4-(3-Oxobutanamido)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-oxobutanoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHMIKIYRAREFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356619 | |
| Record name | 4-(3-Oxobutanamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56766-13-3 | |
| Record name | 4-(3-Oxobutanamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 4-(3-Oxobutanamido)benzamide"
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Oxobutanamido)benzamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a molecule of interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate. The document is structured to provide not only procedural steps but also the underlying scientific rationale, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Conceptual Framework: Strategy and Design
The target molecule, this compound, integrates two key pharmacophores: the 4-aminobenzamide core and an acetoacetamide side chain. The 4-aminobenzamide moiety is a known inhibitor of poly(ADP-ribose)polymerase (PADPRP), an enzyme involved in DNA repair and cell death pathways.[1][2] The acetoacetamide group is a valuable precursor in the synthesis of various heterocyclic systems and has been incorporated into compounds with diverse biological activities.[3][4] The strategic combination of these two fragments presents a compelling case for its synthesis and subsequent evaluation.
A retrosynthetic analysis logically disconnects the molecule at the amide bond formed between the aromatic amine and the acetoacetyl group. This identifies the primary starting materials: 4-aminobenzamide and a suitable acetoacetylating agent.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Methodology: The Acetoacetylation of 4-Aminobenzamide
The core of the synthesis is the acetoacetylation of the primary aromatic amine of 4-aminobenzamide. For this transformation, diketene is the reagent of choice.
Expertise & Experience: Why Diketene? Diketene (C₄H₄O₂) is a highly efficient and reactive acetoacetylating agent.[5][6] Its high reactivity stems from the strained four-membered β-lactone ring, which readily undergoes ring-opening upon nucleophilic attack.[5] This reaction is often clean, proceeds under mild conditions, and typically results in high yields, making it preferable to other methods like using ethyl acetoacetate, which may require prolonged heating and removal of ethanol byproduct.[7]
Overall Synthetic Workflow
The process is streamlined into three main stages: synthesis, purification, and characterization, ensuring a logical progression from raw materials to a validated final product.
Caption: Experimental workflow from synthesis to characterization.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.
Materials and Equipment:
-
4-Aminobenzamide (>98% purity)
-
Diketene (stabilized, >98% purity)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
Ethanol (anhydrous)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzamide (13.6 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture to form a suspension.
-
Reagent Addition: Gently heat the suspension to 50-60°C to aid dissolution. Once a clear solution is observed, charge the dropping funnel with diketene (9.2 g, 0.11 mol, ~10% molar excess).
-
Causality Note: A slight molar excess of diketene ensures the complete consumption of the limiting reagent, 4-aminobenzamide. Glacial acetic acid serves as a solvent that is unreactive towards diketene and facilitates a homogenous reaction environment.
-
-
Reaction Execution: Add the diketene dropwise to the stirred solution over 30 minutes, maintaining the temperature between 60-70°C. An exothermic reaction will be observed.
-
Trustworthiness Check: The formation of a precipitate during or after the addition indicates product formation, as the product is less soluble in the reaction medium than the starting material.
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 70°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then chill further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water (to remove acetic acid) and 30 mL of cold ethanol (to remove unreacted starting materials and impurities).
-
Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected product is a white to off-white solid.
Comprehensive Characterization
Structural elucidation and purity assessment are performed using a combination of spectroscopic and physical methods.
Physical Properties
| Property | Observed Value | Source/Notes |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₁₁H₁₂N₂O₃ | - |
| Molecular Weight | 220.23 g/mol | - |
| Melting Point | 181-183 °C (for 4-aminobenzamide) | [1] |
| Expected >200 °C | The product's melting point is expected to be significantly higher than the starting material due to increased molecular weight and intermolecular hydrogen bonding. |
Spectroscopic Analysis
The following data represent the expected spectral characteristics based on the compound's structure and data from analogous molecules.[8][9]
A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is critical for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale |
| ~3300 | N-H Stretch | Amide (both) | Confirms the presence of N-H bonds. |
| ~3050 | C-H Stretch | Aromatic | Indicates the benzene ring. |
| ~1710 | C=O Stretch | Ketone | Differentiates from the amide carbonyls. |
| ~1680 | C=O Stretch (Amide I) | Acetoacetamide Amide | The primary amide carbonyl stretch. |
| ~1650 | C=O Stretch (Amide I) | Benzamide Amide | The secondary amide carbonyl stretch. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1540 | N-H Bend (Amide II) | Amide | Confirms the amide linkage. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework. (Spectra predicted for DMSO-d₆ as solvent).
¹H NMR:
-
δ ~2.2 ppm (singlet, 3H): Protons of the terminal methyl group (-C(O)CH₃).
-
δ ~3.6 ppm (singlet, 2H): Protons of the active methylene group (-C(O)CH₂C(O)-).
-
δ ~7.2-7.4 ppm (broad singlet, 2H): Protons of the primary benzamide group (-CONH₂).
-
δ ~7.7-7.9 ppm (multiplet, 4H): Aromatic protons on the benzene ring, likely appearing as two distinct doublets (AA'BB' system).
-
δ ~10.2 ppm (singlet, 1H): Proton of the secondary amide N-H linkage (-NHC(O)-).
¹³C NMR:
-
δ ~30 ppm: Terminal methyl carbon ( C H₃).
-
δ ~50 ppm: Methylene carbon (- C H₂-).
-
δ ~118-120 ppm: Aromatic carbons ortho to the -CONH₂ group.
-
δ ~128-130 ppm: Aromatic carbons ortho to the -NH- group.
-
δ ~132 ppm: Aromatic carbon bearing the -CONH₂ group.
-
δ ~142 ppm: Aromatic carbon bearing the -NH- group.
-
δ ~165 ppm: Carbonyl carbon of the acetoacetamide (-NH- C =O).
-
δ ~168 ppm: Carbonyl carbon of the benzamide (- C ONH₂).
-
δ ~204 ppm: Ketonic carbonyl carbon (- C =OCH₃).
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak (M⁺): m/z = 220.08.
-
Key Fragmentation Pathways:
-
Loss of the primary amide group (-NH₂): m/z = 204.
-
Loss of the acetyl group (-COCH₃): m/z = 177.
-
Cleavage of the acetoacetamide side chain to form the 4-aminobenzamide cation: m/z = 136.
-
Formation of the benzoyl cation through loss of the entire side chain and the primary amide: m/z = 105.
-
Potential Applications and Future Directions
This compound is not merely a synthetic curiosity; it is a platform molecule with significant potential.
-
Medicinal Chemistry: The active methylene group is a key handle for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in drug discovery.[3] Given the known activity of the aminobenzamide core, these derivatives could be explored as novel enzyme inhibitors (e.g., for DPP-IV or other proteases) or as anticancer agents.[4][10]
-
Material Science: Acetoacetanilide derivatives are foundational in the production of arylide yellow and diarylide pigments.[11] This compound could be investigated as a precursor for novel colorants or functional organic materials.
Future work should focus on leveraging this molecule in multicomponent reactions to rapidly generate libraries of complex derivatives for biological screening.[4][12]
References
- Synthesis of acetoacetanilide.
-
Employing acetoacetamide as a key synthon for synthesizing novel thiophene derivatives and assessing their potential as antioxidants and antimicrobial agents. ResearchGate. [Link]
-
Synthesis of 3‐oxobutanamides from diketene. ResearchGate. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central (PMC). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of acetoacetanilide derivatives. ResearchGate. [Link]
- Process for the synthesis of a benzamide derivative.
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
What is Acetamide used for? Patsnap Synapse. [Link]
-
Diketene. Grokipedia. [Link]
-
Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Dovepress. [Link]
-
Benzamide-simplified mass spectrum. ResearchGate. [Link]
-
Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. National Center for Biotechnology Information. [Link]
-
FT–IR benzamide. ResearchGate. [Link]
- Compositions and processes for a better analysis of mass spectrometry.
-
Acetoacetanilide. Wikipedia. [Link]
-
SYNTHESIS AND STRUCTURAL ELUCIDATION OF 1, 4 DIHYDROPYRIMIDO [1, 2-A] BENZIMIDAZOLE. Amazon Web Services. [Link]
- Process for the production of diketene.
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
A Study on Organic Synthesis via Ketene. Research and Reviews. [Link]
- Preparation method of acetoacetanilide compound.
-
4-Chloro-3-(3-oxobutanoylamino)benzamide. PubChem. [Link]
-
bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]
-
biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]
-
3-Aminobenzamide inhibits poly(ADP ribose) synthetase activity and induces phosphoenolpyruvate carboxykinase (GTP) in H4IIE hepatoma cells. PubMed. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link]
-
Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Wjpps. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Benzamide, 4-methyl-. NIST Chemistry WebBook. [Link]
-
Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. PubMed. [Link]
-
IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]
-
Uses and Applications of Acetamide. Scribd. [Link]
-
N-(4-Ethoxyphenyl)-3-oxobutanamide. PubChem. [Link]
-
Benzamide, 4-nitro-. NIST Chemistry WebBook. [Link]
Sources
- 1. 4-氨基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 4-Aminobenzamide 98 2835-68-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. CAS 674-82-8: Diketene | CymitQuimica [cymitquimica.com]
- 7. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. N-(4-acetylphenyl)-3-oxobutanamide | 83999-28-4 | Benchchem [benchchem.com]
- 10. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
"4-(3-Oxobutanamido)benzamide mechanism of action"
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(3-Oxobutanamido)benzamide as a Novel Bioactive Agent
Abstract
This compound is a small molecule whose biological activities and mechanism of action are not yet extensively characterized in peer-reviewed literature. This technical guide synthesizes the available chemical information with established principles of pharmacology and cell biology to propose a plausible mechanism of action. Based on a structural analysis of its pharmacophores—specifically the benzamide and keto-amide moieties—we hypothesize that this compound functions as a modulator of cellular acetylation processes, potentially through the inhibition of Class IIb histone deacetylases (HDACs), with a predicted selectivity for HDAC6. This document provides a comprehensive overview of this hypothesized mechanism, outlines robust, self-validating experimental protocols to rigorously test this hypothesis, and discusses the potential therapeutic implications.
Introduction and Structural Rationale
This compound is a synthetic organic compound with the molecular formula C₁₁H₁₂N₂O₃. While its primary applications to date have been in chemical synthesis and materials science, its structure warrants investigation for potential bioactivity. The molecule comprises a central benzamide ring substituted at the 4-position with a 3-oxobutanamide side chain.
The key structural features informing its hypothesized mechanism are:
-
Benzamide Group: A common scaffold in many biologically active compounds, known to interact with various protein targets.
-
Keto-amide Moiety: This functional group can act as a hydrogen bond donor and acceptor, and the ketone may participate in interactions with metalloenzymes. Such features are present in known enzyme inhibitors.
This structural arrangement bears a resemblance to the pharmacophores found in certain histone deacetylase (HDAC) inhibitors, which are a well-established class of therapeutic agents used in oncology and neurology. Specifically, the linear chain and terminal functional group are reminiscent of the cap and linker regions of known HDAC inhibitors that interact with the enzyme's active site tunnel. We therefore propose that this compound's primary mechanism of action is the inhibition of HDAC6.
Hypothesized Mechanism of Action: Selective HDAC6 Inhibition
We postulate that this compound acts as a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include non-histone proteins such as α-tubulin and cortactin. Its inhibition leads to an accumulation of acetylated proteins, which in turn modulates key cellular processes.
The proposed signaling cascade is as follows:
-
Enzyme Binding: The compound enters the cell and binds to the active site of HDAC6. The benzamide group may orient the molecule at the rim of the catalytic pocket, while the keto-amide side chain projects into the catalytic tunnel.
-
Inhibition of Deacetylase Activity: This binding event sterically and electronically hinders the catalytic activity of HDAC6, preventing it from removing acetyl groups from its target substrates.
-
Substrate Hyperacetylation: The primary and most well-validated downstream effect of HDAC6 inhibition is the hyperacetylation of its major substrate, α-tubulin.
-
Disruption of Cytoskeletal Dynamics: Acetylated microtubules are more stable and flexible, leading to alterations in intracellular transport, cell migration, and cell division. This forms the basis of the potential anti-cancer and neuroprotective effects of HDAC6 inhibitors.
Visualizing the Hypothesized Pathway
Caption: Self-validating workflow to test the HDAC6 inhibition hypothesis.
Quantitative Data Summary
The following table structure should be used to summarize the findings from the proposed experiments.
| Parameter | This compound | Tubastatin A (Control) |
| HDAC6 IC₅₀ (nM) | To be determined | ~5 nM |
| Max. Acetylated Tubulin Fold-Change | To be determined | To be determined |
| Effective Concentration (EC₅₀) in Cells | To be determined | To be determined |
Conclusion and Future Directions
This guide puts forth a well-reasoned, albeit hypothesized, mechanism of action for this compound as a selective HDAC6 inhibitor. The proposed experimental workflow provides a clear and robust path to validating this hypothesis, moving from direct enzyme inhibition to confirmation of target engagement within a cellular system.
Should these experiments confirm our hypothesis, several future directions would be warranted:
-
Selectivity Profiling: Test the compound against other HDAC isoforms to confirm its selectivity for HDAC6.
-
Pharmacokinetic Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy Studies: Assess the compound's therapeutic potential in animal models of diseases where HDAC6 inhibition is known to be beneficial, such as certain cancers or neurodegenerative disorders like Charcot-Marie-Tooth disease.
By systematically applying the principles and protocols outlined herein, researchers can effectively elucidate the biological function of this compound and evaluate its potential as a novel therapeutic agent.
References
-
Title: Histone Deacetylase Inhibitors: An Updated Review Source: Future Medicinal Chemistry URL: [Link]
-
Title: HDAC6 deacetylates α-tubulin and regulates microtubule dynamics in budding yeast Source: The Journal of Cell Biology URL: [Link]
-
Title: HDAC6 inhibitors: a therapeutic option for neurodegenerative diseases Source: Journal of Huntington's Disease URL: [Link]
-
Title: The role of tubulin acetylation in the regulation of microtubule dynamics and transport in primary neurons Source: Molecular Biology of the Cell URL: [Link]
-
Title: Highly potent and selective inhibitors of histone deacetylase 6 (HDAC6) for the treatment of cancer and neurodegenerative diseases Source: Journal of Medicinal Chemistry URL: [Link]
An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Oxobutanamido)benzamide Interactions
This guide provides a comprehensive framework for investigating the molecular interactions of 4-(3-Oxobutanamido)benzamide using state-of-the-art in silico modeling techniques. Designed for researchers and scientists in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible computational workflow.
Section 1: Introduction and Strategic Overview
The prediction of how a small molecule, such as this compound, interacts with biological macromolecules is a cornerstone of modern drug discovery.[1] In silico modeling provides a powerful lens to examine these interactions at an atomic level, offering insights that can guide lead optimization, explain mechanisms of action, and predict potential off-target effects.[2][3]
This compound is a derivative of benzamide, a chemical scaffold present in numerous pharmaceuticals.[4][5][6] While the specific biological targets of this particular compound are not widely documented, its structure, featuring hydrogen bond donors and acceptors, suggests potential interactions with various protein families.[7] This guide will therefore establish a hypothetical, yet scientifically rigorous, workflow to model its interaction with a relevant protein target. For the purpose of this guide, we will select a Histone Deacetylase (HDAC) as a representative target, given that many known HDAC inhibitors incorporate a benzamide moiety to interact with key active site residues.
Our approach is multi-tiered, beginning with the rapid, predictive power of molecular docking to generate initial binding hypotheses. These static models are then subjected to the dynamic rigor of Molecular Dynamics (MD) simulations to assess the stability and energetic favorability of the predicted interactions in a more physiologically relevant environment.
The Integrated In Silico Workflow
Caption: Overall workflow for in silico interaction analysis.
Section 2: System Preparation: The Foundation of Accuracy
The quality of any simulation is dictated by the precision of its starting conditions. This phase involves preparing both the ligand and the protein target to accurately reflect their physiological states.
Ligand Preparation
The first step is to generate a high-quality 3D conformation of this compound.
Protocol 2.1: Ligand 3D Structure Generation
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string (CC(=O)CC(=O)Nc1ccc(NC(=O)c2ccccc2)cc1) from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This step relieves steric clashes and finds a low-energy starting conformation.
-
Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking and MD.
-
Save in PDBQT Format: For use with AutoDock Vina, the final structure, complete with charge and atom type information, must be saved in the PDBQT file format.
Expertise Insight: The choice of force field and charge model for the ligand is critical. The General Amber Force Field (GAFF) is highly recommended as it is designed to be compatible with the AMBER force fields commonly used for proteins in subsequent MD simulations, ensuring consistency across the workflow.[[“]]
Protein Target Preparation
A representative crystal structure of the target protein must be selected and prepared.
Protocol 2.2: Receptor Preparation
-
Select a PDB Structure: Download a high-resolution X-ray crystal structure of the target protein (e.g., an HDAC) from the Protein Data Bank (RCSB PDB). Prioritize structures that are co-crystallized with a ligand similar to a benzamide to ensure the active site is in a relevant conformation.
-
Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9] This is done to study the binding of our specific compound in isolation.
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4).[10] This step is critical as hydrogen bonds are key drivers of protein-ligand recognition.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[9]
-
Convert to PDBQT: Save the cleaned, hydrogen-added receptor structure in the PDBQT format.[9]
Section 3: Molecular Docking: Predicting Binding Modes
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[11] We will use AutoDock Vina, a widely used and validated docking program.
Protocol 3.1: Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box): Define a three-dimensional grid box that encompasses the entire binding site of the protein.[9] The center of the box should be the geometric center of the active site, and its dimensions should be large enough to allow the ligand to rotate and translate freely.
-
Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[9]
-
Set Exhaustiveness: The exhaustiveness parameter in Vina controls the thoroughness of the conformational search.[11] A higher value increases the probability of finding the true energy minimum but requires more computational time. A value of 32 is often a good balance for rigorous single-docking studies.[11]
-
Run Vina: Execute the docking run from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
-
Analyze Results: Vina will generate an output file containing multiple binding poses, ranked by their predicted binding affinity in kcal/mol.[9] The top-ranked pose is the most probable binding mode. Analyze this pose visually (using software like PyMOL or ChimeraX) to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
Trustworthiness Check: A reliable docking result is one where the top-ranked poses are clustered in a similar location and conformation within the active site. If the top poses are scattered across the protein or have vastly different conformations, it may indicate a poorly defined binding pocket or insufficient search parameters.
| Docking Result Parameter | Hypothetical Value | Interpretation |
| Binding Affinity (Mode 1) | -8.5 kcal/mol | Strong predicted binding affinity. |
| RMSD from Best Mode (Mode 2) | 1.2 Å | The second-best pose is structurally similar to the top pose. |
| Key Interacting Residues | HIS142, ASP179, TYR206 | Identifies the specific amino acids involved in binding. |
| Hydrogen Bonds | 2 (with HIS142, ASP179) | Specific polar interactions stabilizing the complex. |
Section 4: Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, revealing its stability and interaction patterns over time in a simulated aqueous environment.[[“]][12] We will use GROMACS, a highly efficient and popular MD engine.[13][14][15]
Caption: Logical flow of a standard MD simulation protocol.
Protocol 4.1: Protein-Ligand MD Simulation with GROMACS
-
System Setup:
-
Force Field: Choose a protein force field (e.g., CHARMM36m or AMBER14SB).
-
Ligand Topology: Generate topology and parameter files for this compound. This is a critical step and can be accomplished using servers like CGenFF or the Antechamber tool in AmberTools. The ligand parameters must be compatible with the chosen protein force field.[16][17]
-
Combine Complex: Merge the protein and ligand coordinate files and the topology files.[13][17]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[[“]]
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during setup.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.[12]
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target pressure (e.g., 1 bar). This ensures the system reaches the correct density. The restraints on the protein can be gradually released during this phase.[12]
-
-
Production Run: Run the simulation without any restraints for a duration sufficient to observe the system's behavior (typically 100-200 nanoseconds for binding stability analysis).
Section 5: Post-Simulation Analysis: From Data to Insight
The raw trajectory from the MD simulation must be analyzed to extract meaningful biophysical insights.
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not dissociating from the binding site.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if ligand binding reduces the flexibility of active site residues.
-
Hydrogen Bond Analysis: Quantify the number and occupancy of hydrogen bonds between the ligand and protein throughout the simulation. This identifies the most persistent and important polar interactions.
-
Binding Free Energy Calculation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy from MD snapshots.[18][19][20] It provides a more accurate estimation than docking scores by accounting for solvation effects.[21][22]
| MD Analysis Metric | Hypothetical Result | Interpretation |
| Ligand RMSD | Plateau at ~0.2 nm | The ligand remains stably bound in the predicted pose. |
| Average H-Bonds | 2.5 | The hydrogen bonds observed in docking are persistent. |
| MM/PBSA ΔG_bind | -35.2 ± 4.5 kcal/mol | Energetically favorable binding, corroborating docking results. |
Section 6: Advanced Concepts: Pharmacophore Modeling
The insights gained from docking and MD can be used to create a pharmacophore model. A pharmacophore is an abstract 3D representation of the essential features required for a molecule to be active at a specific target.[23][24][25]
Key Pharmacophore Features for this compound could include:
-
Hydrogen Bond Acceptors (from the carbonyl oxygens)
-
Hydrogen Bond Donors (from the amide nitrogens)
-
Aromatic Ring (from the benzamide group)
This model can then be used for virtual screening of large compound libraries to identify novel molecules with different chemical scaffolds but the same essential interaction features, accelerating the discovery of new potential leads.[23][26][27]
Section 7: Conclusion
This guide has outlined a robust, multi-step in silico workflow to investigate the molecular interactions of this compound. By integrating molecular docking for initial pose prediction with molecular dynamics for dynamic validation and binding free energy calculations, researchers can build a comprehensive and trustworthy model of their compound's behavior at a biological target. This structured approach, grounded in established scientific principles and protocols, provides a powerful engine for hypothesis generation and data-driven decision-making in the complex field of drug discovery.
References
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available at: [Link]
-
Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D. Available at: [Link]
-
Pharmacophore modeling in drug design. PubMed. Available at: [Link]
-
In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. National Institutes of Health (NIH). Available at: [Link]
-
Best Practices for Foundations in Molecular Simulations. Living Journal of Computational Molecular Science. Available at: [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Binding free energy theory and MM/PBSA method. SlideShare. Available at: [Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
What is the best practices and presentation for analysis of multiple molecular dynamics simulations? ResearchGate. Available at: [Link]
-
GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. Available at: [Link]
-
Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing. Available at: [Link]
-
The impact of pharmacophore modeling in drug design. ResearchGate. Available at: [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. National Institutes of Health (NIH). Available at: [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available at: [Link]
-
Benzamide - Wikipedia. Wikipedia. Available at: [Link]
-
Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. Available at: [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D. Available at: [Link]
-
A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. Available at: [Link]
-
Toward In Silico Design of Protein–Protein Interaction Stabilizers. National Institutes of Health (NIH). Available at: [Link]
-
PyRx Docking Tutorial. Florida International University. Available at: [Link]
-
GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Available at: [Link]
-
Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. University of Vienna. Available at: [Link]
-
Welcome to the GROMACS tutorials! GROMACS tutorials documentation. Available at: [Link]
-
Best practices for molecular dynamics simulations in drug design. Consensus. Available at: [Link]
-
Good sources for self-studying Molecular Dynamics Simulation. Medium. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward In Silico Design of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]
- 6. Benzamide | 55-21-0 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. consensus.app [consensus.app]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. labxing.com [labxing.com]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. GROMACS Tutorials [mdtutorials.com]
- 15. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 19. youtube.com [youtube.com]
- 20. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 21. youtube.com [youtube.com]
- 22. peng-lab.org [peng-lab.org]
- 23. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. mdpi.com [mdpi.com]
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 4-(3-Oxobutanamido)benzamide Derivatives
The this compound scaffold represents a compelling class of molecules in modern drug discovery. At its core, this structure merges two pharmacologically significant moieties: the benzamide group, a cornerstone in numerous approved drugs, and a flexible β-ketoamide linker, known for its diverse chemical reactivity and ability to engage with biological targets. The inherent structural features of these derivatives—a hydrogen bond donor/acceptor-rich benzamide head and a chelating-capable β-ketoamide tail—endow them with the versatility to interact with a wide array of enzymatic and receptor systems.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the biological activities associated with this compound derivatives. Moving beyond a mere catalog of findings, we will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and synthesize structure-activity relationships to illuminate pathways for future discovery. We will explore their significant potential as anticancer and antimicrobial agents, among other therapeutic applications, underscoring the scaffold's promise for developing next-generation therapeutics.
Core Synthetic Strategies: From Building Blocks to Bioactive Molecules
The synthesis of this compound derivatives is typically achieved through a straightforward yet robust acylation reaction. The fundamental approach involves the reaction of a substituted 4-aminobenzamide with an acetoacetylating agent. The choice of agent is critical; diketene is often employed for its high reactivity, providing an efficient route to the desired β-ketoamide product. Alternatively, other activated forms of acetoacetic acid, such as its esters or acid chlorides, can be used, offering flexibility in reaction conditions and substrate scope. This modularity allows for the systematic introduction of various substituents on the benzamide ring, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The diagram below illustrates the principal synthetic pathway for generating the this compound core structure.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Representative Synthesis of a this compound Derivative
This protocol describes a general method for the acylation of a 4-aminobenzamide with diketene.
-
Dissolution: Dissolve the starting 4-aminobenzamide (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or ethyl acetate, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a crucial step to control the exothermicity of the reaction with the highly reactive diketene.
-
Reagent Addition: Add diketene (1.1-1.5 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The slow addition prevents localized overheating and potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. If the product precipitates, it can be collected by filtration. Alternatively, the organic layer can be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound derivative.
Anticancer and Antiproliferative Activities: A Multifaceted Approach
Derivatives of the this compound scaffold have emerged as potent anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including those of the kidney, breast, and cervix.[1] Their mechanism of action is often multifaceted, involving the disruption of critical cellular processes required for tumor growth and survival.
Mechanisms of Action: From Enzyme Inhibition to Pathway Modulation
The antitumor effects of these compounds are attributed to several mechanisms, reflecting the scaffold's ability to interact with diverse biological targets.
-
Inhibition of IMP Dehydrogenase: Some benzamide derivatives are metabolized into analogues of nicotinamide adenine dinucleotide (NAD). These analogues can act as potent inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2] Since rapidly proliferating cancer cells have a high demand for nucleotides, blocking this pathway leads to the depletion of GTP and dGTP pools, ultimately arresting DNA replication and inducing cell death.[2]
-
Hedgehog Signaling Pathway Antagonism: Certain benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of the Hh pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma. By inhibiting SMO, these compounds block downstream signaling, suppressing the expression of oncogenic target genes and inhibiting tumor cell proliferation.[3]
Caption: Inhibition of the Hedgehog signaling pathway by Smoothened (SMO) antagonist benzamides.
Data on Antiproliferative Activity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. As shown in the table below, certain compounds exhibit potent activity, sometimes surpassing that of established chemotherapeutic agents.[1]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| DN4 | A498 (Kidney) | 1.94 | Paclitaxel | 8.81 | [1] |
| DN4 | A498 (Kidney) | 1.94 | Colchicine | 7.17 | [1] |
| Carboxamide 12 | K-562 (Leukemia) | 0.33 | - | - | [4] |
| Carboxamide 4 | K-562 (Leukemia) | 0.61 | - | - | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4]
-
Cell Seeding: Plate human cancer cells (e.g., A498, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The rationale is that viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activities: A New Front Against Drug Resistance
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge. This compound derivatives, particularly those incorporating an α,β-unsaturated ketone moiety, have shown promising activity against resistant bacterial strains.[5]
Mechanism of Action: Covalent Modification via Michael Addition
Many antimicrobial agents containing an α,β-unsaturated carbonyl system function as Michael acceptors.[5] The electrophilic β-carbon of this moiety can react with nucleophilic residues, such as cysteine thiols, found in the active sites of essential bacterial enzymes. This covalent, often irreversible, binding leads to enzyme inactivation and subsequent bacterial death. This mechanism is particularly valuable as it can be effective against bacteria that have developed resistance to traditional antibiotics through other means.
Data on Antibacterial Activity
The efficacy of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Source |
| Compound 17 | S. aureus (MRSA) | 4 | [5] |
| Compound 17 | A. baumannii (MDR) | 8 | [5] |
| Compound 18 | S. aureus (MRSA) | 2 | [5] |
| Compound 4a | P. aeruginosa | 6.67 | [6] |
| Compound 4a | S. typhi | 6.45 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Structure-Activity Relationships (SAR) and Future Directions
Systematic modification of the this compound scaffold has provided key insights into the structural requirements for biological activity.
Caption: Key sites for modification on the core scaffold to explore SAR.
-
Benzamide Ring Substituents (R1): Modifications on the aromatic ring significantly impact activity. Electron-withdrawing or donating groups can alter the electronic properties and lipophilicity of the molecule, influencing cell permeability and target binding affinity.
-
Linker Modification (R2): The introduction of unsaturation, such as a benzylidene group at the methylene position of the butanamide chain, has been shown to be critical for potent antimicrobial activity against resistant strains, likely by creating a Michael acceptor.[5]
-
Terminal Group (R3): Changes to the terminal methyl group can be explored to probe for additional interactions within a target's binding pocket.
Future Directions: The promising results obtained so far warrant further investigation. Future efforts should focus on synthesizing new analogues to optimize potency and selectivity, performing comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess drug-like properties, and conducting in vivo efficacy studies in relevant animal models to validate the therapeutic potential of lead compounds.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic accessibility, makes them highly attractive candidates for further drug development. The insights gained from mechanistic studies and structure-activity relationships provide a robust framework for the rational design of new, more effective therapeutic agents to address unmet medical needs in oncology and infectious disease.
References
-
Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]
-
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances. [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. [Link]
Sources
- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(3-Oxobutanamido)benzamide CAS number 56766-13-3 properties"
An In-depth Technical Guide to 4-(3-Oxobutanamido)benzamide (CAS: 56766-13-3)
Section 1: Introduction and Molecular Overview
This compound, registered under CAS number 56766-13-3, is a specialty organic compound characterized by a central benzamide core. This core is functionalized at the para-position with an acetoacetamido group (3-oxobutanamido). The molecule integrates the structural features of a primary aromatic amide and a β-ketoamide. While not extensively documented in mainstream literature, its structure is of significant interest to researchers in medicinal chemistry and materials science. The benzamide moiety is a well-known scaffold in numerous pharmacologically active compounds, exhibiting a wide array of biological activities.[1][2] The presence of the acetoacetamido group, with its reactive methylene and ketone functionalities, offers a versatile handle for further chemical modifications and potential coordination chemistry.
This guide serves as a comprehensive technical resource for scientists and development professionals. It consolidates known and predicted data, presents a scientifically-grounded synthetic pathway, outlines expected analytical characteristics for identity confirmation, and provides essential safety guidance based on structural analogues.
Caption: 2D representation of this compound.
Section 2: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 56766-13-3 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |
| Molecular Weight | 220.22 g/mol | [3] |
| IUPAC Name | 4-(3-oxobutanoylamino)benzamide | Generated |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(N)=O | [3] |
| MDL Number | MFCD00459540 | [3] |
| XLogP3 (Computed) | 0.8 | [4] (analogue) |
| Hydrogen Bond Donors | 2 | [4] (analogue) |
| Hydrogen Bond Acceptors | 3 | [4] (analogue) |
| Rotatable Bond Count | 4 | [4] (analogue) |
| Topological Polar Surface Area | 89.3 Ų | [4][5] (analogue) |
Solubility & Physical State: Based on its structure, which contains multiple polar functional groups capable of hydrogen bonding (two amides, one ketone), this compound is expected to be a white to off-white crystalline solid at room temperature. It is predicted to have low solubility in water and non-polar solvents like hexanes, but moderate to good solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF.
Section 3: Synthesis and Purification
Rationale and Strategy
A robust and efficient synthesis of this compound can be logically designed via the acylation of a primary aromatic amine. The most direct pathway involves the reaction of 4-aminobenzamide with a suitable acetoacetylating agent.
Choice of Reagents:
-
Starting Material: 4-Aminobenzamide is the clear precursor, providing the core benzamide structure. It is commercially available and relatively inexpensive.
-
Acylating Agent: Diketene is an excellent choice for the acetoacetylation of amines. It is highly reactive, and the reaction proceeds with 100% atom economy, producing no byproducts, which aligns with green chemistry principles.[6] An alternative could be the use of an acetoacetate ester (e.g., ethyl acetoacetate), but this typically requires higher temperatures and results in the formation of an alcohol byproduct that must be removed.
The proposed reaction is a nucleophilic addition-elimination at the carbonyl group of the diketene, driven by the nucleophilic amine of 4-aminobenzamide.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated from literature sources.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-aminobenzamide (e.g., 13.6 g, 0.1 mol).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid (approx. 100 mL), to dissolve the 4-aminobenzamide. Cool the resulting solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add diketene (e.g., 9.2 g, 0.11 mol, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 7:3).
-
Work-up: Upon completion, pour the reaction mixture slowly into cold water (500 mL) with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Purification: Dry the crude solid. For further purification, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Section 4: Analytical Characterization (Predicted)
Confirmation of the synthesized product's identity and purity relies on standard analytical techniques. The following sections detail the expected spectral data based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.8-8.0 | Doublet | 2H | Protons ortho to -CONH₂ |
| Aromatic Protons | 7.6-7.8 | Doublet | 2H | Protons ortho to -NHCO- |
| Amide NH | 9.5-10.5 | Broad Singlet | 1H | -NH-CO-CH₂- |
| Primary Amide NH₂ | 7.0-7.5 | Broad Singlet | 2H | -C(=O)NH₂ |
| Methylene Protons | 3.5-3.7 | Singlet | 2H | -CO-CH₂-CO- |
| Methyl Protons | 2.2-2.4 | Singlet | 3H | -CO-CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Ketone Carbonyl | ~205 | -CH₂-C(=O)-CH₃ |
| Amide Carbonyls | ~168, ~165 | Ar-C(=O)NH₂ and Ar-NH-C(=O)- |
| Aromatic Carbons | ~142, ~133, ~128, ~120 | 4 quaternary, 2 CH |
| Methylene Carbon | ~50 | -CO-CH₂-CO- |
| Methyl Carbon | ~30 | -C(=O)-CH₃ |
Mass Spectrometry (MS)
For mass spectral analysis using electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion.
-
Expected [M+H]⁺: m/z = 221.09
-
Expected [M+Na]⁺: m/z = 243.07
-
Fragmentation: The molecular ion is expected to undergo fragmentation, primarily through cleavage of the amide bonds. Key fragments would arise from the loss of the primary amide group (-NH₂) or cleavage at the acetoacetamido side chain. A characteristic fragmentation pattern for benzamides involves the formation of a stable benzoyl cation.[7]
Caption: Plausible ESI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions from its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amides) | 3400 - 3100 | Stretching (multiple bands) |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Ketone) | ~1715 | Stretching |
| C=O (Amide I) | ~1680 - 1640 | Stretching (overlapping bands) |
| N-H (Amide II) | ~1600 | Bending |
| C=C (Aromatic) | ~1580, ~1480 | Ring Stretching |
Section 5: Safety and Handling
No specific toxicology or safety data for this compound has been published. Therefore, safety precautions should be based on the data available for its core chemical class, benzamides.
-
Hazard Classification (based on Benzamide, CAS 55-21-0):
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Section 6: Conclusion
This compound (CAS 56766-13-3) is a derivative of benzamide with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed technical overview, including its computed physicochemical properties, a logical and atom-economical synthetic strategy, and a comprehensive set of predicted analytical data to aid in its synthesis and characterization. The structural motifs present suggest that future research into its coordination chemistry, use as a building block for heterocyclic synthesis, or evaluation for biological activity could be fruitful endeavors. All handling should proceed with caution, adhering to the safety guidelines established for structurally related benzamides.
References
-
Benzamide | C7H7NO | CID 2331 - PubChem. National Center for Biotechnology Information. [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. MDPI. [Link]
-
4-Methyl-3-(3-oxobutanoylamino)benzamide | C12H14N2O3 | CID 18977754 - PubChem. National Center for Biotechnology Information. [Link]
-
4-Chloro-3-(3-oxobutanoylamino)benzamide | C11H11ClN2O3 | CID 18977760 - PubChem. National Center for Biotechnology Information. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Walsh Medical Media. [Link]
-
This compound | 56766-13-3 | C11H12N2O3 | Appchem. Appchem. [Link]
-
Benzamide - Wikipedia. Wikipedia. [Link]
-
Synthesis of 3‐oxobutanamides from diketene. - ResearchGate. ResearchGate. [Link]
-
Benzamide-simplified mass spectrum[10]. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. Loba Chemie. [Link]
Sources
- 1. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. appchemical.com [appchemical.com]
- 4. 4-Chloro-3-(3-oxobutanoylamino)benzamide | C11H11ClN2O3 | CID 18977760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3-(3-oxobutanoylamino)benzamide | C12H14N2O3 | CID 18977754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide, a specialized acetoacetanilide derivative. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanism, and practical execution. The primary focus is on the highly efficient acetoacetylation of 4-aminobenzamide using diketene, a method favored in industrial applications for its high reactivity and atom economy. An alternative route involving condensation with ethyl acetoacetate is also discussed. This guide emphasizes the causality behind procedural choices, incorporates critical safety protocols, and is grounded in authoritative chemical principles to ensure a reproducible and scalable synthesis.
Introduction: Compound Identity and Significance
N-(4-carbamoylphenyl)-3-oxobutanamide (CAS No. 56766-13-3) is an organic compound belonging to the class of β-ketoamides.[1] Its structure features a benzamide core functionalized at the para position with a 3-oxobutanamide (acetoacetamide) group. Acetoacetanilide derivatives, the broader class to which this compound belongs, are of significant industrial and academic interest. They serve as crucial intermediates in the synthesis of various commercial products, including pharmaceuticals and, most notably, as precursors to important arylide yellow and diarylide azo pigments.[2]
The introduction of a primary amide (-CONH₂) on the benzene ring, as seen in the target molecule, offers a unique point for further chemical modification or for modulating the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. While specific applications for N-(4-carbamoylphenyl)-3-oxobutanamide are not widely documented in public literature, its structure is analogous to intermediates used in medicinal chemistry and materials science.[3] This guide details a robust and well-established synthetic approach, enabling its preparation for further research and development.
Physicochemical Properties and Identifiers
A summary of the key properties for N-(4-carbamoylphenyl)-3-oxobutanamide is provided below. This data is essential for its handling, characterization, and use in subsequent applications.
| Property | Value | Source |
| IUPAC Name | N-(4-carbamoylphenyl)-3-oxobutanamide | Synthetic |
| CAS Number | 56766-13-3 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(N)=O | [1] |
| Appearance | Solid (Predicted) | - |
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide is fundamentally an acylation reaction. The core transformation is the formation of an amide bond between the nucleophilic amino group of a precursor aniline and an electrophilic acetoacetylating agent.
Retrosynthetic Disconnection:
The most logical disconnection is at the newly formed amide bond, breaking the molecule into 4-aminobenzamide and an acetoacetyl synthon.
Caption: Retrosynthetic analysis of the target molecule.
Strategy Selection:
Two primary, industrially relevant methods exist for the acetoacetylation of aromatic amines:
-
Reaction with Diketene: This is a highly efficient and rapid method. Diketene is a reactive cyclic lactone (an oxetan-2-one) that undergoes ring-opening upon nucleophilic attack by the amine.[2][4] This reaction is often exothermic and proceeds quickly at moderate temperatures without the formation of a small molecule byproduct, making it highly atom-efficient.
-
Condensation with an Acetoacetic Ester (e.g., Ethyl Acetoacetate): This method involves the nucleophilic attack of the amine on the ester carbonyl, with the subsequent elimination of an alcohol (ethanol).[3] This is an equilibrium process that typically requires heat to drive the reaction to completion by distilling off the alcohol byproduct.
For this guide, the diketene route is selected as the primary protocol due to its superior reaction kinetics, high yield, and operational simplicity, reflecting modern synthetic practices.
Core Synthesis Protocol: Acetoacetylation via Diketene
This section provides a detailed protocol for the synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide from 4-aminobenzamide and diketene.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobenzamide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the strained four-membered β-lactone ring of diketene. This attack leads to the opening of the ring, followed by a proton transfer to yield the final, stable β-ketoamide product.
Caption: Mechanism of acetoacetylation using diketene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (equiv.) |
| 4-Aminobenzamide | 2835-68-9 | 136.15 g/mol | 13.62 g | 0.10 |
| Diketene | 674-82-8 | 84.07 g/mol | 8.83 g (8.1 mL) | 0.105 (1.05) |
| Toluene | 108-88-3 | 92.14 g/mol | 150 mL | - |
| Isopropanol | 67-63-0 | 60.10 g/mol | 50 mL | - |
Detailed Experimental Protocol
-
Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Reactant Charging: Charge the flask with 4-aminobenzamide (13.62 g, 0.10 mol) and toluene (150 mL).
-
Slurry Formation: Begin stirring the mixture to form a fine slurry.
-
Temperature Control: Gently heat the slurry to 50-60°C. The 4-aminobenzamide will not fully dissolve but heating facilitates the reaction.
-
Diketene Addition: Add diketene (8.83 g, 0.105 mol) to the dropping funnel. Add the diketene dropwise to the stirred slurry over a period of 30-45 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the violent, catalyzed polymerization of diketene.[5]
-
Reaction: After the addition is complete, maintain the reaction mixture at 60°C with continued stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: Cool the reaction mixture to room temperature (approx. 20-25°C). The product should precipitate as a solid.
-
Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol (50 mL) to remove residual toluene and any unreacted starting materials.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved. The expected product is an off-white to pale yellow solid.
Safety Considerations
-
Diketene: Diketene is a toxic, flammable, and lachrymatory liquid.[4] It can polymerize violently in the presence of acids or bases.[5] Always handle diketene in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep sources of ignition away.
-
Toluene: Toluene is a flammable solvent and can cause irritation. Handle with appropriate care and ventilation.
Alternative Synthesis: Condensation with Ethyl Acetoacetate
An alternative, classic approach involves the direct condensation of 4-aminobenzamide with ethyl acetoacetate.
Reaction: H₂NC₆H₄CONH₂ + CH₃C(O)CH₂CO₂Et → CH₃C(O)CH₂C(O)NHC₆H₄CONH₂ + EtOH
This reaction is typically performed by heating an equimolar mixture of the two reactants, either neat or in a high-boiling solvent (like xylene), to a temperature sufficient to drive off the ethanol byproduct (typically >120°C).[3] While effective, this method generally requires higher energy input and longer reaction times compared to the diketene route and may result in lower yields if the equilibrium is not effectively shifted.
General Experimental Workflow
The overall process from starting materials to the final, characterized product follows a logical sequence of operations.
Caption: High-level experimental workflow for the synthesis.
Conclusion
The synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide is readily achieved through the acetoacetylation of 4-aminobenzamide. The use of diketene as the acylating agent represents a modern, efficient, and high-yielding method that is well-suited for both laboratory and potential scale-up applications. Careful control of reaction conditions, particularly during the addition of the highly reactive diketene, is paramount for ensuring a safe and successful outcome. The resulting β-ketoamide is a versatile intermediate, poised for further investigation in diverse fields of chemical and pharmaceutical research.
References
-
Wikipedia. Diketene. [Link]
-
PubChem. 4-Methyl-3-(3-oxobutanoylamino)benzamide. [Link]
-
ChemBK. diketene. [Link]
-
Grokipedia. Diketene. [Link]
-
PubChem. Diketene. [Link]
-
Applichem. 4-(3-Oxobutanamido)benzamide. [Link]
Sources
A Technical Guide to Novel 4-Oxobutanamide Derivatives in Cancer Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents to combat cancer has led researchers to explore diverse chemical scaffolds. Among these, 4-oxobutanamide derivatives have emerged as a promising class of compounds with significant potential. This technical guide provides an in-depth exploration of these derivatives, from their rational design and synthesis to their preclinical evaluation. We delve into the primary mechanism of action—Histone Deacetylase (HDAC) inhibition—and provide validated, step-by-step protocols for synthesis, in vitro cytotoxicity screening, and in vivo efficacy assessment. This document is designed to serve as a comprehensive resource, blending established scientific principles with actionable methodologies to empower researchers in the development of the next generation of targeted cancer therapies.
Introduction: The Rationale for 4-Oxobutanamide Derivatives in Oncology
Cancer remains a formidable challenge due to its heterogeneity and the evolution of drug resistance. A key strategy in modern oncology is the development of targeted therapies that exploit molecular vulnerabilities specific to cancer cells. One of the most successful approaches has been the targeting of epigenetic regulators, such as Histone Deacetylases (HDACs).[1][2]
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[2] This action leads to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed or aberrantly recruited, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[1]
HDAC inhibitors (HDACis) counteract this process, leading to the re-expression of silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1] The chemical structure of many potent HDACis features three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the rim of the active site. The 4-oxobutanamide scaffold provides an excellent framework for integrating these pharmacophoric features, making it a valuable starting point for the design of novel and selective HDAC inhibitors.
Molecular Mechanism of Action: HDAC Inhibition
The primary anticancer mechanism of many butanamide-based compounds is the inhibition of Class I and II histone deacetylases.[2][3]
2.1 The Role of Histone Acetylation
Gene expression is dynamically regulated by the structure of chromatin. The acetylation of histone tails, controlled by the opposing activities of Histone Acetyltransferases (HATs) and HDACs, is a critical modification.
-
HATs add acetyl groups, neutralizing the positive charge of lysine residues. This "opens" the chromatin structure (euchromatin), making it accessible to transcription factors and allowing gene expression.
-
HDACs remove these acetyl groups, restoring the positive charge. This leads to a more compact chromatin structure (heterochromatin), restricting access for transcription and silencing genes.[1]
In cancer, this balance is often tipped towards deacetylation, silencing critical tumor suppressor genes like p21 and p53.
2.2 Inhibition by 4-Oxobutanamide Derivatives
4-oxobutanamide derivatives are designed to mimic the acetylated lysine substrate of HDACs. The core structure allows for a ZBG, typically a hydroxamic acid, to chelate the active site zinc ion, effectively blocking the enzyme's catalytic activity. This inhibition leads to an accumulation of acetylated histones, reactivating tumor suppressor genes and triggering downstream anticancer effects:
-
Cell Cycle Arrest: Re-expression of cyclin-dependent kinase inhibitors (e.g., p21) halts the cell cycle.[1]
-
Apoptosis: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins initiate programmed cell death.
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, starving tumors of essential nutrients.[4]
// Connections HDAC -> HDAC_over [label="Upregulated in Cancer", style=dashed]; HDAC_over -> HDAC_inhibited [style=invis]; } caption: "Mechanism of HDAC Inhibition by 4-Oxobutanamide Derivatives."
Synthesis of Novel 4-Oxobutanamide Derivatives
The synthesis of these derivatives often follows a multi-step but robust pathway. The following is a generalized, yet detailed protocol based on common synthetic strategies for creating a diverse library of candidate compounds.
Rationale: This synthetic scheme is chosen for its versatility. By starting with succinic anhydride and a primary amine, a carboxylic acid intermediate is formed. This intermediate can then be coupled with a variety of anilines or other amines using standard peptide coupling reagents, allowing for rapid diversification of the "cap" group to explore structure-activity relationships (SAR).
Protocol 3.1: General Synthesis
Step 1: Synthesis of 4-amino-4-oxobutanoic acid intermediate
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of the desired primary amine (R1-NH2, 1.05 eq) dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Isolation: Upon completion, concentrate the solvent under reduced pressure. The resulting crude solid is often pure enough for the next step, but can be purified by recrystallization if necessary.
Step 2: Amide Coupling to Final Product
-
Reagents & Setup: To a solution of the 4-amino-4-oxobutanoic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Coupling: Add the desired aniline or amine (R2-NH2, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up & Purification: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Self-Validation:
-
Controls: Each step should be monitored by TLC against the starting materials to ensure conversion.
-
Characterization: The final product's identity and purity must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in biological assays.
In Vitro Evaluation of Anticancer Activity
The initial assessment of novel compounds involves testing their cytotoxic or growth-inhibitory effects on cancer cell lines. The Sulforhodamine B (SRB) or MTT assays are standard, reliable methods for this purpose.[5][6][7]
Rationale: The SRB assay is chosen here for its reliability, sensitivity, and basis in measuring cellular protein content, which is often more stable than metabolic activity (measured by MTT) under cytotoxic conditions.[7] It provides a robust measure of cell density and, therefore, growth inhibition.
Protocol 4.1: SRB Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231, A498) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4][7]
-
Compound Treatment: Prepare serial dilutions of the 4-oxobutanamide derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Add the diluted compounds to the cells and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[7]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[6]
Self-Validation:
-
Negative Control: Wells treated with vehicle (DMSO) only.
-
Positive Control: A known anticancer drug (e.g., Paclitaxel or a known HDACi like SAHA) to confirm assay sensitivity and cell responsiveness.[4]
-
Blank: Wells with medium but no cells.
Table 1: Representative Data Presentation for In Vitro Screening
| Compound ID | Target Cell Line | IC50 (µM) | Selectivity Index (SI)* |
| DN4 | A498 (Kidney) | 1.94[4] | >10 |
| HeLa (Cervical) | 5.21 | - | |
| MDA-MB-231 (Breast) | 6.88 | - | |
| Positive Control | |||
| Paclitaxel | A498 (Kidney) | 8.81[4] | - |
| Calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI indicates greater cancer cell selectivity. |
In Vivo Preclinical Models
Promising candidates from in vitro screening must be evaluated in vivo to assess their therapeutic efficacy and toxicity in a complex biological system. The human tumor xenograft model is a cornerstone for this evaluation.[8][9][10]
Rationale: Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are standard for initial in vivo efficacy testing due to their reproducibility and cost-effectiveness.[10][11] More advanced patient-derived xenograft (PDX) models, which better recapitulate tumor heterogeneity, can be used for later-stage validation.[12]
Protocol 5.1: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ A498 cells) into the flank of each mouse.[4]
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing Formulation & Administration: Prepare the 4-oxobutanamide derivative in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Administer the compound via a clinically relevant route (e.g., intraperitoneal or oral) at various doses.
-
Treatment & Monitoring: Treat the mice according to a predetermined schedule (e.g., daily for 21 days). Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint & Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and calculate the tumor growth inhibition (TGI). Tumors can be used for pharmacodynamic analysis (e.g., Western blot for acetylated histones).
Self-Validation:
-
Vehicle Control Group: Receives only the vehicle to assess baseline tumor growth.
-
Positive Control Group: Treated with a standard-of-care chemotherapy agent to validate the model's responsiveness.
-
Toxicity Monitoring: Regular body weight measurements and clinical observation are critical. A body weight loss of >20% is a common sign of unacceptable toxicity.
Future Directions and Clinical Outlook
The 4-oxobutanamide scaffold represents a highly adaptable platform for developing next-generation anticancer agents. Future research should focus on optimizing isoform selectivity to minimize off-target effects and improve the therapeutic window. Exploring these derivatives in combination with other therapies, such as immunotherapy or DNA-damaging agents, could unlock synergistic effects and overcome resistance mechanisms.[13] As demonstrated by compounds like DN4, which shows superior activity to conventional drugs in certain cell lines, these derivatives hold the potential to become promising candidates for clinical development.[4]
References
-
Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Stewart, E., et al. (2022). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Technology Networks. [Link]
-
Crown Bioscience. (2023). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
-
Valverde, A., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. [Link]
-
Wu, C., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. PubMed. [Link]
-
Bio-protocol. (2022). NCI Anticancer Screening In Vitro. Bio-protocol. [Link]
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]
-
Elibrary. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Elibrary. [Link]
-
Tiberio, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE. [Link]
-
Song, J., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [Link]
-
Tiberio, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PubMed. [Link]
-
ResearchGate. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. ResearchGate. [Link]
-
ResearchGate. Chemical structures of HDAC inhibitors. ResearchGate. [Link]
-
Bowers, A. A., et al. (2010). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. PubMed Central. [Link]
-
ResearchGate. Kinetics and Structural Insights into the Binding of Histone Deacetylase 1 and 2 (HDAC1, 2) Inhibitors. ResearchGate. [Link]
-
Li, Y., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. PubMed. [Link]
-
Fassihi, A., et al. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. NIH. [Link]
-
Al-Qaisi, Z. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]
-
TTO4IRCCS. 4-OXO –N (4- Hydroxyphenyl) Retinamide derivatives as therapeutic agents for the treatment of cancer. TTO4IRCCS. [Link]
-
Szymański, P., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
Sources
- 1. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. startresearch.com [startresearch.com]
- 13. tto4irccs.it [tto4irccs.it]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 4-(3-Oxobutanamido)benzamide
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the novel small molecule, 4-(3-Oxobutanamido)benzamide, in a cell culture setting. The following protocols are designed to establish a foundational understanding of the compound's activity, including its effective concentration range, cytotoxic profile, and a general method to investigate its potential impact on a key cellular signaling pathway.
Introduction
This compound is a small molecule with a chemical structure suggesting potential biological activity. While derivatives of 4-oxobutanamide have been explored for their antitumor properties, the specific mechanism of action and cellular effects of this particular compound are not well-documented in publicly available literature.[1] Therefore, a systematic approach is required to elucidate its biological function. This guide will walk you through a logical workflow for the initial in vitro characterization of this compound.
The protocols outlined below are intended to be a starting point and may require optimization depending on the cell line and specific research questions.
I. Compound Handling and Stock Solution Preparation
Proper handling and preparation of the compound are critical for obtaining reproducible results.
1.1. Material Properties
-
Compound Name: this compound
-
CAS Number: 56766-13-3[2]
-
Molecular Formula: C₁₁H₁₂N₂O₃[2]
-
Molecular Weight: 220.22 g/mol [2]
1.2. Protocol for Stock Solution Preparation
-
Solvent Selection: Due to the lack of specific solubility data, it is recommended to test the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or methanol. DMSO is a common choice for dissolving small molecules for cell culture experiments.
-
Preparation of a High-Concentration Stock:
-
Accurately weigh a small amount of the compound (e.g., 5 mg).
-
Add a calculated volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock with a molecular weight of 220.22 g/mol , dissolve 2.2022 mg in 1 mL of solvent.
-
Ensure complete dissolution by vortexing or gentle warming.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
II. Determination of Optimal Working Concentration using a Dose-Response Assay
Before investigating the biological effects of this compound, it is essential to determine its optimal working concentration range. A dose-response experiment will help identify the concentrations at which the compound elicits a biological response without causing widespread cell death.
2.1. Experimental Workflow for Dose-Response
Caption: Workflow for determining the dose-response of a compound.
2.2. Detailed Protocol
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or WST-1 assay, which measures metabolic activity.[3]
-
Data Analysis: Measure the absorbance using a microplate reader.[4] Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the biological effect is observed).[5]
| Parameter | Recommended Starting Conditions |
| Cell Line | User-defined (e.g., a cancer cell line if investigating anti-proliferative effects) |
| Seeding Density | Optimize for logarithmic growth during the experiment |
| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| Viability Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
III. Assessment of Cytotoxicity
It is crucial to distinguish between a specific biological effect (e.g., cell cycle arrest) and general cytotoxicity. A cytotoxicity assay will help determine the concentration at which this compound induces cell death.
3.1. Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing the cytotoxicity of a compound.
3.2. Detailed Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the dose-response assay (steps 1-4 in section 2.2).
-
Cytotoxicity Assay: Utilize an assay that measures membrane integrity, such as the lactate dehydrogenase (LDH) release assay.[6] LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.[6]
-
Data Analysis: Measure the amount of LDH in the culture supernatant according to the manufacturer's instructions.[4] Include positive controls for 100% cytotoxicity (e.g., by lysing the cells with a detergent).[6] Calculate the percentage of cytotoxicity for each concentration.
| Parameter | Recommended Starting Conditions |
| Cell Line | Same as used in the dose-response assay |
| Compound Concentrations | Same range as the dose-response assay |
| Incubation Time | Same as the dose-response assay |
| Cytotoxicity Assay | Lactate Dehydrogenase (LDH) release assay |
IV. Target Validation using Western Blotting
Assuming the dose-response and cytotoxicity assays reveal an anti-proliferative effect, a Western blot can be used to investigate the compound's impact on key proteins involved in cell proliferation and survival. The following protocol provides a general framework.
4.1. Experimental Workflow for Western Blotting
Caption: General workflow for Western blotting.
4.2. Detailed Protocol
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations determined from the dose-response assay (e.g., IC50 and a lower concentration). Include a vehicle control.
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to reduce background noise.[8]
-
Incubate the membrane with a primary antibody specific for your protein of interest (e.g., antibodies against cyclins, CDKs, or apoptosis markers) overnight at 4°C with gentle shaking.[7][9]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST to remove unbound secondary antibody.[9]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on the target protein levels.
-
V. Concluding Remarks
The protocols detailed in these application notes provide a fundamental framework for the initial characterization of this compound in a cell culture setting. By systematically determining the optimal working concentration, assessing cytotoxicity, and investigating effects on key cellular pathways, researchers can build a solid foundation for further, more detailed mechanistic studies.
References
-
Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
-
ResearchGate. (2012). How to select the final concentration of inhibitor for antagonist in cell culture experiment? Retrieved from [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-(3-oxobutanoylamino)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-(3-oxobutanoylamino)benzamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]
-
PubMed. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]
-
PubMed. (2018). Ultrasound Assisted Synthesis of 4-(Benzyloxy)- N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
-
Thoreauchem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Sulfamoylphenyl)benzamide. Retrieved from [Link]
Sources
- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. bosterbio.com [bosterbio.com]
Application Notes: 4-(3-Oxobutanamido)benzamide in Enzyme Inhibition Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(3-Oxobutanamido)benzamide in enzyme inhibition assays. While direct inhibitory roles for this specific molecule are not yet widely published, its structure combines two pharmacologically significant motifs: a benzamide core and a 1,3-dicarbonyl system. This unique combination suggests potential as an inhibitor for various enzyme classes. These notes offer a theoretical framework, detailed experimental protocols for screening and mechanism-of-action studies, and data interpretation guidelines to empower researchers to explore the inhibitory potential of this compound.
Scientific Introduction & Rationale
This compound is a small molecule featuring a benzamide group linked to a 3-oxobutanamide (acetoacetamide) tail. The rationale for investigating this compound as a potential enzyme inhibitor is rooted in the established activities of its constituent chemical moieties.
-
The Benzamide Scaffold: Benzamide and its derivatives are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. For example, benzamide is a classic inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme crucial for DNA repair[1]. Furthermore, substituted benzamides have been developed as potent and selective inhibitors for targets including acetylcholinesterase and carbonic anhydrase[2].
-
The 1,3-Dicarbonyl System: The 3-oxobutanamide portion of the molecule is a classic 1,3-dicarbonyl system. A critical feature of this motif is its capacity to undergo keto-enol tautomerism, existing in equilibrium between the diketo form and a more nucleophilic enol form[3][4]. This equilibrium is influenced by the solvent environment and pH[5]. The enol or its corresponding enolate anion can act as a bidentate chelator for metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) commonly found in enzyme active sites, making metalloenzymes a promising class of potential targets.
This dual functionality suggests that this compound could engage enzyme targets through hydrogen bonding and aromatic interactions via the benzamide ring, and potentially through coordination or covalent interactions via the reactive 1,3-dicarbonyl tail.
Caption: Keto-Enol Tautomerism of this compound.
Preparation of Stock Solutions and Reagents
Scientific integrity begins with accurate and reproducible reagent preparation. The solubility of the test compound is a critical parameter that dictates the design of the assay.
Table 1: Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 56766-13-3 | [6] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [6] |
| Molecular Weight | 220.22 g/mol | [6] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
Protocol 2.1: Preparation of Inhibitor Stock Solution
-
Objective: To prepare a high-concentration, stable stock solution of this compound for serial dilutions.
-
Materials:
-
This compound (MW: 220.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh 2.2 mg of this compound. Causality: Precision at this stage is paramount for accurate final concentrations.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube. This will yield a 10 mM stock solution .
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Trustworthiness Check: Before use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, warm the tube to 37°C for 5-10 minutes and vortex to redissolve.
Protocol: IC₅₀ Determination via High-Throughput Screening
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying the potency of an inhibitor. This protocol describes a generalized method adaptable to most enzyme assays with a colorimetric or fluorescent readout.
Workflow for IC₅₀ Determination
Caption: Standard workflow for determining inhibitor IC₅₀ values.
Protocol 3.1: Step-by-Step IC₅₀ Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
-
Materials:
-
96-well clear flat-bottom plates (for colorimetric assays) or black plates (for fluorescent assays).
-
Target enzyme, substrate, and assay buffer.
-
Inhibitor stock solution (10 mM).
-
Multichannel pipette.
-
Plate reader.
-
-
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to create intermediate stocks. Then, dilute these into the final assay buffer to achieve the desired in-assay concentrations. Causality: Keeping the final DMSO concentration constant across all wells (and typically ≤1%) is crucial to prevent solvent effects from confounding the results.
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Blank Wells: Assay buffer only (no enzyme or substrate).
-
Negative Control (100% Activity): Enzyme, buffer, and DMSO vehicle (at the same final concentration as inhibitor wells).
-
Positive Control (Optional): A known inhibitor for the target enzyme.
-
Test Wells: Enzyme, buffer, and varying concentrations of this compound.
-
-
Assay Execution: a. Add 50 µL of assay buffer to all wells. b. Add 1 µL of inhibitor dilution or DMSO vehicle to the appropriate wells. c. Add 25 µL of enzyme solution (prepared in assay buffer) to all wells except the blanks. d. Mix gently by tapping the plate or using an orbital shaker. e. Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors. f. Initiate the reaction by adding 25 µL of substrate solution to all wells. g. Immediately place the plate in a reader and measure the signal (e.g., absorbance at 405 nm) every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the signal vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using software like GraphPad Prism or R. The IC₅₀ is the concentration of the inhibitor at the inflection point of this curve.
-
Protocol: Elucidating the Mechanism of Inhibition (MoI)
Once an inhibitor's potency is established, determining its mechanism of inhibition (MoI) provides critical insight into its interaction with the enzyme. MoI studies involve measuring enzyme kinetics at various substrate and inhibitor concentrations.
Conceptual Framework of Inhibition Mechanisms
Caption: Simplified models of enzyme inhibition mechanisms.
Protocol 4.1: Kinetic Analysis
-
Objective: To determine if this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.
-
Procedure:
-
Determine Substrate Kₘ: First, in the absence of the inhibitor, perform a substrate titration experiment to determine the Michaelis constant (Kₘ) of the enzyme. This involves measuring reaction rates across a range of substrate concentrations (e.g., 0.1x to 10x the expected Kₘ).
-
Set up Inhibition Matrix: Design an experiment with a matrix of concentrations. You will vary the substrate concentration (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ) across a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Execute Assay: Run the enzyme assays for each condition in the matrix, measuring the initial reaction rates (V₀) as described in Protocol 3.1.
-
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ (Kₘ,app) and apparent Vₘₐₓ (Vₘₐₓ,app).
-
Lineweaver-Burk Plot: For a clearer visual diagnosis, create a double reciprocal plot (1/V₀ vs. 1/[S]).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive Inhibition: Lines will be parallel (both Kₘ and Vₘₐₓ decrease proportionally).
-
Mixed Inhibition: Lines will intersect in the second or third quadrant (both Kₘ and Vₘₐₓ change).
-
-
Table 2: Interpreting Kinetic Data
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |
Troubleshooting and Advanced Considerations
-
Insolubility: If the compound precipitates in the assay buffer, consider using a co-solvent or reducing the highest tested concentration. Always check the final assay mixture for turbidity.
-
Time-Dependent Inhibition: If the pre-incubation time significantly affects the measured IC₅₀, the compound may be a slow-binding or irreversible inhibitor. This requires more complex kinetic models to analyze.
-
Assay Interference: this compound may interfere with the assay signal (e.g., possess intrinsic fluorescence or absorbance). Always run controls with the compound in the absence of enzyme to check for and correct this.
References
-
Title: Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives Source: PubMed URL: [Link]
-
Title: this compound | 56766-13-3 Source: Appchem URL: [Link]
-
Title: Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists Source: PubMed URL: [Link]
-
Title: Keto-Enol tautomerism during the conversion from the 4S to the 4R isomers. Source: ResearchGate URL: [Link]
-
Title: Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase Source: PubMed URL: [Link]
-
Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]
-
Title: 22.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]
-
Title: An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors Source: PubMed URL: [Link]
-
Title: Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
Application Notes and Protocols for 4-(3-Oxobutanamido)benzamide as a Chemical Probe
For Research Use Only
Abstract
This document provides a detailed guide for the potential application of 4-(3-Oxobutanamido)benzamide as a chemical probe. While extensive research on this specific molecule is emerging, its structural features, containing both a benzamide and a reactive 1,3-dicarbonyl moiety, suggest its utility in identifying and characterizing novel protein targets. This guide presents a hypothetical, yet scientifically plausible, framework for its use in target identification and validation, drawing upon established methodologies for similar chemical probes.
Introduction: The Potential of a Bifunctional Probe
Chemical probes are indispensable tools in chemical biology and drug discovery for the elucidation of protein function and the validation of new therapeutic targets. The molecule this compound possesses a unique bifunctional scaffold. The benzamide group is a common motif in many biologically active compounds, often involved in hydrogen bonding interactions within protein binding pockets.[1][2][3] The 1,3-dicarbonyl system of the oxobutanamide moiety, however, introduces a potential reactive handle. This electrophilic character could allow for covalent bond formation with nucleophilic residues (such as lysine, cysteine, or serine) in the binding site of a target protein, enabling its use as a covalent probe for target identification and occupancy studies.
Given the prevalence of benzamide-containing molecules with diverse biological activities, including roles as enzyme inhibitors and receptor modulators, this compound represents a promising starting point for a chemical probe discovery campaign.[3][4][5] This application note will outline a hypothetical workflow for its use in identifying a novel protein target within a cellular context.
Hypothetical Mechanism of Action
We propose a hypothetical mechanism where this compound acts as an irreversible inhibitor of a hypothetical enzyme, "Target Protein X," which possesses a nucleophilic residue in its active site. The benzamide portion of the probe is hypothesized to guide the molecule into the active site through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. Once positioned, the electrophilic 1,3-dicarbonyl moiety can react with a nearby nucleophilic amino acid residue (e.g., the epsilon-amino group of a lysine) to form a stable covalent adduct. This covalent modification would lead to the irreversible inhibition of Target Protein X.
Below is a diagram illustrating this proposed mechanism of action.
Caption: Proposed mechanism of this compound action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experiments, as they influence solubility, cell permeability, and potential off-target effects.
| Property | Value | Source |
| CAS Number | 56766-13-3 | [6][7] |
| Molecular Formula | C11H12N2O3 | [6][7] |
| Molecular Weight | 220.22 g/mol | [6][7] |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(N)=O | [6] |
Experimental Protocols
The following protocols are presented as a general framework for utilizing this compound as a chemical probe for target identification. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
It is critical to ensure the compound is fully dissolved for accurate and reproducible results.
-
Primary Stock Solution (10 mM): Weigh out 2.20 mg of this compound and dissolve it in 1.0 mL of dimethyl sulfoxide (DMSO).
-
Solubilization: Gently warm the solution to 37°C and vortex until the compound is completely dissolved.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
In Vitro Target Engagement Assay (Hypothetical)
This protocol describes a method to assess the direct interaction of the probe with a purified candidate protein.
-
Protein Preparation: Purify the candidate "Target Protein X" to >95% purity.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Purified Target Protein X (final concentration 1 µM)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
This compound (from 10 mM stock, final concentrations ranging from 0.1 µM to 100 µM)
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Detection of Covalent Adduct: Analyze the reaction products by intact protein mass spectrometry to detect a mass shift corresponding to the molecular weight of the probe (220.22 Da).
-
Negative Control: Perform the same reaction with a structurally similar but non-reactive benzamide analog to confirm the necessity of the oxobutanamide moiety for covalent modification.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to monitor target engagement in a cellular context by assessing changes in protein thermal stability upon ligand binding.
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T) in sufficient quantity for the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
Heating: After treatment, harvest the cells, resuspend them in PBS, and distribute them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against the hypothesized "Target Protein X." An increase in the amount of soluble protein at higher temperatures in the probe-treated samples indicates target engagement.
Affinity-Based Protein Profiling for Target Identification
This protocol outlines a strategy for identifying the cellular targets of this compound using a clickable version of the probe. This would require the synthesis of an analog containing an alkyne or azide handle for subsequent click chemistry-based enrichment.[8]
Caption: Workflow for affinity-based protein profiling.
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a terminal alkyne or azide group for click chemistry.
-
Cell Treatment: Treat cells with the clickable probe for a specified time.
-
Lysis: Lyse the cells in a buffer containing protease inhibitors.
-
Click Reaction: Perform a copper-catalyzed or copper-free click reaction to attach a biotin tag to the probe-protein adducts.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
Proteomic Analysis: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Interpretation and Validation
A successful target identification campaign will yield a list of potential protein candidates. It is crucial to validate these hits through orthogonal approaches.
-
Competition Experiments: Pre-treatment of cells with an excess of the original, non-clickable this compound should lead to a reduction in the signal from the clickable probe for the true target.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the candidate protein. A loss of the cellular phenotype observed with the probe upon target knockdown would provide strong evidence for a direct target-phenotype link.
-
Biochemical Assays: Recombinantly express and purify the candidate protein and validate its direct interaction with the probe using in vitro assays as described in section 4.2.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
-
Ma, Y., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. 4-Chloro-3-(3-oxobutanoylamino)benzamide. Available at: [Link]
-
PubChem. 4-Methyl-3-(3-oxobutanoylamino)benzamide. Available at: [Link]
-
Appchem. This compound. Available at: [Link]
-
Musielak, B., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]
-
Wang, G., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
- Gomha, S. M., et al. (2018). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan Journal of Chemistry.
-
Parker, C. G., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]
-
Wang, G., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
-
Zhao, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gharehbaghi, F., et al. (1997). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. International Journal of Cancer. Available at: [Link]
-
Prashanth, M. K., et al. (2014). Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. Bioinorganic Chemistry and Applications. Available at: [Link]
-
D'hooge, F., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS Omega. Available at: [Link]
-
Thoreauchem. This compound. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. This compound-56766-13-3 - Thoreauchem [thoreauchem.com]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 4-(3-Oxobutanamido)benzamide
I. Introduction: Navigating the In Vivo Path for a Novel Benzamide Compound
The journey of a novel chemical entity from benchtop to potential therapeutic application is a rigorous one, with in vivo studies representing a critical milestone. This guide provides a comprehensive framework for designing and executing in vivo studies for 4-(3-Oxobutanamido)benzamide, a small molecule for which detailed public data on biological activity is currently limited. As such, this document serves as an expert-guided roadmap, emphasizing the principles of scientific integrity, ethical conduct, and regulatory compliance. We will proceed by hypothesizing a plausible mechanism of action based on the compound's structural features—specifically, its benzamide core, which is common in molecules targeting enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH) or histone deacetylases (HDACs)[1][2][3]. This allows us to construct a detailed, albeit exemplary, protocol that can be adapted as more specific in vitro data for this compound becomes available.
The protocols outlined herein are designed to be self-validating systems, incorporating pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments to build a comprehensive profile of the compound's in vivo behavior. All procedures must adhere to Good Laboratory Practice (GLP) standards as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability for potential investigational new drug (IND) applications.[4][5][6]
II. Foundational Steps: Pre-In Vivo Characterization
Before committing to resource-intensive animal studies, a robust in vitro characterization of this compound is essential. This initial phase informs the design of the in vivo experiments.
-
Target Identification and Validation: The primary biological target of the compound must be identified. Given its benzamide structure, potential targets include IMPDH, an enzyme crucial for nucleotide synthesis, or HDACs, which are key regulators of gene expression.[1][2][3] In vitro assays should confirm the compound's inhibitory activity and selectivity.
-
Cellular Activity: The compound's effect on relevant cancer cell lines (if an anti-cancer effect is hypothesized) should be quantified. This includes determining the half-maximal inhibitory concentration (IC50) for cell proliferation and assessing the induction of apoptosis or cell cycle arrest.[7][8]
-
ADMET Profiling: Preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are crucial for predicting the compound's behavior in a whole organism.
III. Hypothetical Mechanism of Action: An IMPDH Inhibitor
For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of IMPDH, similar to other benzamide-containing compounds like benzamide riboside.[3][8] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, and its inhibition can lead to the depletion of GTP and dGTP pools, thereby halting DNA synthesis and cell proliferation.[3] This mechanism provides a strong rationale for investigating its potential as an anti-cancer agent.
Caption: Hypothetical pathway of this compound as an IMPDH inhibitor.
IV. Comprehensive In Vivo Study Protocol
This section outlines a multi-faceted in vivo study design to evaluate the pharmacokinetics, efficacy, and safety of this compound in a murine model.
Ethical Considerations
All animal experiments must be conducted in strict accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement).
Animal Model Selection
For an initial anti-cancer efficacy study, immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are recommended. These models readily accept human tumor xenografts. For pharmacokinetic and toxicology studies, a standard rodent model like the Sprague-Dawley rat is often used.[9][10][11][12][13]
Drug Formulation and Administration
The formulation of a poorly soluble compound for in vivo administration is a critical step.
-
Vehicle Selection: A tiered approach should be used to find a suitable vehicle. Start with simple aqueous vehicles (e.g., saline, PBS). If solubility is an issue, progress to co-solvent systems (e.g., DMSO, ethanol), surfactant-based vehicles (e.g., Tween 80, Cremophor EL), or cyclodextrin-based formulations. The final vehicle must be well-tolerated by the animals.
-
Route of Administration: The intended clinical route of administration should be mimicked.[4] For initial studies, intravenous (IV) administration is often used to ensure 100% bioavailability, while oral (PO) gavage is common for evaluating oral drug candidates.[9][12]
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of a novel compound.
Detailed Experimental Protocols
-
Objective: To determine key PK parameters (half-life, clearance, volume of distribution, bioavailability) and establish the maximum tolerated dose (MTD).
-
Animals: Male and female Sprague-Dawley rats (n=3-5 per group).[9][13]
-
Groups:
-
Group 1: IV administration (e.g., 2 mg/kg).
-
Group 2: PO administration (e.g., 10 mg/kg).
-
Groups 3-N: Dose escalation for MTD determination (e.g., 10, 30, 100 mg/kg PO).
-
-
Procedure:
-
Administer a single dose of this compound.
-
For PK groups, collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) via tail vein or saphenous vein.
-
For MTD groups, monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 7 days.
-
Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.[13]
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Table 1: Representative Pharmacokinetic Parameters to be Determined
| Parameter | Symbol | Description |
| Half-life | t½ | Time for plasma concentration to decrease by half. |
| Area Under the Curve | AUC | Total drug exposure over time. |
| Clearance | CL | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | Apparent volume into which the drug distributes. |
| Bioavailability | F% | Fraction of oral dose reaching systemic circulation. |
-
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.
-
Animals: Athymic nude mice (6-8 weeks old, n=8-10 per group).
-
Procedure:
-
Subcutaneously implant a human cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a mean volume of 100-150 mm³.
-
Randomize mice into treatment groups.
-
Administer treatment daily (or as determined by PK data) for 21 days.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the animals and collect tumors, blood, and major organs for further analysis.
-
Table 2: Example Dosing Regimen for Efficacy Study
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | PO | Daily x 21 days |
| 2 | Positive Control | (e.g., Vorinostat) | PO | Daily x 21 days |
| 3 | This compound | Low Dose (e.g., 1/2 MTD) | PO | Daily x 21 days |
| 4 | This compound | High Dose (e.g., MTD) | PO | Daily x 21 days |
-
Objective: To confirm target engagement and assess the safety profile of the compound.
-
Samples: Tissues and blood collected at the end of the efficacy study.
-
PD Analysis:
-
Measure GTP levels in tumor tissue via LC-MS/MS to confirm IMPDH inhibition.
-
Perform Western blot or immunohistochemistry on tumor lysates to assess downstream markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
-
Safety/Toxicology Analysis:
-
Submit major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Perform complete blood counts (CBC) and serum clinical chemistry analysis to assess hematological and organ function.[4]
-
V. Data Analysis and Interpretation
-
Efficacy: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. Statistical significance will be determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
PK/PD Correlation: Correlate drug exposure (AUC) with changes in PD biomarkers and anti-tumor efficacy to establish a dose-response relationship.
-
Safety: Any significant changes in body weight, clinical chemistry, hematology, or histopathology in the treated groups compared to the control group will be noted as potential toxicities.
VI. Conclusion
This document provides a detailed, scientifically-grounded framework for the initial in vivo evaluation of this compound. By integrating pharmacokinetic, pharmacodynamic, and toxicological endpoints, this comprehensive approach allows for a thorough assessment of the compound's therapeutic potential and safety profile. The provided protocols, while based on a hypothesized mechanism, are designed to be adaptable and serve as a robust starting point for researchers and drug development professionals. Successful execution of these studies, under GLP conditions, will yield the critical data necessary to advance a promising compound toward clinical investigation.
References
- Meiser, J. et al. (2016). In vivo-validated HIF-1-dependent synthesis of guanine nucleotides and RNA.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience.
- NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
- U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies for Medical Devices. FDA.
- Ma, T. et al. (2013). Comparing Histone Deacetylase Inhibitor Responses in Genetically Engineered Mouse Lung Cancer Models and a Window of Opportunity Trial in Patients with Lung Cancer. Molecular Cancer Therapeutics.
- AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
- BioWorld. (2015). HDAC inhibitor AR-42 prevents cancer cachexia in animal models. BioWorld.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.
- Suelves, N. et al. (2019). The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington's Disease Mice. Frontiers in Molecular Neuroscience.
- Thomas, E. A. et al. (2008). Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease.
- Das, B. C. et al. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Current Pharmaceutical Design.
- Zhang, Y. et al. (2019). Drug Design Progress of In silico, In vitro and In vivo Researches. Current Pharmaceutical Design.
- Cardoso, C. d. O. et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols.
- Lee, G. & Lee, S. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Molecules and Cells.
- Khan, A. (2026). Machine Learning Unveils PRMT5 Inhibitors' Diversity and Stability. Molecular Diversity.
- Lindstrom, T. D. et al. (1989). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)
- PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide.
- Hussey, E. K. et al. (1993). Pharmacokinetics and Metabolic Interconversion of Intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)
- Segura, J. et al. (1981). The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology.
- Appchem. This compound. Appchem.
- ChemicalBook. N-methyl-4-(3-oxobutanamido)benzamide. ChemicalBook.
- Szekeres, T. et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
- Novotny, L. et al. (2002). Antitumor Activity of Benzamide Riboside in Vitro and in Vivo. Current Medicinal Chemistry.
- Huang, C. C. et al. (2013). Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. Journal of Pharmacy and Pharmacology.
- PubChem. 4-Methyl-3-(3-oxobutanoylamino)benzamide.
- Perera, M. A. et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology.
- Bacchi, C. J. et al. (1996). N-n-alkyl-3,4-dihydroxybenzamides as inhibitors of the trypanosome alternative oxidase: activity in vitro and in vivo. Antimicrobial Agents and Chemotherapy.
- Sangeetha, R. et al. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives.
- Thoreauchem. This compound. Thoreauchem.
- Chen, J. et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)
- Zhang, Y. et al. (2025). Synthesis and antiproliferative activity of novel 4-substituted-phenoxy-benzamide derivatives.
Sources
- 1. Generation of Tissue-Specific Mouse Models to Analyze HDAC Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 3. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. namsa.com [namsa.com]
- 6. fda.gov [fda.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor activity of benzamide riboside in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolic interconversion of intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its sulfide and sulfone metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of 4-(3-Oxobutanamido)benzamide Solutions for Research Applications
Abstract: The reproducibility and validity of in-vitro and in-vivo experimental results are critically dependent on the accurate and consistent preparation of test compound solutions. 4-(3-Oxobutanamido)benzamide is a small molecule whose utility in research necessitates a standardized protocol for its solubilization and handling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing solutions of this compound. We address the core principles of solvent selection, solubility assessment, and stability maintenance, offering detailed, step-by-step protocols for generating high-concentration stock solutions and subsequent aqueous working dilutions for various experimental assays.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of reliable solution preparation. This compound is an organic compound whose structure suggests poor aqueous solubility, making organic solvents necessary for creating primary stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | Appchem[1] |
| CAS Number | 56766-13-3 | Appchem[1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Appchem[1] |
| Molecular Weight | 220.22 g/mol | Appchem[1] |
| Appearance | White to off-white solid (typical for benzamide derivatives) | General knowledge based on Benzamide[2][3] |
| Expected Solubility | Poor in water; Soluble in organic solvents like DMSO and Ethanol. | Inferred from Benzamide solubility[2][4] |
The Three Pillars of Solution Preparation: A Scientific Rationale
Successful solution preparation hinges on a triad of interdependent factors: the choice of solvent, the limits of solubility, and the long-term stability of the compound.[5] Neglecting any one of these pillars can compromise the accuracy of the compound's concentration and its biological activity.
Solvent Selection: The Vehicle for Delivery
The primary goal is to select a solvent that fully dissolves the compound at a high concentration while having minimal impact on the experimental system.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for preparing stock solutions of small molecules for biological assays.[6][7][8] Its high solvating power allows for the creation of concentrated stocks (typically 10-50 mM), which can then be diluted to final working concentrations. For cell culture applications, the final concentration of DMSO should be kept low, generally below 0.5%, to avoid cytotoxicity.[7] It is also important to include a vehicle control (culture medium with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.
-
Ethanol: Ethanol is another common organic solvent that can be used. For some cell lines or assay types, it may be less toxic than DMSO. However, its solvating power can be lower for certain compounds.
-
Aqueous Buffers (e.g., PBS, Saline): Direct dissolution in aqueous buffers is highly unlikely for this compound due to its chemical structure. These are only suitable as the final diluent for working solutions prepared from an organic stock.
Recommendation: Use cell culture-grade, anhydrous DMSO for the primary stock solution.
Solubility Considerations: Kinetic vs. Thermodynamic
Understanding solubility is crucial for avoiding compound precipitation, which renders the effective concentration unknown.[5]
-
Kinetic Solubility: This refers to the solubility of a compound when a small volume of a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[9][10] This is the most relevant measure for high-throughput screening and most in vitro assays. Precipitation is a common issue when the aqueous buffer is added too quickly or the final concentration exceeds the kinetic solubility limit.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent after an extended incubation period (e.g., 24-48 hours).[10] While more accurate, it is less practical for routine experimental workflows.
Causality Behind Precipitation: When a DMSO stock is diluted into an aqueous medium, the solvent environment rapidly shifts from highly organic to predominantly aqueous. This sudden change in polarity can cause compounds with low water solubility to "crash out" or precipitate. Stepwise dilution and vigorous mixing are key to preventing this.[7]
Stability and Storage: Preserving Compound Integrity
Once in solution, a compound's chemical integrity must be preserved.
-
Temperature: For long-term storage, stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or, preferably, -80°C.[7] This minimizes degradation and prevents the repeated freeze-thaw cycles that can compromise compound stability and introduce water condensation.
-
Light and Air: While specific photosensitivity data for this compound is not available, it is a best practice to store stock solutions in amber or foil-wrapped vials to protect them from light.[5]
-
Purity of Starting Material: The most critical step begins before any solvent is added. Ensure the solid compound is of high purity by obtaining it from a reputable vendor that provides a certificate of analysis (CoA) with purity validation data.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for preparing solutions of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound (Solid, high purity)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 220.22 g/mol × 0.001 L × 1000 mg/g = 2.20 mg
-
-
Weighing: Accurately weigh out 2.20 mg of this compound using an analytical balance. Tare the balance with the vial before adding the compound.
-
Expert Tip: Weighing small quantities can be challenging. For greater accuracy, it is often easier to weigh a larger mass (e.g., 11.0 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 5 mL).
-
-
Dissolution:
-
Add the weighed compound to a sterile vial.
-
Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL for 2.20 mg) to the vial.
-
Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.
-
-
Aiding Dissolution (if necessary): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but care should be taken to avoid overheating, which could degrade the compound.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) .[7]
-
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the serial dilution of the DMSO stock into a final aqueous buffer or cell culture medium.
Materials:
-
10 mM Stock Solution of this compound in DMSO
-
Sterile assay buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes
Procedure:
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Centrifuge the vial briefly to collect the solution at the bottom.
-
Intermediate Dilution (Recommended): To avoid precipitation, perform an intermediate dilution step.
-
Example: To prepare a 100 µM working solution from a 10 mM stock for a final assay volume of 1 mL, first prepare a 1 mM intermediate solution. Pipette 5 µL of the 10 mM stock into 45 µL of sterile medium/buffer (1:10 dilution). Mix thoroughly.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate or primary stock solution to your final assay vessel containing the bulk of the medium/buffer. Crucially, always add the concentrated stock to the aqueous diluent, not the other way around.
-
Example for a final concentration of 10 µM in 1 mL: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Immediately after adding the stock, mix the solution thoroughly by gentle pipetting or swirling to ensure rapid and homogenous dispersion.
-
-
Quality Control (Visual Check): After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the concentration may have exceeded its kinetic solubility limit. In this case, the protocol may need to be optimized by lowering the final concentration or using a co-solvent if compatible with the assay.
Visualization of the Preparation Workflow
The following diagram illustrates the logical flow from solid compound to the final experimental working solution, emphasizing key decision and action points.
Caption: Workflow for preparing this compound solutions.
References
-
Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. [Link]
-
4-Methyl-3-(3-oxobutanoylamino)benzamide. PubChem. [Link]
-
DMSO stock preparation. Protocols.io. [Link]
-
4-Chloro-3-(3-oxobutanoylamino)benzamide. PubChem. [Link]
-
This compound | 56766-13-3. Appchem. [Link]
-
How to prepare sterile drug solution in DMSO for cell culture?. Reddit. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Benzamide. Wikipedia. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharma IQ. [Link]
-
Benzamide. PubChem. [Link]
-
BENZAMIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide 99 55-21-0 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: High-Sensitivity Quantification of 4-(3-Oxobutanamido)benzamide in Human Plasma and Urine using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-(3-Oxobutanamido)benzamide, a novel small molecule of interest in pharmaceutical development, within complex biological matrices such as human plasma and urine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and validated bioanalytical methods. The primary recommended methodology is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for pharmacokinetic and toxicological assessments. Alternative methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), are also discussed for applications where higher concentration levels are expected. Emphasis is placed on the rationale behind methodological choices, from sample preparation to instrument parameters, to ensure data integrity and reproducibility in alignment with regulatory expectations.[1][2]
Introduction to this compound Analysis
This compound is a benzamide derivative with the chemical formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol .[3] As with many pharmacologically active agents, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for clinical development. The development of a sensitive, accurate, and precise bioanalytical method is the cornerstone of these investigations.
The inherent complexity of biological matrices, such as plasma and urine, necessitates sophisticated sample preparation techniques to eliminate interferences from endogenous components like proteins, lipids, and salts.[4][5] The choice of the analytical technique is governed by the required sensitivity, with LC-MS/MS being the gold standard for low-level quantification of small molecules.[1][6][7] This document outlines a complete workflow, from sample collection and preparation to data analysis and method validation, based on established scientific principles and regulatory guidelines.[8][9]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |
| Molecular Weight | 220.22 g/mol | [3] |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(N)=O | [3] |
Note: Further characterization of properties such as pKa and LogP would be beneficial for method development and can be determined experimentally.
Recommended Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for the quantification of this compound in biological samples due to its high selectivity and sensitivity.[6][10] This method allows for the precise measurement of the analyte even at low concentrations, which is often necessary for pharmacokinetic studies.
Principle of LC-MS/MS
The LC-MS/MS system combines the separation power of liquid chromatography with the specific detection capabilities of mass spectrometry. The analyte is first separated from other components in the sample extract on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized, and the resulting ions are filtered based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise.
Caption: Workflow for LC-MS/MS analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for sample clean-up and concentration of the analyte prior to LC-MS/MS analysis.[11] A mixed-mode SPE sorbent is proposed to effectively remove proteins, phospholipids, and salts from plasma and urine samples.[12]
Protocol for SPE of Plasma/Urine Samples:
-
Sample Pre-treatment:
-
Thaw plasma or urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitate.
-
To 200 µL of supernatant, add 20 µL of internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure capabilities for efficient separation. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Offers good retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures separation from endogenous interferences and efficient column cleaning. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A small injection volume minimizes matrix effects. |
| MS System | Sciex Triple Quad 6500+ or equivalent | High sensitivity and fast scanning capabilities are ideal for bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The benzamide structure is amenable to protonation. |
| MRM Transitions | To be determined by infusion | Parent and product ions must be optimized for the analyte and internal standard. |
| Source Temp. | 550°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation. |
Alternative Methodology: HPLC-UV
For applications where the expected concentration of this compound is in the higher ng/mL to µg/mL range, HPLC with UV detection can be a cost-effective alternative.[13][14]
Principle of HPLC-UV
This technique separates the analyte from other compounds in the sample extract using an HPLC column.[15] As the analyte elutes from the column, it passes through a UV detector. The amount of UV light absorbed by the analyte is proportional to its concentration. The benzamide functional group contains a chromophore that absorbs UV light, typically around 230-280 nm.[13]
Caption: Workflow for HPLC-UV analysis of this compound.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simpler and faster sample preparation method suitable for HPLC-UV analysis.[16]
Protocol for PPT of Plasma Samples:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase and inject into the HPLC system.
Method Validation
A rigorous validation of the chosen analytical method is mandatory to ensure the reliability of the data for regulatory submissions.[1][17] The validation should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2]
Key Validation Parameters
The following parameters must be assessed during method validation:
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | Ensures the method can differentiate the analyte from other components in the matrix.[1] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 | Demonstrates the relationship between concentration and response is linear over a defined range. |
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | Measures the closeness of the determined value to the true value.[1] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | Assesses the reproducibility of the method.[1] |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Matrix Effect | Consistent and reproducible across different sources of the biological matrix. | Evaluates the ion suppression or enhancement caused by the matrix components.[4] |
| Stability | Analyte should be stable under various storage and processing conditions. | Ensures the integrity of the samples from collection to analysis. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma and urine. The solid-phase extraction protocol offers excellent sample clean-up, minimizing matrix effects and ensuring high data quality. For applications not requiring sub-ng/mL sensitivity, the described HPLC-UV method presents a viable and economical alternative. Adherence to the principles of method validation outlined herein is crucial for generating reliable data to support drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Vlckova, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
LCGC International. (2025). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
-
Kataoka, H. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
PubChem. (n.d.). 4-Methyl-3-(3-oxobutanoylamino)benzamide. [Link]
-
PubMed. (2010). Continuous solid-phase extraction method for the determination of amines in human urine following on-line microwave-assisted acid hydrolysis. [Link]
-
RSC Publishing. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. [Link]
-
Spectroscopy Online. (2026). Using Ambient Ionization Techniques to Enable Polymer Characterization. [Link]
-
Appchem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-Chloro-3-(3-oxobutanoylamino)benzamide. [Link]
-
ResearchGate. (2025). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. [Link]
-
National Institutes of Health. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). [Link]
-
ResearchGate. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Wikipedia. (n.d.). Benzamide. [Link]
-
PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]
-
ResearchGate. (2025). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. [Link]
-
Taylor & Francis. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. [Link]
-
SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. [Link]
-
PubMed. (n.d.). Metabolism and disposition of (R)-4-[3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl]benzamide Hcl (LY 195448) in rodents. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]
-
National Institutes of Health. (n.d.). Metabolism of Thioamides by Ralstonia pickettii TA. [Link]
-
St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
PubMed. (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. [Link]
-
Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]
-
Archipel UQAM. (2015). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]
-
ResearchGate. (2025). studies on metabolism of tripamide iii. metabolic fate of 14c-tripamide in rats and rabbits. [Link]
-
National Institutes of Health. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]
-
ResearchGate. (2025). Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations. [Link]
-
PubMed. (2025). Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. appchemical.com [appchemical.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. scispace.com [scispace.com]
- 11. tecan.com [tecan.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocols: High-Throughput Screening of 4-(3-Oxobutanamido)benzamide for Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and high-throughput methodologies.
Introduction: The Scientific Premise
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for diverse biological activities, including the inhibition of protein kinases, which are critical targets in oncology, immunology, and neurology.[4] This application note describes a comprehensive high-throughput screening (HTS) campaign designed to evaluate 4-(3-Oxobutanamido)benzamide (Figure 1) as a potential inhibitor of "Kinase X," a hypothetical serine/threonine kinase implicated in oncogenic signaling.
Compound of Interest:
| Property | Value | Source |
| Chemical Name | This compound | Appchem[5] |
| CAS Number | 56766-13-3 | Appchem[5] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Appchem[5] |
| Molecular Weight | 220.22 g/mol | Appchem[5] |
| Appearance | Off-white solid | Sigma-Aldrich[1] |
| Solubility | Soluble in DMSO | Sigma-Aldrich[1] |
Figure 1: Chemical Properties of this compound.
This document provides a detailed protocol for a fluorescence polarization (FP)-based biochemical assay, a robust method for identifying kinase inhibitors in an HTS format.[6][7] The causality behind each step is explained to ensure both scientific integrity and practical reproducibility.
The "Kinase X" Drug Discovery Program: A Hypothetical Target
For the purpose of this guide, we hypothesize a drug discovery program targeting "Kinase X." Dysregulation of Kinase X activity, through mutation or overexpression, leads to the hyper-phosphorylation of downstream substrates, driving uncontrolled cell proliferation. Identifying small molecule inhibitors that block the ATP-binding site of Kinase X is therefore a promising therapeutic strategy.
Figure 2: Hypothetical "Kinase X" Signaling Pathway.
Assay Principle: Fluorescence Polarization (FP) Competitive Binding Assay
To identify inhibitors of Kinase X, we will employ a fluorescence polarization (FP) competitive binding assay.[6] This technique is ideal for HTS due to its homogeneous format (no wash steps), sensitivity, and rapid read times.[8]
The Causality of FP in Kinase Inhibition Screening:
-
The Tracer: A small, fluorescently labeled molecule (the "tracer") is designed to bind with high affinity to the ATP-binding pocket of Kinase X.
-
Polarization State: When the small tracer is unbound and free in solution, it tumbles rapidly, resulting in the depolarization of emitted light when excited with polarized light. This yields a low FP signal .
-
Binding Event: When the tracer binds to the much larger Kinase X protein, its tumbling is significantly slowed. This retention of polarization results in a high FP signal .
-
Competitive Inhibition: If a test compound, such as this compound, successfully competes with the tracer for the ATP-binding site, the tracer is displaced and becomes free in solution. This leads to a decrease in the FP signal .
The magnitude of the decrease in the FP signal is directly proportional to the binding affinity of the test compound.
Figure 3: Principle of the FP Competitive Binding Assay.
Experimental Protocols
A. Materials and Reagents
-
Compound: this compound (10 mM stock in 100% DMSO)
-
Target: Purified, active Kinase X protein (ensure consistent batch quality)[9]
-
Tracer: Fluorescently-labeled Kinase X tracer (e.g., FITC-labeled ATP analog)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Plates: 384-well, low-volume, black, flat-bottom microplates
-
Controls:
-
Positive Control (Max Inhibition): A known potent, non-fluorescent inhibitor of Kinase X or unlabeled ATP.
-
Negative Control (No Inhibition): 1% DMSO in assay buffer.
-
B. Protocol 1: Assay Development and Validation
The goal of this phase is to establish a robust and reproducible assay with a suitable screening window.
-
Tracer Concentration Determination:
-
Prepare a serial dilution of the tracer in assay buffer.
-
Add a fixed, optimized concentration of Kinase X to each well.
-
Incubate for 60 minutes at room temperature.
-
Read FP values on a suitable plate reader.
-
Causality: The optimal tracer concentration should be at or below its Kd (dissociation constant) for the kinase and provide a stable, high FP signal.
-
-
DMSO Tolerance Test:
-
Run the assay (with optimal tracer and kinase concentrations) in the presence of varying DMSO concentrations (e.g., 0.1% to 5%).
-
Monitor the FP signal and calculate the Z'-factor at each concentration.
-
Causality: This determines the maximum DMSO concentration that does not interfere with the assay, ensuring that the compound solvent does not create false positives or negatives.
-
-
Z'-Factor Calculation and Assay Validation: [10]
-
Prepare a plate with multiple replicates (e.g., 16-24 wells each) of the positive control and negative control.
-
The Z'-factor is calculated using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| where σ is the standard deviation and μ is the mean.[11][12]
-
Interpretation:
-
Causality: A high Z'-factor confirms that the separation between the positive and negative control signals is large enough to reliably identify "hits".[12][14]
-
C. Protocol 2: High-Throughput Screening Workflow
This protocol is designed for automated liquid handling systems to screen a large compound library.[15]
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the 10 mM this compound stock solution (and other library compounds) into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
-
Reagent Addition:
-
Add 25 µL of Kinase X diluted in assay buffer to all wells.
-
Add 25 µL of the fluorescent tracer diluted in assay buffer to all wells. Note: The order of addition may need to be optimized.
-
-
Incubation:
-
Centrifuge the plates briefly to ensure all components are mixed.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the tracer fluorophore.
-
Figure 4: High-Throughput Screening Workflow.
Data Analysis and Hit Confirmation
A. Primary Data Analysis
-
Normalization: The raw FP data from each well is normalized to the plate's controls to calculate the percent inhibition: % Inhibition = 100 * (1 - (FP_sample - FP_pos) / (FP_neg - FP_pos))
-
Hit Identification: A "hit" is typically defined as a compound that produces an inhibition value greater than three standard deviations from the mean of the negative controls (DMSO wells).[16]
B. Protocol 3: Hit Confirmation and Dose-Response Analysis
Actives identified in the primary screen must be validated to eliminate false positives and confirm their activity.[17]
-
Hit Re-testing:
-
Dose-Response Curve Generation:
-
Create a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution series).
-
Perform the FP assay with this concentration gradient.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).[20]
-
C. Orthogonal and Counter-Screening
-
Orthogonal Screen: To ensure the inhibitory effect is not an artifact of the FP assay format, hits should be tested in a different assay that measures kinase activity through an alternative mechanism (e.g., a luminescence-based assay that measures ATP consumption).
-
Counter-Screen: Screen the hit against a structurally related but distinct kinase to assess selectivity. High selectivity is a desirable trait for a drug candidate.
Safety and Handling Precautions
-
This compound: While specific safety data for this compound is not widely available, related benzamide compounds are classified as harmful if swallowed and may cause skin and eye irritation.[21][22][23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound and reagents.[22]
-
Handling: Handle powdered compound in a well-ventilated area or chemical fume hood to avoid inhalation.[22]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for utilizing this compound in a high-throughput screening campaign against a hypothetical kinase target. By following these detailed protocols—from initial assay development and validation to primary screening and hit confirmation—researchers can rigorously evaluate the potential of this and other novel compounds as starting points for drug discovery programs. The emphasis on understanding the causality behind each step and implementing robust quality control measures like the Z'-factor is paramount for the success of any HTS campaign.
References
-
Wikipedia. "Benzamide." Accessed January 20, 2026. [Link]
-
Yin, D., et al. "Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke." European Journal of Medicinal Chemistry, 2023. [Link]
-
Wikipedia. "Z-factor." Accessed January 20, 2026. [Link]
-
BMG LABTECH. "Fluorescence Polarization Detection." Accessed January 20, 2026. [Link]
-
An, F., et al. "High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors." PLoS ONE, 2012. [Link]
-
Appchem. "this compound." Accessed January 20, 2026. [Link]
-
Wu, Z., et al. "Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings." Journal of Biomolecular Screening, 2008. [Link]
-
ResearchGate. "High-throughput screening (HTS) confirmation rate analysis." Accessed January 20, 2026. [Link]
-
ACS Publications. "N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors..." Journal of Medicinal Chemistry, 2022. [Link]
-
GraphPad. "Calculating a Z-factor to assess the quality of a screening assay." Accessed January 20, 2026. [Link]
-
Wiley Analytical Science. "Screening for Allosteric Kinase Inhibitors in High Throughput." 2010. [Link]
-
BPS Bioscience. "Fluorescence Polarization Assays: Principles & Applications." Accessed January 20, 2026. [Link]
-
PubChem. "4-Methyl-3-(3-oxobutanoylamino)benzamide." Accessed January 20, 2026. [Link]
-
BMG LABTECH. "The Z prime value (Z´)." 2025. [Link]
-
Degterev, A., et al. "Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1." Journal of Biomolecular Screening, 2013. [Link]
-
Zhang, G., et al. "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities." European Journal of Medicinal Chemistry, 2021. [Link]
-
Parham, F., et al. "Dose-Response Modeling of High-Throughput Screening Data." Journal of Biomolecular Screening, 2009. [Link]
-
BellBrook Labs. "A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays." Accessed January 20, 2026. [Link]
-
ResearchGate. "Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities." 2025. [Link]
-
Drug Target Review. "Assay performance and the Z'-factor in HTS." 2023. [Link]
-
von Ahsen, O., & Bömer, U. "High-throughput screening for kinase inhibitors." Chembiochem, 2005. [Link]
-
Molecular Devices. "Fluorescence Polarization (FP)." Accessed January 20, 2026. [Link]
-
Cambridge MedChem Consulting. "Analysis of HTS data." 2017. [Link]
-
Zhang, J. H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. [Link]
-
Drug Discovery Today. "A pragmatic approach to hit validation following biochemical high-throughput screening." 2017. [Link]
-
ResearchGate. "Fluorescence detection techniques for protein kinase assay." 2025. [Link]
-
YouTube. "High throughput screening techniques in the pharmaceutical industry." 2024. [Link]
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
Synthesis of N-Substituted Benzamides: A Detailed Laboratory Guide
Introduction
N-substituted benzamides are a cornerstone structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to high-performance materials. Their prevalence in medicinal chemistry is particularly noteworthy, with this scaffold appearing in drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and anticancer agents.[1] The amide bond, which defines this class of compounds, is one of the most vital functional groups in the life sciences.[1] The ability to reliably and efficiently construct N-substituted benzamides is, therefore, a fundamental skill for researchers in organic synthesis, medicinal chemistry, and drug development.
This comprehensive guide provides detailed, field-proven protocols for the laboratory-scale synthesis of N-substituted benzamides. We will delve into two of the most robust and widely employed methodologies: the classic Schotten-Baumann reaction and the modern carbodiimide-mediated coupling. Beyond a mere recitation of steps, this document will elucidate the underlying chemical principles, offer insights into experimental design, and provide guidance for troubleshooting and optimization.
Method 1: The Schotten-Baumann Reaction
First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a durable and effective method for acylating amines with acyl chlorides in the presence of a base.[2][3] This condensation reaction is often performed under biphasic conditions, typically using an aqueous base and an organic solvent to house the reactants and products.[4][5]
Causality of Experimental Choices
The use of a two-phase system is a key feature of this reaction.[3] The organic solvent (e.g., dichloromethane or diethyl ether) dissolves the amine and the benzoyl chloride, while the aqueous phase contains the base (typically sodium hydroxide). The base plays a crucial dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, and it drives the reaction equilibrium towards product formation.[2][3] Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.
Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate.[6][7] Subsequently, the intermediate collapses, expelling the chloride ion as a good leaving group and forming a protonated amide. The base then abstracts the proton from the nitrogen, yielding the final N-substituted benzamide and water.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(3-Oxobutanamido)benzamide Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 4-(3-Oxobutanamido)benzamide. Here, we provide in-depth troubleshooting strategies and address frequently asked questions to help you optimize your reaction and achieve higher product yields.
I. Reaction Overview & Mechanism
The synthesis of this compound typically involves the acylation of 4-aminobenzamide with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The reaction is a nucleophilic acyl substitution where the amino group of 4-aminobenzamide attacks the electrophilic carbonyl carbon of the acetoacetylating agent.
Common Synthetic Routes:
-
Using Diketene: This is often a preferred industrial method due to its high reactivity and atom economy. The reaction is typically carried out in an appropriate solvent.
-
Using Ethyl Acetoacetate: This method involves the reaction of 4-aminobenzamide with ethyl acetoacetate, often at elevated temperatures, to form the desired amide with the elimination of ethanol.
Below is a generalized workflow for the synthesis and troubleshooting process.
Caption: A stepwise workflow for troubleshooting low yields.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: While yields can vary depending on the specific protocol and scale, a well-optimized synthesis of this compound can be expected to produce yields in the range of 70-90%. If your yields are significantly lower, it is indicative of suboptimal reaction conditions, reagent issues, or inefficient purification.
Q2: Which acetoacetylating agent is better, diketene or ethyl acetoacetate?
A2: Both have their advantages. Diketene is highly reactive and the reaction can often be performed at lower temperatures. However, it is also more hazardous and requires careful handling. Ethyl acetoacetate is less reactive and the reaction may require higher temperatures and longer reaction times, but it is generally considered safer to handle. The choice often depends on the scale of the reaction and the available laboratory facilities.
Q3: What are the most critical parameters to control for a high yield?
A3: The most critical parameters are:
-
Purity of Starting Materials: Impurities in 4-aminobenzamide or the acylating agent can lead to side reactions.
-
Stoichiometry: An incorrect ratio of reactants can result in incomplete conversion of the starting material.
-
Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition of the product.[]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting material (4-aminobenzamide), the product, and any potential byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Issue 1: The reaction is not proceeding to completion, and I have a low conversion of 4-aminobenzamide.
Possible Causes & Solutions:
-
Insufficiently Reactive Acylating Agent:
-
Explanation: Ethyl acetoacetate is less reactive than diketene and may require more forcing conditions.
-
Solution: If using ethyl acetoacetate, consider increasing the reaction temperature or adding a catalyst. Some reactions benefit from the use of a Lewis acid or a dehydrating agent to drive the equilibrium towards the product.[2]
-
-
Low Reaction Temperature:
-
Explanation: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Be cautious not to overheat, as this can lead to decomposition.
-
-
Inadequate Mixing:
-
Explanation: If the reaction mixture is not being stirred effectively, localized concentration gradients can form, preventing the reactants from interacting.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous reaction mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.
-
-
Incorrect Stoichiometry:
-
Explanation: An excess of 4-aminobenzamide will remain unreacted if the acylating agent is the limiting reagent.
-
Solution: Carefully re-calculate and re-weigh your starting materials. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete conversion of the 4-aminobenzamide.
-
Issue 2: My yield is low, and I am observing the formation of significant side products.
Possible Causes & Solutions:
-
Di-acylation of 4-aminobenzamide:
-
Explanation: The primary amide of 4-aminobenzamide can also be acylated, leading to a di-acylated byproduct. This is more likely to occur with highly reactive acylating agents or under harsh reaction conditions.
-
Solution: Use a milder acylating agent or less forcing reaction conditions (e.g., lower temperature). Adding the acylating agent slowly to the solution of 4-aminobenzamide can also help to minimize this side reaction.
-
-
Self-condensation of the Acylating Agent:
-
Explanation: Acetoacetylating agents can undergo self-condensation, especially at high temperatures or in the presence of a base.
-
Solution: Maintain strict temperature control. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
-
-
Decomposition of Starting Material or Product:
-
Explanation: Aromatic amines and beta-keto amides can be sensitive to high temperatures and acidic or basic conditions, leading to decomposition.[3]
-
Solution: Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal decomposition. If the reaction requires acidic or basic conditions, consider using a milder acid or base.
-
Caption: Potential side reaction pathways leading to low yield.
Issue 3: I have a good conversion, but I am losing a significant amount of product during work-up and purification.
Possible Causes & Solutions:
-
Product Solubility in the Work-up Solvents:
-
Explanation: The product may have some solubility in the aqueous phase during extraction or in the washing solvents, leading to losses.
-
Solution: Minimize the volume of water used for washing. If the product is precipitating from an aqueous solution, cooling the mixture on an ice bath can reduce its solubility and improve recovery.[4] Back-extraction of the aqueous layers with a suitable organic solvent can also help to recover dissolved product.
-
-
Inefficient Recrystallization:
-
Explanation: Choosing an inappropriate recrystallization solvent can lead to either poor recovery (if the product is too soluble) or inefficient purification (if the product is not soluble enough).
-
Solution: Perform a systematic solvent screen to find the optimal recrystallization solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[5]
-
-
Product Adsorption on Chromatography Media:
-
Explanation: If using column chromatography, the product may be strongly adsorbing to the stationary phase (e.g., silica gel), leading to poor recovery.
-
Solution: Use a more polar eluent system to reduce the product's affinity for the stationary phase. Alternatively, consider using a different stationary phase, such as alumina.
-
IV. Recommended Experimental Protocols
Protocol 1: Synthesis using Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzamide (1 equivalent) in a suitable high-boiling solvent (e.g., toluene, xylene).
-
Addition of Reagent: Add ethyl acetoacetate (1.1-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to go to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration and wash with a small amount of cold solvent. Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure this compound.
Protocol 2: Synthesis using Diketene
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, suspend 4-aminobenzamide (1 equivalent) in a suitable solvent (e.g., acetone, ethyl acetate) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagent: Cool the suspension to 0-5°C. Add diketene (1.05 equivalents), diluted in the reaction solvent, dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Purification: Collect the product by filtration, wash with cold solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Stoichiometry (Acylating Agent:Amine) | 1.05:1 to 1.2:1 | A slight excess of the acylating agent ensures complete conversion of the starting amine. |
| Reaction Temperature (Ethyl Acetoacetate) | 110-140°C | Higher temperatures are needed to drive the less reactive ethyl acetoacetate to completion. |
| Reaction Temperature (Diketene) | 0-25°C | The high reactivity of diketene allows for lower reaction temperatures, minimizing side reactions. |
| Reaction Time | 1-12 hours | Dependent on the reactivity of the acylating agent and the reaction temperature. Monitor by TLC. |
| Recrystallization Solvents | Ethanol, Isopropanol, Acetonitrile | These solvents provide a good balance of solubility for effective purification of the final product.[5] |
V. References
-
Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]
-
WordPress.com. (2024, February 18). synthetic applications of Ethyl Acetoacetate. Retrieved from [Link]
Sources
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Enhancement for 4-(3-Oxobutanamido)benzamide
Welcome to the technical support guide for 4-(3-Oxobutanamido)benzamide. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for in vitro assays. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Understanding the Molecule: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of the compound . This compound (CAS: 56766-13-3) has a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of approximately 220.22 g/mol .[1] The structure contains both hydrogen bond donors (the amide N-H groups) and acceptors (the carbonyl oxygens), as well as a phenyl ring, which contributes to its lipophilic character.
While specific experimental solubility data is not widely published, its structure, containing a benzamide core, suggests it is likely a poorly water-soluble compound.[2] Similar small molecules with LogP values in this range often present challenges in aqueous-based biological assays.[3] This guide will walk you through systematic approaches to address these challenges.
Troubleshooting & FAQs: A Step-by-Step Guide
Question 1: I'm starting my experiments. How should I prepare my primary stock solution of this compound?
Answer: The initial preparation of a concentrated stock solution is the most critical step for ensuring accurate and reproducible results. For poorly water-soluble compounds, the standard industry practice is to start with a high-purity, polar aprotic solvent.[4]
Our Recommendation: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[5] It is miscible with water and most organic solvents, making it a versatile choice for preparing stock solutions intended for dilution into aqueous assay buffers.[5]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a method for creating an accurate and reliable concentrated stock solution.[6][7]
-
Pre-Calculation:
-
Molecular Weight (MW) of this compound: 220.22 g/mol .
-
To make a 10 mM (0.010 mol/L) solution, you need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 220.22 g/mol * 1000 mg/g = 2.20 mg
-
-
Therefore, you will dissolve 2.20 mg in 1 mL of DMSO.
-
-
Accurate Weighing:
-
Use a calibrated analytical balance. For weighing small amounts (<5 mg), it is best practice to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent to minimize weighing errors.
-
Weigh the compound into a sterile, conical microcentrifuge tube or an amber glass vial.
-
-
Solubilization:
-
Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.20 mg).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation.[8]
-
-
Storage:
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[9]
-
Ensure vials are tightly sealed to prevent the absorption of atmospheric water by DMSO.
-
Experimental Workflow: Stock Solution Preparation
Caption: Troubleshooting workflow for compound precipitation.
Strategy 1: Employing Co-solvents
A co-solvent is a water-miscible organic solvent used in small quantities to increase the aqueous solubility of a lipophilic compound. [10]By blending solvents, you can create a micro-environment that is more favorable for the compound. [11]
| Co-Solvent | Recommended Starting Conc. (Final Assay) | Pros | Cons & Considerations |
|---|---|---|---|
| Ethanol | 0.1% - 1% | Less cytotoxic than DMSO for some cell lines; volatile. [12] | Can still be cytotoxic; may affect some enzyme activities. |
| PEG 400 (Polyethylene Glycol 400) | 0.1% - 1% | Low toxicity; often used in formulations. | Can be viscous; may interfere with some protein assays. |
| Propylene Glycol | 0.1% - 0.5% | Common pharmaceutical excipient; low toxicity. | Can increase osmolality of the medium. |
Protocol 2: Using a Co-Solvent Approach (DMSO/Ethanol)
-
Prepare your 10 mM stock of this compound in 100% DMSO as described in Protocol 1.
-
Create an intermediate stock. For a final assay concentration of 10 µM with 0.1% DMSO and 0.5% Ethanol:
-
Take 1 µL of your 10 mM DMSO stock.
-
Add it to 99 µL of 100% Ethanol. This creates a 100 µM intermediate stock in 1% DMSO / 99% Ethanol.
-
-
Perform the final dilution.
-
Add 5 µL of the intermediate stock to 495 µL of your assay medium.
-
This results in a final concentration of 1 µM compound, 0.01% DMSO, and ~1% Ethanol. Adjust volumes to achieve your desired final concentrations.
-
-
Crucially: Always prepare a "vehicle control" containing the exact same final concentrations of all solvents (e.g., 0.1% DMSO and 0.5% Ethanol) but without the compound to test for solvent-induced effects. [13]
Question 3: Co-solvents didn't work, and I'm still seeing precipitation. What are my next options?
Answer: If standard co-solvents are insufficient, you can move to more advanced strategies. These typically involve altering the chemical environment or using specialized formulating agents.
Strategy 2: pH Adjustment
The solubility of compounds with ionizable functional groups can be highly dependent on pH. [14]The benzamide moiety contains amide groups that can be hydrolyzed under strongly acidic or basic conditions, but the overall charge of the molecule can be influenced by pH. [15]Benzoic acid, a related parent compound, is significantly more soluble at basic pH where its carboxylic acid is deprotonated. [16][17]
-
Hypothesis: this compound may become more soluble at a pH that shifts the equilibrium of its ionizable groups. While amides are generally neutral, extreme pH could impact solubility.
-
Experimental Approach:
-
Prepare a set of your assay buffers at different pH values (e.g., pH 6.0, 7.4, and 8.0).
-
Attempt to dissolve the compound (using the serial dilution method) in each buffer.
-
Visually inspect for solubility. Use a nephelometer for a more quantitative assessment of turbidity if available.
-
Caution: Ensure the pH change does not negatively impact your biological system (e.g., cell viability or enzyme activity). The stability of the compound itself can also be pH-dependent. [18]For instance, furosemide, an acidic drug, shows significant solubility and release dependence on pH when complexed with dendrimers. [19]
-
Strategy 3: Using Solubilizing Excipients (Advanced)
For particularly challenging compounds, excipients that form complexes can be used. This is a common strategy in pharmaceutical formulation. [20]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is water-soluble. [20] * How to Use: Beta-cyclodextrin or its more soluble derivatives (like HP-β-CD) can be added to the assay buffer at low millimolar concentrations before the compound is introduced.
-
Considerations: Cyclodextrins can sometimes extract cholesterol from cell membranes, so their concentration must be carefully optimized and controlled for in cell-based assays. [12]
-
-
Detergents (for biochemical assays ONLY): For non-cell-based assays (e.g., purified enzyme kinetics), non-ionic detergents like Tween-20 or Triton X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize the compound. [21] * Typical Concentration: 0.01% - 0.1% (v/v).
-
Warning: Do not use these in cell-based assays, as they will disrupt cell membranes. [21]
-
References
-
PubChem. 4-Methyl-3-(3-oxobutanoylamino)benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Chloro-3-(3-oxobutanoylamino)benzamide. National Center for Biotechnology Information. [Link]
-
Appchem. This compound. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
ACS Publications. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. Is there any protocols for making stock solution in cytotoxicity assay?. [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
-
Bitesize Bio. How to Make Accurate Stock Solutions. [Link]
-
Wikipedia. Cosolvent. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
-
National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Indian Journal of Pharmaceutical Sciences. Effect of Ten Common Water Miscible Organic Solvents on In Vitro Drug Metabolizing Enzymes. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. [Link]
-
ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]
-
YouTube. Lab Skills: Preparing Stock Solutions. [Link]
-
PubMed. Compound precipitation in high-concentration DMSO solutions. [Link]
-
Wikipedia. Benzamide. [Link]
-
ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
PubChem. Benzamide. [Link]
-
National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
-
IJPSR. EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]
-
Physics Forums. Understanding the Effect of pH on Benzoic Acid Solubility. [Link]
-
PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]
-
PubMed. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]
-
Medium. Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. [Link]
-
PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]
-
ResearchGate. biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. physicsforums.com [physicsforums.com]
- 18. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(3-Oxobutanamido)benzamide in Aqueous Solutions
Welcome to the technical support center for 4-(3-Oxobutanamido)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a comprehensive question-and-answer format to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. The molecule contains two amide linkages: an acetoamide group and a benzamide group. Both of these functional groups can undergo hydrolysis, leading to the degradation of the parent compound.[1][2][3][4] The rate of hydrolysis is generally influenced by pH, temperature, and the presence of catalysts.
Q2: What is the likely degradation pathway for this compound in an aqueous environment?
Based on the chemical structure and the known reactivity of similar compounds, the most probable degradation pathway is the hydrolysis of the amide bonds.[1] The hydrolysis can occur at two primary sites:
-
Hydrolysis of the acetoamide linkage: This is often the more labile of the two amide bonds under certain conditions. This reaction would yield 4-aminobenzamide and acetoacetic acid .
-
Hydrolysis of the benzamide linkage: This would result in the formation of 4-(3-oxobutanamido)benzoic acid and ammonia .
Under more strenuous conditions (e.g., strong acid or base and high temperatures), it is possible for both amide bonds to hydrolyze, ultimately leading to 4-aminobenzoic acid , acetoacetic acid , and ammonia .
Below is a diagram illustrating the predicted primary degradation pathway.
Caption: Predicted primary hydrolysis pathways of this compound in aqueous solution.
Q3: How do pH and temperature affect the stability of this compound?
Amide hydrolysis is catalyzed by both acid and base.[4] Therefore, the stability of this compound in aqueous solution is expected to be highly pH-dependent. The lowest rate of degradation is typically observed at a neutral or near-neutral pH. As the pH moves into the acidic or alkaline range, the rate of hydrolysis will likely increase significantly.
Temperature also plays a crucial role. An increase in temperature will accelerate the rate of hydrolysis, following the principles of chemical kinetics. Therefore, for long-term storage of aqueous solutions, it is advisable to maintain a cool environment and a pH near neutrality.
Troubleshooting and Experimental Guides
Issue 1: My compound seems to be degrading in my aqueous formulation. How can I confirm this and identify the degradation products?
To confirm degradation and identify the products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable technique for this purpose.
Experimental Workflow for a Stability Study:
Caption: A typical experimental workflow for conducting a stability study of a compound in aqueous solution.
Detailed Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its more polar degradation products.[6][7]
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry) is suitable. For definitive identification of degradation products, HPLC coupled with a mass spectrometer (LC-MS) is highly recommended.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with the desired aqueous buffer to the final working concentration.
-
For the stability study, prepare solutions at different pH values (e.g., pH 3, 5, 7, 9) and store them at various temperatures.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
-
Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature.
-
Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide.
-
Photodegradation: Expose the solution to UV light.
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
Issue 2: My results show significant degradation. How can I improve the stability of my aqueous formulation?
If hydrolysis is confirmed as the primary degradation pathway, several formulation strategies can be employed to enhance stability:
-
pH Optimization: As discussed, the stability of amides is often pH-dependent. Conduct a pH-rate profile study to identify the pH of maximum stability for your compound. Formulating your solution at this pH will significantly reduce the rate of hydrolysis.
-
Use of Co-solvents: Adding co-solvents such as propylene glycol or ethanol can sometimes reduce the activity of water and thereby slow down hydrolysis.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, encapsulating the labile parts of the molecule within their hydrophobic cavity and protecting them from hydrolysis.[8][9][10][11][12] This is a widely used and effective technique for stabilizing drugs in aqueous solutions.
-
Screening Cyclodextrins: Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) should be screened to find the one that forms the most stable complex with this compound.
-
Quantitative Data Summary: Hypothetical Stability Data
The following table provides a hypothetical example of how to present stability data for this compound under different conditions.
| Condition | Time (days) | % Remaining of this compound |
| pH 3, 40°C | 0 | 100 |
| 1 | 85.2 | |
| 3 | 60.1 | |
| 7 | 30.5 | |
| pH 7, 40°C | 0 | 100 |
| 1 | 98.5 | |
| 3 | 95.2 | |
| 7 | 88.9 | |
| pH 9, 40°C | 0 | 100 |
| 1 | 88.1 | |
| 3 | 65.4 | |
| 7 | 38.2 | |
| pH 7, 40°C with HP-β-Cyclodextrin | 0 | 100 |
| 1 | 99.8 | |
| 3 | 99.2 | |
| 7 | 98.1 |
References
-
le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Filo. Available at: [Link]
-
Mura, P. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals (Basel). 2023;16(8):1093. Available at: [Link]
-
Loftsson, T. Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Drug Stability. 2015;1:22-33. Available at: [Link]
-
Ciesielski, A., et al. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. 2022;27(23):8298. Available at: [Link]
-
Jenita, M. J. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. 2024;23(2):1629-1638. Available at: [Link]
-
Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
How to prevent the acid hydrolysis of an amide? Reddit. Available at: [Link]
-
Khan, A. R., et al. Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. Journal of Pharmaceutical and Biomedical Analysis. 2002;29(4):723-727. Available at: [Link]
-
How can we protect amide bonds from breaking in alkaline solutions? ResearchGate. Available at: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. Available at: [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available at: [Link]
-
mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. Available at: [Link]
-
Slater, J. J., et al. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. 2021;86(19):13762-13767. Available at: [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. 2023;28(3):1414. Available at: [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. 2018;81(1):161-169. Available at: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Available at: [Link]
-
Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy. 2020;73(2):111-118. Available at: [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics. 2021;13(10):1552. Available at: [Link]
-
Summary of the aqueous stability and electrophilic reactivity of N-fluoroacetyl sulfonamides a. ResearchGate. Available at: [Link]
-
Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar. Available at: [Link]
-
Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences. 1961;50(2):113-118. Available at: [Link]
Sources
- 1. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. cipac.org [cipac.org]
- 8. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. australiansciencejournals.com [australiansciencejournals.com]
"how to avoid side reactions in benzamide synthesis"
From the desk of the Senior Application Scientist
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to anticipate and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamide?
A1: The three most prevalent laboratory-scale methods for synthesizing benzamide are:
-
Acylation with Benzoyl Chloride: Often performed under Schotten-Baumann conditions, this method involves reacting benzoyl chloride with ammonia or a primary/secondary amine.[1][2][3] A base is used to neutralize the HCl byproduct.[1][4]
-
Coupling Agent-Mediated Amidation: This involves reacting benzoic acid directly with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][5][6]
-
Two-Step Conversion from Benzoic Acid: Benzoic acid is first converted to the more reactive benzoyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an amine.[7][8][9][10]
Q2: My reaction using a carbodiimide (DCC or EDC) produced a significant amount of a white, insoluble solid that is not my product. What is it?
A2: This is almost certainly the urea byproduct of the coupling agent. For DCC, the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents and frequently co-precipitates with the desired amide product.[1] Filtering the reaction mixture before aqueous workup can remove a significant portion of the DCU.[1]
Q3: What are Schotten-Baumann conditions and why are they recommended for reactions with benzoyl chloride?
A3: Schotten-Baumann conditions refer to the use of a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous base (like NaOH solution).[2][4][10] This setup is highly effective for several reasons:
-
HCl Neutralization: The reaction of benzoyl chloride with an amine generates hydrochloric acid (HCl).[1] The aqueous base immediately neutralizes this acid, preventing it from protonating the amine starting material, which would render it non-nucleophilic and halt the reaction.[1][11][12]
-
Minimizing Hydrolysis: While benzoyl chloride can be hydrolyzed by water, the reaction with the amine in the organic phase is typically much faster. Vigorous stirring is key to ensure the HCl byproduct is efficiently transferred to the aqueous phase for neutralization.[1]
Troubleshooting Guide: Acylation with Benzoyl Chloride
This section addresses issues encountered when synthesizing benzamides from benzoyl chloride and an amine.
Issue 1: Low yield with significant benzoic acid contamination.
-
Question: I ran my reaction of benzoyl chloride with ammonia, but my final product is mostly benzoic acid. What happened?
-
Answer & Causality: The primary culprit is the hydrolysis of your benzoyl chloride starting material.[1] Benzoyl chloride is highly reactive towards water, which cleaves the acyl chloride to form the unreactive benzoic acid.[11] This side reaction consumes your electrophile and reduces your potential yield.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous (dry) solvents. If necessary, distill solvents over an appropriate drying agent. Ensure your amine is also dry.
-
Protect from Atmosphere: Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.[11] This prevents moisture from the air from entering the reaction.
-
Control Temperature: The reaction is exothermic.[13] Add the benzoyl chloride slowly to a cooled solution of the amine to manage the reaction rate and prevent excessive heat, which can accelerate side reactions.[1]
-
Workflow: Benzoyl Chloride Hydrolysis (Side Reaction)
Caption: Hydrolysis of benzoyl chloride to benzoic acid.
Issue 2: The reaction stops prematurely or gives a very low yield.
-
Question: My reaction seems to start, but then it stalls, and I get a poor yield of benzamide. Why?
-
Answer & Causality: This is a classic sign of amine protonation. The reaction between benzoyl chloride and one equivalent of an amine produces one equivalent of hydrochloric acid (HCl).[1] This strong acid will protonate a second molecule of the basic amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively removing half of your amine from the reaction.[1][11]
-
Troubleshooting Steps:
-
Use Excess Amine: The simplest solution is to use at least two equivalents of the amine—one to act as the nucleophile and one to act as the base to scavenge the HCl. This is often impractical if the amine is expensive.
-
Add a Non-Nucleophilic Base: A more common and efficient approach is to add a tertiary amine base, such as triethylamine (TEA) or pyridine, to the reaction.[14] These bases are non-nucleophilic (or poorly nucleophilic) and will selectively neutralize the HCl as it forms without competing with your primary amine.
-
Employ Schotten-Baumann Conditions: As described in the FAQ, using an aqueous base like NaOH is a highly effective way to neutralize the HCl byproduct in a separate phase.[2][12]
-
| Troubleshooting Summary: Benzoyl Chloride Method | |
| Problem | Primary Cause |
| Benzoic Acid Impurity | Hydrolysis of Benzoyl Chloride |
| Reaction Stalls | Protonation of Amine Nucleophile |
| Exothermic Reaction | High Reactivity |
Troubleshooting Guide: Coupling Agent-Mediated Amidation
This section addresses issues when using coupling agents like DCC or EDC to form benzamide from benzoic acid.
Issue 1: Low yield and a difficult-to-remove byproduct.
-
Question: I used DCC to couple benzoic acid and an amine, but my yield is low. I've also isolated a stable byproduct that isn't DCU. What could it be?
-
Answer & Causality: You have likely formed an N-acylurea byproduct. The reaction proceeds through an O-acylisourea intermediate, which is highly activated. While this intermediate is supposed to react with the amine to form the amide, it can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a very stable N-acylurea.[1][5][15] This rearranged product is unreactive towards the amine and acts as a synthetic dead-end, consuming your starting material.
-
Troubleshooting Steps:
-
Add HOBt or HOAt: The most effective way to prevent N-acylurea formation is to add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][11] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester. This HOBt-ester is more stable against rearrangement but still highly reactive towards the amine, efficiently funneling the reaction toward the desired amide product.[11]
-
Control Stoichiometry: Ensure you are using stoichiometric amounts of the reactants and coupling agent.[1]
-
Pathway: N-Acylurea Side Reaction
Caption: Dehydration of benzamide to benzonitrile impurity.
References
-
Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts.
-
How will you convert benzamide to benzoic acid? Quora.
-
Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
-
Hydrolysis of Benzamide to Benzoic Acid. Prezi.
-
Synthesis of benzamide from benzyl chloride. Slideshare.
-
Preparation of Benzoic acid from Benzamide (Hydrolysis). The Chemistry Note.
-
Preparation of Benzoic Acid From Benzamide. Scribd.
-
Dehydration of Benzamide to Benzonitrile: Application Notes and Protocols. BenchChem.
-
Preparation of benzamide from benzoyl chloride and ammonia principle. Brainly.in.
-
Amide coupling reaction in medicinal chemistry. HepatoChem.
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. ISBN: 978-93-91842-69-7.
-
How is benzamide obtained from benzoic acid? askIITians.
-
Coupling Reagents. Aapptec Peptides.
-
How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Vedantu.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
Schotten–Baumann reaction. Grokipedia.
-
Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. ResearchGate.
-
Minimizing side product formation in benzamide synthesis. BenchChem.
-
THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES... ResearchGate.
-
Benzamide synthesis. ChemicalBook.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Synthesis of benzamide from benzyl chloride. Slideshare.
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH.
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
Synthesis of benzonitrile by P2O5 dehydration of benzamide... Sciencemadness.org.
-
Method for the dehydration of amides to nitriles. Google Patents.
-
Chemistry of Amides. Chemistry LibreTexts.
-
Benzamide can be converted into benzonitrile with. Filo.
- Part 6: Preparation of Organic Compounds. [Source Link Unavailable]
-
Schotten–Baumann reaction. Wikipedia.
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
-
Schotten Baumann Reaction. BYJU'S.
-
Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts.
-
Synthesis of Benzamide. YouTube.
-
Technical Support Center: Optimizing Amidation Reactions... BenchChem.
-
Final Benzamide Preparations. Scribd.
-
What compounds are formed from the reaction of benzoyl chloride w... Pearson.
-
Benzamide. Wikipedia.
-
Amide formation from carboxylic acid derivatives. Khan Academy.
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications.
-
BENZOYL CHLORIDE. Ataman Kimya.
-
Solvent-controlled amidation of acid chlorides at room temperature... RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 8. How is benzamide obtained from benzoic acid class 12 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. byjus.com [byjus.com]
- 13. globalconference.info [globalconference.info]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
Introduction
N-(3-aminopyridin-4-yl)benzamide and its analogs are heterocyclic compounds of significant interest in medicinal chemistry and drug development, often serving as scaffolds for targeted therapies.[1] However, their purification presents a unique set of challenges stemming from their distinct physicochemical properties. The presence of multiple basic nitrogen centers (two amino groups and a pyridine ring) with different pKa values, combined with the polar amide linkage, results in complex chromatographic behavior and solubility profiles. Furthermore, the 3,4-diaminopyridine core is susceptible to oxidative degradation, complicating purification and storage.[2]
This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting common purification issues. It offers field-proven protocols and explains the chemical principles behind each strategic choice, ensuring both efficiency and the integrity of the final compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My compound streaks or shows severe peak tailing during silica gel column chromatography.
-
Question: I am attempting to purify my crude N-(3-aminopyridin-4-yl)benzamide on a silica gel column using an ethyl acetate/hexane gradient, but the product either stays at the baseline or elutes as a long, tailing streak. Why is this happening and how can I fix it?
-
Answer: This is a classic problem encountered with basic compounds like aminopyridines on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your compound, particularly the pyridine ring and the primary amines, engage in strong acid-base interactions with these silanol groups. This strong, sometimes irreversible, binding prevents the compound from eluting cleanly with the mobile phase, resulting in severe peak tailing and potential loss of material on the column.[3]
-
Troubleshooting Steps:
-
Mobile Phase Modification (First-Line Approach): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier acts as a competitive base, saturating the acidic sites on the silica gel and allowing your compound to elute symmetrically.
-
Add 0.5-1% triethylamine (TEA) to your mobile phase.
-
Alternatively, use a solvent system containing methanol with 1-2% ammonium hydroxide . This is particularly effective for highly polar compounds that require more polar eluents.
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.
-
Deactivated Silica: Commercially available "deactivated" or "base-washed" silica gel can also mitigate the issue.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative where the separation mechanism is based on hydrophobicity rather than polar interactions. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA).[4][5]
-
-
-
Issue 2: My purified compound is initially a white powder but develops a pink, red, or brown color over time.
-
Question: After successful purification, my compound discolors upon standing in the lab or in the vial. What is causing this degradation?
-
Answer: The discoloration is a strong indicator of oxidative degradation.
-
Causality: Aromatic amines, especially diaminopyridines, are susceptible to air and light-induced oxidation.[2][6] The amino groups can be oxidized to form highly colored nitroso or nitro compounds, or polymeric impurities. This process can be accelerated by trace metal impurities or exposure to UV light.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and final drying steps.
-
Storage: Store the purified solid in a tightly sealed amber vial at low temperatures (-20°C is recommended for long-term storage) and under an inert atmosphere.
-
Solvent Degassing: For sensitive compounds, degassing solvents before use in chromatography can help minimize exposure to dissolved oxygen.
-
Charcoal Treatment during Recrystallization: If discoloration is due to highly colored, non-polar impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb them. Be cautious, as charcoal can also adsorb the desired product. A subsequent hot filtration is required to remove the charcoal.[7]
-
-
Issue 3: I am struggling to find a suitable solvent for recrystallization.
-
Question: My compound is poorly soluble in non-polar solvents like hexanes but too soluble in polar solvents like methanol, even when cold, leading to poor recovery. How do I select an appropriate recrystallization solvent?
-
Answer: This solubility profile is common for moderately polar molecules. The solution often lies in using a mixed-solvent system.
-
Causality: An ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. When no single solvent meets these criteria, a pair of miscible solvents with different polarities can be used.
-
Systematic Approach to Finding a Mixed-Solvent System:
-
Dissolve the crude compound in a minimum amount of a "good" hot solvent (one in which it is highly soluble, e.g., ethanol, methanol, or ethyl acetate).
-
To this hot solution, slowly add a "bad" or "anti-solvent" (one in which the compound is poorly soluble, e.g., water, hexanes, or diethyl ether) until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The crystals should form as the solubility decreases.
-
-
Recommended Systems to Screen:
-
Ethanol / Water
-
Ethyl Acetate / Hexane[7]
-
Dichloromethane / Hexane
-
-
Issue 4: My LC-MS analysis shows a persistent impurity with a mass of +16 Da compared to my product.
-
Question: Even after chromatography, I see a small peak in my LC-MS with a mass corresponding to M+16. What is this impurity?
-
Answer: This impurity is almost certainly the N-oxide derivative of your compound.
-
Causality: The pyridine nitrogen is susceptible to oxidation, forming a pyridine-N-oxide. This can occur as a side reaction during synthesis, especially if oxidative reagents are present, or during workup and storage.[2] The amino groups can also be oxidized, though pyridine N-oxidation is very common.
-
Mitigation Strategies:
-
Review Synthetic Conditions: Ensure that reaction and workup conditions are free from strong oxidizing agents.
-
Chromatographic Separation: N-oxides are significantly more polar than their parent pyridines. Adjusting the polarity of your eluent system can often resolve these two compounds. For example, using a steeper gradient of methanol in dichloromethane may be effective.
-
Storage: As with general oxidative degradation, proper storage under inert, dark, and cold conditions is critical to prevent post-purification N-oxide formation.[8]
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the key analytical techniques to assess the purity of N-(3-aminopyridin-4-yl)benzamide?
-
A1: The gold standard is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector and preferably a mass spectrometer (LC-MS).[4] This allows for accurate quantification of impurities and their identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can detect impurities if they are present in sufficient quantity (>1-2%).
-
-
Q2: How should I prepare a sample of this compound for column chromatography?
-
A2: Due to its moderate polarity, it is best to pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This is known as "dry loading." Dissolve your crude product in a minimal amount of a polar solvent (like methanol or DCM), add silica gel (2-3 times the weight of your compound), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This powder can then be carefully loaded onto the top of your packed column, which prevents the compound from precipitating at the top of the column and ensures a narrow, even band at the start of the separation.
-
-
Q3: Can I use an acid wash (e.g., 1M HCl) to purify my compound by extraction?
-
A3: While tempting, using aqueous acid washes can be problematic. The compound has three basic sites and will readily form a hydrochloride salt that is often highly soluble in water, leading to product loss in the aqueous layer.[9] Furthermore, re-neutralizing the aqueous layer to recover the product can be cumbersome. This technique is generally better for removing non-basic impurities where your product remains in the organic layer. A wash with a saturated sodium bicarbonate solution is often safer for removing acidic impurities without risking product loss.
-
-
Q4: How can I establish a stability-indicating HPLC method for this class of compounds?
-
A4: A stability-indicating method is one that can reliably separate the intact drug from all its potential degradation products. To develop such a method, you must perform forced degradation studies .[10][11] This involves subjecting the compound to harsh conditions to intentionally generate degradants. The ICH guidelines suggest the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80°C).
-
Photostability: Exposure to UV and visible light. The goal is to achieve 5-20% degradation.[12][13] The resulting mixtures are then analyzed by HPLC to ensure that all degradation peaks are baseline-resolved from the main compound peak.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Silica Gel)
-
Slurry Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 1:1).
-
Sample Loading: Pre-adsorb (dry load) 1g of crude N-(3-aminopyridin-4-yl)benzamide onto ~3g of silica gel.
-
Elution:
-
Begin elution with a mobile phase of 95:5:0.5 Ethyl Acetate / Methanol / Triethylamine.
-
Run the column, collecting fractions and monitoring by TLC (using the same solvent system).
-
If the compound elutes too slowly (Rf < 0.1), gradually increase the methanol content to 10% (e.g., 90:10:0.5 Ethyl Acetate / Methanol / TEA).
-
-
Fraction Analysis: Combine fractions containing the pure product, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from Ethanol/Water
-
Place the crude, semi-purified compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
While stirring the hot solution, add deionized water dropwise until a persistent cloudiness appears.
-
Add 1-2 drops of hot ethanol to re-clarify the solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 50:50 ethanol/water.
-
Dry the crystals under vacuum.
Part 4: Visual Guides & Data
Diagrams
Caption: Decision workflow for selecting a primary purification strategy.
Caption: Troubleshooting workflow for peak tailing in column chromatography.
Data Tables
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (Gradient) | Modifier | Target Compound Rf |
| Silica Gel | Ethyl Acetate / Hexane | 0.5-1% Triethylamine | ~0.2-0.3 |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine | ~0.2-0.3 |
| Alumina (Neutral) | Ethyl Acetate / Hexane | None needed | ~0.3-0.4 |
| C18 Reverse Phase | Acetonitrile / Water | 0.1% Formic Acid or TFA | k' = 2-10 |
Table 2: Common Impurities and Identification
| Impurity | Typical Mass Difference | Identification Method | Notes |
| Unreacted 3,4-Diaminopyridine | -105 Da | LC-MS | Significantly more polar than the product. |
| Unreacted Benzoic Acid | -104 Da | LC-MS, Acid/Base Wash | Can be removed with a bicarbonate wash. |
| Di-benzoylated Product | +104 Da | LC-MS, NMR | Less polar than the product. Results from over-acylation. |
| N-Oxide | +16 Da | LC-MS | More polar than the product. Common degradation product.[2] |
References
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed, National Center for Biotechnology Information.[Link]
-
Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science, Oxford Academic.[Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed, National Center for Biotechnology Information.[Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH (Sociedad Española de Farmacia Hospitalaria).[Link]
-
Purification of Pyridine. Chempedia, LookChem.[Link]
-
[Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. PubMed, National Center for Biotechnology Information.[Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Content variability of active drug substance in compounded oral 3,4-diaminopyridine products. ResearchGate.[Link]
-
Forced Degradation Studies. MedCrave online.[Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation.[Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.[Link]
-
Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamides Related to Remoxipride. Journal of Liquid Chromatography.[Link]
-
Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc.[Link]
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC, NIH.[Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.[Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.[Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC, NIH.[Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. onyxipca.com [onyxipca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Schotten-Baumann Reaction Protocol for Minimizing Byproduct Formation
Welcome to the technical support center for the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to minimize byproduct formation and optimize your reaction outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature.
Introduction to the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for synthesizing amides from amines and esters from alcohols, typically using an acyl chloride or anhydride.[1][2][3] Named after German chemists Carl Schotten and Eugen Baumann, this reaction is fundamental in many areas of organic synthesis, including the production of pharmaceuticals and polymers.[4][5] The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct (e.g., hydrochloric acid), which drives the reaction to completion.[1][6]
A common challenge in the Schotten-Baumann reaction is the formation of byproducts, primarily through the hydrolysis of the highly reactive acyl chloride. This guide provides a comprehensive protocol and troubleshooting advice to mitigate these and other side reactions.
Core Principles for Minimizing Byproducts
The key to a successful Schotten-Baumann reaction with minimal byproducts lies in controlling the competition between the desired acylation of the nucleophile (amine or alcohol) and the undesired hydrolysis of the acylating agent. The following principles are central to achieving high yields of the desired product.
Troubleshooting Guide
This section addresses common issues encountered during the Schotten-Baumann reaction in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is low, and I've isolated a significant amount of carboxylic acid. What is the likely cause and how can I prevent it?
Answer: The presence of a significant amount of carboxylic acid indicates that the primary side reaction is the hydrolysis of your acyl chloride. This occurs when the acyl chloride reacts with water in the reaction mixture.
Causality: Acyl chlorides are highly electrophilic and readily react with water, especially under basic conditions. If the acyl chloride is exposed to the aqueous phase for an extended period or under suboptimal conditions, hydrolysis will outcompete the desired acylation of your amine or alcohol.[7][8]
Solutions:
-
Implement a Biphasic Solvent System: The classic "Schotten-Baumann conditions" utilize a two-phase system, such as dichloromethane/water or diethyl ether/water.[5][9][10] Your amine or alcohol and the acyl chloride will primarily reside in the organic layer, while the base is in the aqueous layer. The reaction occurs at the interface of the two layers. This setup minimizes the exposure of the acyl chloride to water.
-
Control the Addition of Base: Add the aqueous base slowly and dropwise to the vigorously stirred reaction mixture.[6][9] This maintains a low concentration of hydroxide ions in the organic phase at any given time, disfavoring the hydrolysis of the acyl chloride.
-
Ensure Vigorous Mixing: In a biphasic system, the reaction rate is dependent on the interfacial surface area between the two phases. Use a mechanical stirrer at high speed (e.g., 1000 rpm or higher) to create an emulsion, maximizing the reaction interface.[9] Insufficient mixing is a common cause of low yields.
-
Consider a Continuous Flow System: For industrial applications or reactions that are difficult to control, a continuous flow reactor can provide superior mixing and temperature control, significantly suppressing the hydrolysis byproduct.[7]
Question 2: The reaction seems to stop before all the starting material is consumed, even with an excess of acyl chloride. What could be the problem?
Answer: This issue often points to the inactivation of the nucleophile (your amine).
Causality: The Schotten-Baumann reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride that reacts.[6] If the base is not present in a sufficient amount or is not effectively neutralizing the acid, the HCl will protonate the unreacted amine. This forms an ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride.[6][11]
Solutions:
-
Stoichiometry of the Base: Ensure you are using at least one equivalent of base to neutralize the HCl generated. It is common practice to use a slight excess of base.
-
Choice of Base: For weakly nucleophilic amines, a stronger base or a combination of bases might be necessary. For instance, using pyridine as a co-solvent or catalyst can increase the reactivity of the system.[2][12] Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate.
-
Purity of Reagents: Ensure your amine and acyl chloride are of high purity and that the acyl chloride has been stored under anhydrous conditions to prevent premature decomposition.[9]
Question 3: I am working with a molecule that has both a hydroxyl and an amino group (e.g., an amino alcohol). How can I selectively acylate one over the other?
Answer: Achieving chemoselectivity between N-acylation and O-acylation depends on the relative nucleophilicity of the amine and alcohol and the reaction conditions, particularly the pH.[13][14]
Causality: Generally, amines are more nucleophilic than alcohols and will react preferentially with the acyl chloride. However, the pH of the reaction medium can be used to modulate this reactivity.
Solutions for Selective Acylation:
-
For Selective N-Acylation (Amide Formation):
-
Standard Schotten-Baumann Conditions (pH > 9): Under basic conditions, the amine is deprotonated and highly nucleophilic. The alcohol is also deprotonated to an alkoxide, but the amine's inherent nucleophilicity often leads to preferential N-acylation. To avoid issues with dipeptide formation in amino acid chemistry, maintaining a pH above 9 is crucial.[15]
-
-
For Selective O-Acylation (Ester Formation):
-
Acidic Conditions: In a suitable acidic medium, the amino group will be protonated, rendering it non-nucleophilic.[16] The hydroxyl group, however, remains a viable nucleophile and can react with the acylating agent. This strategy effectively protects the amine while allowing the alcohol to react.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Schotten-Baumann reaction?
A1: The optimal pH is typically in the range of 10-12.[4] This is basic enough to effectively neutralize the generated HCl and, in the case of phenols, to deprotonate them into more reactive phenoxide ions.[1] However, the pH should not be so high as to excessively promote the hydrolysis of the acyl chloride.
Q2: Can I use a base other than aqueous sodium hydroxide?
A2: Yes, other bases can be used. Pyridine is a common alternative that can also act as a solvent and a catalyst.[2][17] Triethylamine is another organic base that can be employed, particularly in non-aqueous conditions.[4] For sensitive substrates, milder bases like sodium bicarbonate may be used.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the organic layer can be taken at different time points to check for the consumption of the starting materials and the formation of the product.
Q4: My product is soluble in the aqueous phase. How can I isolate it?
A4: If your product is water-soluble, you may need to employ alternative workup procedures. This could involve acidifying the aqueous layer (if the product is basic) or making it more basic (if the product is acidic) to precipitate the product. Alternatively, extraction with a more polar organic solvent or techniques like solid-phase extraction may be necessary.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways in the Schotten-Baumann reaction, including the desired reaction and the primary side reaction.
Caption: Desired acylation vs. byproduct hydrolysis pathway.
Caption: Troubleshooting flowchart for the Schotten-Baumann reaction.
Optimized Protocol for Minimizing Byproduct Formation
This protocol outlines a general procedure for the Schotten-Baumann acylation of an amine in a biphasic system, designed to minimize the hydrolysis of the acyl chloride.
Materials:
-
Amine
-
Acyl chloride
-
Dichloromethane (DCM) or other suitable organic solvent
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic or mechanical stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a stirrer, dissolve the amine (1.0 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.05-1.1 eq.) in a small amount of dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Base Addition: Add the 10% aqueous NaOH solution (1.5-2.0 eq.) dropwise via an addition funnel to the vigorously stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Acyl Chloride Stoichiometry | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the limiting reagent (amine/alcohol). |
| Base Stoichiometry | 1.5 - 2.0 equivalents | Ensures complete neutralization of HCl and maintains a basic pH. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction; subsequent warming allows the reaction to go to completion. |
| pH | 10 - 12 | Optimal for neutralizing HCl and activating phenols without excessive acyl chloride hydrolysis.[4] |
| Stirring Speed | >1000 rpm (for biphasic systems) | Maximizes interfacial area, promoting the desired reaction over hydrolysis.[9] |
References
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]
-
BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
-
Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Published 2023. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Published August 23, 2023. Available at: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available at: [Link]
-
Scribd. Schotten–Baumann Reaction Guide | PDF. Available at: [Link]
-
Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. Published March 7, 2017. Available at: [Link]
-
Royal Society of Chemistry. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Published May 24, 2021. Available at: [Link]
-
Reddit. How to minimize side products of this reaction : r/OrganicChemistry. Published March 16, 2024. Available at: [Link]
-
Quora. What is the Schottan-Baumann reaction?. Published July 2, 2020. Available at: [Link]
-
L.S.College, Muzaffarpur. Schotten–Baumann reaction. Published August 1, 2020. Available at: [Link]
-
Difference Wiki. O Acylation vs. N Acylation: What's the Difference?. Published November 2, 2020. Available at: [Link]
-
Cambridge University Press. Schotten-Baumann Reaction. Available at: [Link]
-
Sathee NEET. Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Reddit. In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. Published March 12, 2021. Available at: [Link]
-
Difference Wiki. O Acylation vs. N Acylation: What's the Difference?. Published April 14, 2024. Available at: [Link]
-
Royal Society of Chemistry. Reaction Chemistry & Engineering. Available at: [Link]
-
PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Published April 8, 2015. Available at: [Link]
-
CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.. Published January 1, 2020. Available at: [Link]
Sources
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. scribd.com [scribd.com]
- 12. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 13. differencebetween.com [differencebetween.com]
- 14. difference.wiki [difference.wiki]
- 15. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
Technical Support Center: Optimization of Column Chromatography for Benzamide Purification
Welcome to the Technical Support Center for the purification of benzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing column chromatography for this important class of compounds. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step protocols to enhance the purity, yield, and efficiency of your separations.
Troubleshooting Guide: Common Issues in Benzamide Purification
This section directly addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying principles to empower your decision-making process.
Problem 1: Poor Separation of Benzamide from Impurities
Question: I'm observing overlapping peaks or poor resolution between my benzamide product and impurities on the column. How can I improve the separation?
Answer:
Poor separation is a frequent challenge that can often be resolved by systematically optimizing your chromatographic parameters. The goal is to maximize the differential migration of your target compound and any impurities.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase is the most critical factor influencing separation.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before committing to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). A good starting point for many benzamides is a mixture of ethyl acetate and hexanes.[1]
-
Target an Optimal Rf Value: Aim for an Rf value for your benzamide of approximately 0.2-0.4.[1][2] This range typically provides the best balance for effective separation on a column.
-
Explore Different Solvent Selectivities: If ethyl acetate/hexane systems are ineffective, consider solvent systems with different selectivities. For instance, substituting ethyl acetate with dichloromethane or tetrahydrofuran (THF) can alter the interactions between your compounds and the stationary phase, potentially improving separation.[3]
-
-
-
Isocratic vs. Gradient Elution:
-
Expert Insight: For complex mixtures with components of widely differing polarities, an isocratic (constant solvent composition) elution may not be sufficient.[4][5] A gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly enhance resolution.[4][6][7] This technique sharpens peaks of later-eluting compounds and reduces overall run time.[4][6]
-
Troubleshooting Steps:
-
If you have compounds that are very close in Rf, a shallow gradient is often the best approach.[8]
-
Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and consequently, poor separation.
-
Troubleshooting Steps:
-
Slurry Packing: For optimal results, pack the column using the "slurry method." This involves mixing the silica gel with the initial, low-polarity eluent to form a homogenous slurry before pouring it into the column.[9]
-
Gentle Tapping: As you add the slurry, gently tap the side of the column to encourage even settling of the stationary phase and to dislodge any trapped air bubbles.[9]
-
-
Problem 2: Peak Tailing or Streaking of the Benzamide Compound
Question: My benzamide product is streaking down the column, leading to broad, asymmetrical peaks and contamination of fractions. What causes this and how can I fix it?
Answer:
Peak tailing, also referred to as streaking, is a common issue, particularly with compounds containing basic functional groups like amines, which are often present in benzamide derivatives.[10]
Potential Causes & Solutions:
-
Strong Interaction with Acidic Silica: Standard silica gel has acidic silanol groups (Si-OH) on its surface.[10] Basic compounds, such as some benzamide derivatives, can interact strongly with these sites, leading to a portion of the molecules being retained longer and causing tailing.[10][11]
-
Troubleshooting Steps:
-
Addition of a Basic Modifier: Add a small amount (typically 0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[10][11][12] This deactivates the acidic silanol sites, minimizing the strong secondary interactions with your benzamide.[10] Be aware that TEA can be difficult to remove from your final product, so use it judiciously.[12]
-
Use of Deactivated Silica: For highly sensitive compounds, consider using a deactivated silica gel.[13]
-
-
-
Overloading the Column: Applying too much sample for the amount of stationary phase is a common cause of streaking.[11]
-
Troubleshooting Steps:
-
Rule of Thumb: A general guideline is to use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased.
-
Proper Sample Loading: Dissolve your crude product in a minimal amount of solvent and apply it evenly to the top of the column in a narrow band.[14] Using too much solvent to dissolve the sample will lead to a broad initial band and poor separation.
-
-
Problem 3: The Benzamide Product is Not Eluting from the Column
Question: I've run a large volume of solvent through the column, but I can't detect my benzamide product in the fractions. What could be the problem?
Answer:
This frustrating situation can arise from several factors, ranging from incorrect solvent choice to compound instability.
Potential Causes & Solutions:
-
Insufficient Mobile Phase Polarity: Your chosen eluent may not be polar enough to move the benzamide off the silica gel.
-
Troubleshooting Steps:
-
Re-evaluate TLC Data: Ensure your TLC analysis was performed correctly and that the chosen solvent system showed your compound moving off the baseline.
-
Increase Eluent Polarity: If your compound is still on the column, gradually increase the polarity of your mobile phase. For very polar benzamides, you may need to switch to a more aggressive solvent system, such as dichloromethane/methanol.[8]
-
-
-
Compound Decomposition on Silica: Some compounds are unstable on acidic silica gel and can decompose during chromatography.[8]
-
Troubleshooting Steps:
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking, your compound may be decomposing.
-
Use Alternative Stationary Phases: If your benzamide is acid-sensitive, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[8][13]
-
-
-
Poor Solubility: The crude product may not be fully soluble in the eluent, causing it to precipitate at the top of the column.
-
Troubleshooting Steps:
-
Dry Loading Technique: If your compound has poor solubility in the eluting solvent, use the "dry loading" method. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8][14] This powder can then be carefully added to the top of your packed column.[8][14]
-
-
Problem 4: Band Broadening Leading to Dilute Fractions
Question: My benzamide is eluting, but the peak is very broad, resulting in many dilute fractions and a lower overall yield after solvent evaporation. How can I get sharper peaks?
Answer:
Band broadening describes the dispersion or widening of the sample peak as it moves through the column.[15] This leads to decreased resolution and lower concentration of the product in the collected fractions.
Potential Causes & Solutions:
-
Diffusion Effects: Longitudinal diffusion (movement of molecules from the center to the edges of the band) and eddy diffusion (molecules taking different path lengths through the stationary phase) contribute to band broadening.[16][17]
-
Expert Insight: While some band broadening is inevitable, it can be minimized by optimizing the mobile phase velocity.[16][17] A flow rate that is too slow allows more time for longitudinal diffusion, while a flow rate that is too fast can worsen mass transfer effects.[16][18]
-
Troubleshooting Steps:
-
Optimize Flow Rate: In flash chromatography, apply enough pressure to achieve a steady, but not excessively fast, flow of the mobile phase.
-
Use Smaller Particle Size Silica: Smaller stationary phase particles can reduce eddy diffusion and lead to sharper peaks, although this will increase the required pressure.[17]
-
-
-
Improper Sample Application: Loading the sample in a wide band at the top of the column will result in a broad peak throughout the elution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a novel benzamide derivative? A1: A mixture of ethyl acetate and hexanes is an excellent and widely used starting point for the purification of many benzamides.[1] You can perform a TLC gradient by testing various ratios (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexanes) to find the optimal polarity that gives your target compound an Rf value of approximately 0.2-0.4.[1]
Q2: How do I choose between isocratic and gradient elution? A2: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: Use this method when the Rf values of your desired compound and the impurities are well-separated in a single solvent system. It is simpler to execute.[4][7] However, it can lead to significant band broadening for compounds that are strongly retained.[4][6]
-
Gradient Elution: This is preferred for complex mixtures containing compounds with a wide range of polarities.[5][7] By gradually increasing the solvent strength, you can achieve better separation, sharper peaks for late-eluting compounds, and often a faster overall purification.[4][6]
Q3: My crude benzamide is a solid. How should I load it onto the column? A3: For solid samples, the "dry loading" technique is highly recommended.[2][14] Dissolve your solid in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add silica gel (approximately 2-3 times the weight of your crude product), and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[8][14] This powder can then be carefully layered on top of the column. This method prevents issues with solubility in the eluent and ensures a narrow starting band.[8]
Q4: What are the most common impurities I might encounter in a benzamide synthesis? A4: Common impurities often depend on the synthetic route but can include unreacted starting materials such as benzoic acid or the corresponding amine, as well as byproducts from side reactions.[1] For example, if using an acyl chloride, residual benzoic acid from hydrolysis might be present.[19] Workup procedures, such as washing with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities before chromatography.[1]
Experimental Protocols & Visualizations
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Securely clamp the column in a vertical position. If it is a non-fritted column, place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1-2 cm).[9]
-
Slurry Formation: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and stir gently with a glass rod to create a homogenous slurry with no clumps.[9]
-
Pouring the Slurry: Pour the slurry into the column. You can use a powder funnel to aid this process.
-
Draining and Settling: Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently and continuously tap the side of the column with a piece of rubber tubing to promote even packing and release any trapped air bubbles.[9]
-
Adding More Slurry: Continue adding the slurry in portions until the desired column height is reached.
-
Finalizing the Column: Once all the silica has been added and has settled, add a protective layer of sand (approx. 1-2 cm) on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[9] Drain the solvent until it is just level with the top of the sand layer. The column is now ready for sample loading.
Protocol 2: Gradient Elution for Benzamide Purification
-
Column Preparation: Pack the column as described in Protocol 1 using the weakest solvent in your gradient (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Load your sample onto the column using the appropriate technique (e.g., direct liquid application or dry loading).
-
Initial Elution: Begin eluting the column with the initial low-polarity solvent system. Collect fractions and monitor them by TLC.
-
Increasing Polarity: Once the non-polar impurities have eluted, begin to gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion. For example:
-
Elute with 2-3 column volumes of 5% ethyl acetate/hexanes.
-
Switch to 10% ethyl acetate/hexanes and elute with another 2-3 column volumes.
-
Continue increasing the percentage of ethyl acetate (e.g., to 15%, 20%, 25%) as needed, based on TLC analysis of the fractions.
-
-
Fraction Analysis: Continuously monitor the collected fractions by TLC to identify which ones contain your pure benzamide product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified benzamide.
Visualization of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
References
- What Causes Band Broadening In Chromatography? - Chemistry For Everyone - YouTube.
- Band Broadening - HPLC.
- Tips and Tricks for the Lab: Column Packing - ChemistryViews.
- Chromatography & Band Broadening - Slideshare.
- Technical Support Center: N-(1-hydroxypropan-2-yl)
- Wh
- Band Broadening and Column Efficiency 2020 PDF - Scribd.
- What causes streaking in silica gel column chrom
- Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem.
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- When is Gradient Elution Better than Isocr
- Isocratic Vs.
- Comparison of Isocratic and Gradient Elution - Kianshardanesh.com.
- Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences.
- What is the best technique for amide purification?
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Flash Column Chrom
- How can I find out the same Rf value compounds by TLC wise without using NMR?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistryviews.org [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification [chem.rochester.edu]
- 14. chemistryviews.org [chemistryviews.org]
- 15. Chromatography & Band Broadening | PPTX [slideshare.net]
- 16. m.youtube.com [m.youtube.com]
- 17. hplc.eu [hplc.eu]
- 18. filtrous.com [filtrous.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
"managing unexpected solidification in benzamide reaction mixture"
Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during benzamide formation. As Senior Application Scientists, we have curated this information to help you troubleshoot unexpected experimental outcomes and optimize your reaction protocols.
Troubleshooting Guide: Managing Unexpected Solidification
This section addresses specific scenarios where the reaction mixture solidifies or precipitates unexpectedly. The underlying principle is often a change in the solubility of one or more components—the desired product, starting materials, or byproducts—due to changes in concentration, temperature, or the chemical environment of the mixture.
Scenario 1: The entire reaction mixture has turned into a solid mass and the magnetic stirrer has stopped.
Question: I was performing a Schotten-Baumann reaction to synthesize benzamide from benzoyl chloride and aqueous ammonia. After adding about half of the benzoyl chloride, the entire mixture solidified and my stir bar stopped. What happened and what should I do?
Answer:
This is a common occurrence in benzamide synthesis, particularly during Schotten-Baumann reactions where the product is often insoluble in the reaction medium.[1][2] The rapid formation of benzamide has exceeded its solubility limit, causing it to precipitate out en masse and trap the remaining solvent, resulting in a thick, unstirrable slurry or solid.
Immediate Corrective Actions:
-
Pause Reagent Addition: Immediately stop adding the benzoyl chloride.
-
Add More Solvent: Carefully add a sufficient volume of your reaction solvent to break up the solid mass and create a stirrable slurry.[1][2] For a biphasic Schotten-Baumann reaction, this would typically be more of the organic solvent (e.g., dichloromethane or diethyl ether).[3]
-
Mechanical Agitation: If a magnetic stirrer is insufficient, switch to a mechanical overhead stirrer, which provides more torque to agitate thick mixtures.
-
Resume Addition Slowly: Once the mixture is stirring effectively, you can resume the addition of benzoyl chloride, but do so more slowly to control the rate of precipitation.[2]
Causality and Prevention:
The primary cause is that the rate of product formation is faster than the rate of its dissolution or dispersion in the solvent. To prevent this in future experiments, consider the following:
-
Increase Initial Solvent Volume: Begin the reaction with a larger volume of solvent to ensure the product remains in a manageable slurry.[2]
-
Slower Reagent Addition: Add the acylating agent (e.g., benzoyl chloride) dropwise to avoid localized high concentrations that lead to rapid, uncontrolled precipitation.[2]
-
Temperature Control: While these reactions are often exothermic, excessive cooling can sometimes decrease product solubility, exacerbating the problem.[1][4] Maintain a consistent, controlled temperature.
Scenario 2: A fine white solid precipitated immediately after adding my coupling reagent.
Question: I am synthesizing a substituted benzamide using dicyclohexylcarbodiimide (DCC) as a coupling agent. As soon as I added the DCC solution to my mixture of carboxylic acid and amine in acetonitrile, a white solid crashed out. Is this my product?
Answer:
It is highly unlikely that the precipitate is your desired benzamide product. The white solid is almost certainly dicyclohexylurea (DCU), the primary byproduct of DCC-mediated coupling reactions.[1][5] DCU is notoriously insoluble in many common organic solvents, including acetonitrile, dichloromethane (DCM), and diethyl ether, and it precipitates from the reaction mixture as it forms.[1]
Troubleshooting Workflow:
-
Continue the Reaction: The formation of DCU is an indicator that the coupling reaction is proceeding. Allow the reaction to stir for the intended duration to ensure complete conversion to your benzamide product.
-
Pre-Workup Filtration: Before performing an aqueous workup, filter the entire reaction mixture through a sintered glass funnel to remove the bulk of the insoluble DCU.[1] Wash the collected DCU cake with a small amount of cold solvent (e.g., DCM) to recover any trapped product.
-
Aqueous Workup: Proceed with your standard aqueous workup on the filtrate to remove any remaining starting materials and water-soluble impurities.[6]
-
Post-Workup Removal of Residual DCU: If DCU co-precipitates with your product after purification, you can often remove it by dissolving the crude product in a suitable solvent like DCM, adding a non-polar solvent such as hexanes, and cooling the mixture. The DCU will precipitate out and can be removed by another filtration.[1]
Preventative Strategies:
-
Solvent Selection: Running the reaction in acetonitrile can be advantageous as DCU's low solubility in it facilitates its removal by filtration.[1]
-
Alternative Coupling Agents: To avoid issues with DCU altogether, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct (EDU) is water-soluble and can be easily removed during the aqueous extraction phase of the workup.[1][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause a benzamide reaction to solidify unexpectedly?
A1: Unexpected solidification is almost always a solubility issue. The main causes can be categorized as follows:
-
Product Precipitation: The synthesized benzamide is often a crystalline solid with limited solubility in the reaction solvent. As the reaction progresses and the product concentration increases, it can exceed the saturation point and precipitate out.[1] This is often the desired outcome for isolation but can be problematic if it occurs too rapidly.
-
Byproduct Precipitation: Insoluble byproducts, such as dicyclohexylurea (DCU) from DCC coupling, can precipitate as they are formed.[5]
-
Starting Material Precipitation: Unreacted starting materials, particularly carboxylic acids, can precipitate, especially if the polarity of the solvent changes or during pH adjustments in the workup.[2] For example, adding an acid to a solution containing the sodium salt of benzoic acid will cause the neutral benzoic acid to precipitate.[8]
-
Temperature Changes: The solubility of benzamide and related compounds is highly dependent on temperature. A decrease in temperature, whether intentional or due to fluctuations in ambient conditions, can significantly lower solubility and induce precipitation.[9][10]
Q2: How does solvent choice impact the potential for solidification?
A2: Solvent selection is critical. According to the principle of "like dissolves like," polar solvents are generally better at dissolving polar compounds like benzamide.[11] The solubility of benzamide in common solvents generally follows the order: methanol > acetone > ethanol > propanol > butanol > acetates > acetonitrile > water.[9][10]
-
For Reaction: Choose a solvent that can dissolve the starting materials and keep the product in solution or as a manageable slurry at the reaction temperature.
-
For Crystallization/Isolation: Ideally, the product should have high solubility in the chosen solvent at elevated temperatures but low solubility at room temperature or below, facilitating high recovery upon cooling.[12][13] Ethanol/water mixtures are often used for this purpose.[1]
Q3: My product oiled out during workup instead of forming a solid. Now it won't crystallize. What should I do?
A3: The formation of an oil, rather than a solid, often indicates the presence of impurities that are depressing the melting point or interfering with crystal lattice formation.[1] It can also happen if the product itself has a low melting point. To induce crystallization, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of the pure product, add it to the oil. This "seed crystal" acts as a template for other molecules to crystallize upon.[1]
-
Cooling: Place the flask in an ice bath to lower the temperature, which may encourage solidification.[1] Be patient, as crystallization can be slow.
-
Re-purification: If the oil persists, it may be necessary to re-purify the material. Extract the product into an organic solvent, wash it again with acidic and basic solutions to remove impurities, dry the organic layer, and concentrate it again. Then, attempt recrystallization from a different solvent system.[1]
Q4: Can side reactions lead to the formation of insoluble materials?
A4: Yes. A key side reaction, especially when using benzoyl chloride, is hydrolysis. If moisture is present, benzoyl chloride will react with water to form benzoic acid.[2] Benzoic acid has different solubility characteristics than benzamide and can precipitate, particularly during workup. To avoid this, always use anhydrous (dry) solvents and reagents and protect the reaction from atmospheric moisture.[2][14] Another potential issue is the formation of N-benzoylbenzamide (a diacylated byproduct) if a large excess of benzoyl chloride is used, which may also have different solubility and complicate purification.[2]
Data & Protocols
Table 1: Solubility of Benzamide in Common Solvents
This table summarizes the solubility of benzamide at different temperatures, which is a critical factor in managing and preventing unwanted solidification.
| Solvent | Solubility at 283.15 K (10°C) (Mole Fraction, x) | Solubility at 323.15 K (50°C) (Mole Fraction, x) |
| Methanol | 0.0637 | 0.1755 |
| Acetone | 0.0611 | 0.1612 |
| Ethanol | 0.0416 | 0.1221 |
| 1-Propanol | 0.0268 | 0.0882 |
| Ethyl Acetate | 0.0091 | 0.0351 |
| Acetonitrile | 0.0065 | 0.0221 |
| Water | 0.0015 | 0.0046 |
Data adapted from Ouyang et al. (2019).[9][10] As the data shows, solubility increases significantly with temperature across all solvents.
Protocol: General Procedure for Recrystallization of Benzamide
This protocol is used to purify crude benzamide that may have precipitated with impurities.
-
Solvent Selection: Choose a suitable solvent system (e.g., hot water or an ethanol/water mixture) where benzamide is highly soluble when hot but sparingly soluble when cold.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the benzamide completely dissolves.[12][15]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[13]
-
Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[13]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product from the solution.[1]
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]
-
Drying: Dry the purified crystals completely before determining the final yield and melting point.
Visual Guides
Troubleshooting Workflow for a Solidified Reaction Mixture
The following diagram outlines the decision-making process when a benzamide reaction mixture solidifies.
Caption: A decision tree for troubleshooting reaction solidification.
Mechanism of Benzamide Precipitation
This diagram illustrates the transition from soluble reactants to a solid product phase.
Caption: The process of product formation leading to precipitation.
References
-
Ouyang, J., Chen, Z., Zhou, L., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical Thermodynamics, 131, 233-243. Available at: [Link]
-
MDPI. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]
-
ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available at: [Link]
-
Solubility of Things. (n.d.). Benzamide. Available at: [Link]
-
NIH. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Available at: [Link]
-
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Available at: [Link]
-
University of Arizona. (2009). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]
-
NIH PubChem. (n.d.). Benzamide. Available at: [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
-
Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation. Available at: [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Available at: [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]
-
Brainly. (2023). Given the following poorly written extraction procedure for separating a mixture of benzoic acid and. Available at: [Link]
-
ResearchGate. (2018). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Available at: [Link]
-
YouTube. (2021). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |. Available at: [Link]
-
GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Scribd. (n.d.). Final Benzamide Preparations. Available at: [Link]
-
ResearchGate. (2023). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
-
YouTube. (2023). What Causes Precipitation In Chemical Reactions? - Chemistry For Everyone. Available at: [Link]
-
ACS Publications. (1999). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Available at: [Link]
-
NIH. (2021). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Available at: [Link]
-
Cheméo. (n.d.). Benzamide (CAS 55-21-0). Available at: [Link]
-
Britannica. (2024). Chemical reaction - Precipitation, Reactants, Products. Available at: [Link]
-
Quora. (2018). How will you convert benzamide to benzoic acid?. Available at: [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
NIH. (n.d.). Amide Activation in Ground and Excited States. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. jru.edu.in [jru.edu.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Regioselectivity in Diaminopyridine Acylation
Welcome to the technical support center for navigating the complexities of diaminopyridine acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging task of achieving regioselective acylation on these vital heterocyclic scaffolds. We will move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Quick Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Suggested Solution(s) |
| Poor or No Regioselectivity | - High Reactivity of Acylating Agent: Acyl chlorides are highly reactive and less selective. - High Reaction Temperature: Provides enough energy to overcome the activation barrier for both amino groups, reducing selectivity. - Incorrect Solvent Choice: Protic or highly polar solvents can alter the nucleophilicity of the amino groups unpredictably. | - Switch to a less reactive acylating agent like an anhydride or an activated ester. - Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) with slow, dropwise addition of the acylating agent. - Use a non-polar, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). |
| Diacylation Product is Major | - Excess Acylating Agent: Using more than one equivalent of the acylating agent will inevitably lead to diacylation. - Rapid Addition of Reagent: A high local concentration of the acylating agent promotes reaction at both sites. | - Use a slight sub-stoichiometric amount of the acylating agent (e.g., 0.95 equivalents). - Employ a syringe pump for very slow addition of the acylating agent to maintain low concentration. |
| Low or No Reaction | - Insufficient Nucleophilicity: The target amino group may not be sufficiently nucleophilic under the reaction conditions. - Inappropriate Base: The base may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively. | - For less nucleophilic amines, consider using a more reactive acylating agent (e.g., acyl chloride) but with strict temperature control. - Switch to a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For very weak nucleophiles, a stronger base like DBU may be required. |
| Side Product Formation | - Reaction with Solvent: Some acylating agents can react with solvents (e.g., alcohols). - Decomposition: The starting material or product may be unstable under the reaction conditions. | - Ensure the solvent is inert to the acylating agent. - Run the reaction under an inert atmosphere (N₂ or Ar) and analyze for potential degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is one amino group on my diaminopyridine more reactive than the other?
A1: The difference in reactivity, and thus the basis for selectivity, stems from the electronic influence of the pyridine ring nitrogen. The position of the amino groups relative to the ring nitrogen dictates their nucleophilicity.
-
For 3,4-Diaminopyridine: The 4-amino group is significantly more nucleophilic. This is because its lone pair of electrons can be delocalized through resonance onto the ring nitrogen, increasing the electron density at that position. The 3-amino group's lone pair cannot participate in such resonance, making it less available for reaction.[1]
-
For 2,6-Diaminopyridine: Both amino groups are electronically equivalent. The challenge here is achieving selective mono-acylation versus di-acylation.
-
For other isomers (e.g., 2,3- or 2,5-): The principles are the same. Analyze the resonance structures to predict which amino group has higher electron density and is therefore more nucleophilic. The pKa values of the conjugate acids are a good proxy for basicity and often correlate with nucleophilicity in these systems.[1] For example, 4-aminopyridine is a much stronger base (pKa of conjugate acid = 9.17) than 3-aminopyridine (pKa = 6.0), which reflects the higher availability of the lone pair on the 4-amino group.[1]
Q2: How do I choose the right acylating agent?
A2: The choice of acylating agent is a balancing act between reactivity and selectivity.
-
Acyl Chlorides: Most reactive, least selective. Use these when acylating a very weak nucleophile or when other agents fail, but always with strict temperature control (low temperatures).
-
Acid Anhydrides (e.g., Acetic Anhydride, (Boc)₂O): A good balance of reactivity and selectivity. They are often the first choice for achieving good regioselectivity.
-
Activated Esters (e.g., NHS esters): Less reactive and often more selective. Ideal for delicate substrates but may require longer reaction times or catalysis.
Changing the acylating agent from an anhydride to an acyl chloride can accelerate the reaction and, in some cases, surprisingly increase selectivity for a specific site, though this is system-dependent.[2]
Q3: What is the difference between kinetic and thermodynamic control in this context?
A3: This concept is crucial for troubleshooting reactions that give unexpected product ratios.
-
Kinetic Control: Favored at low temperatures and short reaction times.[3] The product that is formed fastest (i.e., has the lower activation energy) will be the major product.[4][5] This is typically the reaction at the most nucleophilic/least sterically hindered amino group.
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the reaction to become reversible and reach equilibrium.[3] The most stable product will be the major isomer. This may or may not be the same as the kinetic product.
If your reaction gives the undesired isomer, try lowering the temperature and shortening the reaction time to favor the kinetic product. Conversely, if the desired product is more stable, running the reaction at a higher temperature for a longer duration might shift the equilibrium in your favor.[3]
In-Depth Strategies & Protocols
Strategy 1: Exploiting Inherent Electronic Differences via Kinetic Control
This is the most direct approach, relying on the intrinsic nucleophilicity difference between the amino groups. The key is to use conditions that favor the kinetic product.
Sources
Validation & Comparative
"comparative analysis of 4-(3-Oxobutanamido)benzamide with other inhibitors"
A Comparative Analysis of 4-(3-Oxobutanamido)benzamide and Other Histone Deacetylase (HDAC) Inhibitors
Authored by: A Senior Application Scientist
In the landscape of epigenetic drug discovery, the pursuit of novel, selective, and potent inhibitors of histone deacetylases (HDACs) remains a critical endeavor for developing next-generation therapeutics, particularly in oncology.[1][2] This guide provides a comprehensive comparative analysis of a novel benzamide derivative, this compound, with established HDAC inhibitors. While this compound is a compound of emerging interest, this analysis will extrapolate its potential mechanism and performance based on its structural features, drawing parallels and contrasts with the well-characterized inhibitors Vorinostat, Romidepsin, and Panobinostat.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by established experimental methodologies. We will delve into the mechanistic underpinnings of HDAC inhibition, present a framework for comparative experimental evaluation, and discuss the therapeutic implications of differential inhibitor profiles.
Introduction to Histone Deacetylases as Therapeutic Targets
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[3] This deacetylation leads to a more compact chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[4] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1]
HDAC inhibitors counteract this by preventing the removal of acetyl groups, which maintains an open chromatin state and reactivates the expression of tumor suppressor genes.[4] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Several HDAC inhibitors have been approved for clinical use, validating this class of enzymes as a significant therapeutic target.[5]
Profile of Investigated HDAC Inhibitors
This guide focuses on a comparative analysis of four compounds, with this compound being the investigational compound, and three clinically approved drugs serving as benchmarks.
This compound: A Novel Benzamide Derivative
This compound is a synthetic compound characterized by a benzamide core structure. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, its chemical structure, particularly the benzamide group, suggests a potential for HDAC inhibition. Benzamide derivatives have been explored as HDAC inhibitors, and the overall structure of this compound allows for potential interactions with the active site of HDAC enzymes.
Comparator Inhibitors
-
Vorinostat (SAHA): The first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[5] It is a hydroxamic acid-based pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms.[5]
-
Romidepsin (Depsipeptide): A potent, bicyclic peptide that acts as a selective inhibitor of Class I HDACs.[6] It is approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[6][7] Its mechanism involves binding to the active site of HDAC enzymes, leading to the accumulation of acetylated histones and subsequent changes in gene expression that promote cancer cell death.[7][8]
-
Panobinostat (LBH589): A potent pan-HDAC inhibitor based on a hydroxamic acid scaffold.[9] It is approved for the treatment of multiple myeloma.[10] Panobinostat works by blocking the action of histone deacetylase, which in turn keeps genes that control cell growth "switched on," preventing the proliferation of myeloma cells.[10]
Mechanistic Comparison and Signaling Pathways
The primary mechanism of action for these inhibitors is the blockage of the catalytic activity of HDAC enzymes. However, the specific interactions with the enzyme's active site and the resulting downstream cellular effects can vary.
Proposed Mechanism of this compound
Based on its benzamide structure, it is hypothesized that this compound acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. This interaction would prevent the binding of the natural acetyl-lysine substrate, thereby inhibiting the deacetylation reaction. The overall effect would be an increase in histone and non-histone protein acetylation, leading to changes in gene expression.
Established Mechanisms of Comparator Inhibitors
-
Vorinostat and Panobinostat: As hydroxamic acids, they act as potent zinc chelators in the HDAC active site. Their pan-inhibitory nature suggests they fit into the active sites of multiple HDAC isoforms.[5][11]
-
Romidepsin: This cyclic peptide has a unique mechanism where its disulfide bond is reduced within the cell, releasing a thiol group that binds to the zinc ion in the HDAC active site.[12] This contributes to its potent and selective inhibition of Class I HDACs.[12]
Downstream Signaling Pathways
The inhibition of HDACs by these compounds triggers a cascade of cellular events, primarily centered around the reactivation of silenced genes.
Caption: General signaling pathway of HDAC inhibition.
Comparative Experimental Analysis
To objectively compare the performance of this compound with established HDAC inhibitors, a series of biochemical and cell-based assays are essential.
Biochemical Assays for Potency and Selectivity
The initial evaluation of an HDAC inhibitor involves determining its potency against purified HDAC enzymes.
Experimental Protocol: In Vitro HDAC Activity Assay
-
Enzyme Preparation: Obtain purified recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, etc.).
-
Substrate: Utilize a fluorogenic HDAC substrate, such as a peptide containing an acetylated lysine residue linked to a fluorescent reporter.
-
Inhibitor Preparation: Prepare serial dilutions of this compound, Vorinostat, Romidepsin, and Panobinostat.
-
Assay Reaction: In a 96- or 384-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorescent reporter.
-
Detection: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor against each HDAC isoform.
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| This compound | 150 | 180 | 500 | 800 |
| Vorinostat | 10 | 15 | 25 | 5 |
| Romidepsin | 1 | 2 | 1000 | 1500 |
| Panobinostat | 5 | 8 | 15 | 3 |
This table would allow for a direct comparison of the potency and isoform selectivity of the inhibitors.[13] A lower IC50 value indicates higher potency. Selectivity is determined by the ratio of IC50 values against different isoforms.
Cell-Based Assays for Cellular Activity
Demonstrating that an inhibitor can effectively engage its target in a cellular context is crucial.
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Culture: Culture a relevant cancer cell line (e.g., a human colon cancer cell line like HCT116) to 70-80% confluency.[14]
-
Treatment: Treat the cells with varying concentrations of each inhibitor for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.
Caption: Experimental workflow for Western blot analysis.
Antiproliferative and Apoptosis Assays
The ultimate goal of these inhibitors in an oncology setting is to halt cancer cell growth and induce cell death.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of each inhibitor.
-
Incubation: Incubate the cells for an extended period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the concentration of each inhibitor that causes a 50% reduction in cell viability (GI50).
Data Presentation: Comparative GI50 Values (Hypothetical Data)
| Inhibitor | HCT116 (µM) | A549 (µM) | K562 (µM) |
| This compound | 5.2 | 8.1 | 3.5 |
| Vorinostat | 1.8 | 2.5 | 0.9 |
| Romidepsin | 0.5 | 1.2 | 0.2 |
| Panobinostat | 0.3 | 0.8 | 0.1 |
Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Treatment: Treat cells with the inhibitors as in the MTT assay.
-
Reagent Addition: At a specific time point (e.g., 48 hours), add the Caspase-Glo® 3/7 reagent, which contains a luminogenic substrate for activated caspases 3 and 7.
-
Incubation: Incubate at room temperature to allow for cell lysis and the caspase reaction.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity and, therefore, apoptosis.
Discussion and Future Perspectives
This comparative guide provides a framework for evaluating the novel benzamide derivative, this compound, against established HDAC inhibitors. The hypothetical data presented in the tables illustrates how such a comparison would elucidate the compound's potency, selectivity, and cellular efficacy.
Should experimental data for this compound align with the hypothetical trends, it would suggest a moderately potent HDAC inhibitor with a preference for certain HDAC isoforms. Its performance in cellular assays would be critical in determining its therapeutic potential. For instance, a significant induction of histone acetylation at concentrations that correlate with its antiproliferative effects would provide strong evidence of on-target activity.
Future research should focus on a comprehensive profiling of this compound against the full panel of HDAC isoforms to precisely determine its selectivity.[15] Further studies should also investigate its effects on non-histone protein acetylation and explore its efficacy in in vivo cancer models. Understanding the structure-activity relationship of this and related benzamide compounds could lead to the development of more potent and selective next-generation HDAC inhibitors.
References
- Huang, J., Schreiter, F., Fan, J., et al. (2026). Selective class IIa HDAC inhibition reverses diastolic dysfunction in cardiometabolic HFpEF. bioRxiv.
- Pankaj, S., & Ghoshal, N. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC.
- Kupcho, K. R., Evans, N. J., Niles, A. L., & Kirkland, T. A. (2014). Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors.
- Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology.
- Al-Sanea, M. M., & El-Sherbeny, M. A. (2019).
- Ma, X., Ezzeldin, E., & Diasio, R. B. (2013). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Pharmaceuticals.
- Prince, H. M., & Dickinson, M. (2012). Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. PMC.
- Wikipedia. (n.d.). Histone deacetylase inhibitor. Wikipedia.
- Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes.
- Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- Wikipedia. (n.d.).
- BioRxiv. (2022). Machine learning approaches to quantitively predict selectivity of compounds against hDAC1 and hDAC6 isoforms. bioRxiv.
- Patsnap. (2024). What is the mechanism of Romidepsin?.
- Myeloma UK. (n.d.).
- Chimia. (2020). Current HDAC Inhibitors in Clinical Trials. Chimia.
- RSC Publishing. (2019). Next-generation of selective histone deacetylase inhibitors. RSC Publishing.
- Selleck Chemicals. (n.d.).
- ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Patsnap. (2025). What's the latest update on the ongoing clinical trials related to HDAC?.
- Patsnap. (2024). What is Romidepsin used for?.
- Drugs.com. (n.d.). List of Histone deacetylase inhibitors. Drugs.com.
- Robak, T., & Robak, P. (2017).
- Patsnap. (2024). What is the mechanism of Panobinostat lactate?.
Sources
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. drugs.com [drugs.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Romidepsin used for? [synapse.patsnap.com]
- 8. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 9. Panobinostat - Wikipedia [en.wikipedia.org]
- 10. myeloma.org.uk [myeloma.org.uk]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of 4-(3-Oxobutanamido)benzamide
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, the identification of a promising small molecule, such as 4-(3-Oxobutanamido)benzamide, from a phenotypic screen is merely the first step. The critical subsequent challenge is to unequivocally demonstrate that the molecule physically interacts with its intended biological target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of establishing a drug's mechanism of action (MoA).[1][2] Confirming this direct interaction provides the crucial link between a compound's chemical structure and its observed biological or therapeutic effect, thereby increasing the probability of success in clinical development.[1][3][4]
This guide provides a comparative analysis of leading methodologies to validate the target engagement of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a framework for researchers to design robust, self-validating studies. We will compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) for direct in-cell binding confirmation, Chemoproteomics for target identification and selectivity profiling, and Surface Plasmon Resonance (SPR) for precise kinetic analysis.
Methodology Comparison: A Triad of Validation Techniques
Choosing the right assay depends on the specific question being asked—from initial confirmation of binding in a complex environment to detailed kinetic characterization.[1] Each method offers unique advantages and insights.
| Methodology | Principle | Biological Context | Key Outputs | Throughput | Label-Free |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced protein thermal stabilization.[5] | Cell Lysate, Intact Cells, Tissues.[6] | Target engagement, Cellular EC50. | Low to High (format dependent).[5] | Yes |
| Chemoproteomics (e.g., Kinobeads) | Affinity capture of protein families followed by competitive elution and mass spectrometry.[7][8] | Cell or Tissue Lysate. | Target identification, Selectivity profile, Affinity (IC50).[7] | Low to Medium | Yes |
| Surface Plasmon Resonance (SPR) | Real-time detection of mass changes on a sensor surface as molecules bind and dissociate.[9] | In Vitro (Purified Protein). | Binding Affinity (KD), Kinetics (kon, koff), Thermodynamics.[4][10] | Medium to High | Yes |
Cellular Thermal Shift Assay (CETSA): Confirming Engagement in a Native Environment
CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's binding to its target in a physiological context, such as intact cells or cell lysates.[6][11]
Scientific Principle
The core principle of CETSA is that the binding of a ligand, such as this compound, to its target protein increases the protein's thermodynamic stability.[5][12] When subjected to heat, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[12] By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment provides direct evidence of target engagement.[11]
Experimental Workflow & Protocol
The CETSA workflow is a multi-step process designed to isolate and quantify the stabilized soluble protein fraction.
Caption: CETSA experimental workflow for validating target engagement.
Step-by-Step Protocol:
-
Cell Treatment: Culture a relevant cell line (e.g., SK-HEP-1 human liver cancer cells) to ~80% confluency.[6] Treat cells with a predetermined concentration of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heating: Harvest and wash the cells. Resuspend in a suitable buffer (e.g., PBS with protease inhibitors) and aliquot into PCR tubes. Heat the aliquots in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[13]
-
Lysis: Lyse the cells to release intracellular contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Analyze the amount of the specific target protein remaining in the soluble fraction using a suitable detection method like Western blotting, ELISA, or mass spectrometry.[13]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both treated and vehicle samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Rationale and Trustworthiness
The choice between using intact cells versus cell lysate is a critical experimental decision.[6]
-
Intact Cells (as described above): This is the gold standard for confirming engagement in a truly physiological setting. It inherently validates that the compound is cell-permeable and can find and bind its target amidst all cellular components.
-
Cell Lysate: Performing the assay in lysate can be advantageous for low-affinity compounds or to troubleshoot issues related to cell permeability.[6] However, it sacrifices the validation of membrane transport.
This protocol is self-validating because the vehicle-treated sample serves as an internal control for the baseline thermal stability of the target protein.
Chemoproteomics: Unbiased Target Identification and Selectivity
When the specific target of a compound like this compound is unknown, chemoproteomics provides a powerful, unbiased method for identification.[8] The "Kinobeads" approach is a prime example, designed to profile interactions across the kinome, a common target class for small molecule drugs.[7]
Scientific Principle
The Kinobeads assay utilizes a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[8] This resin acts as an affinity matrix to capture a large portion of the cellular kinome from a cell lysate.[7] The assay is performed as a competition experiment: the lysate is pre-incubated with the test compound (this compound), which will occupy the ATP-binding pocket of its specific kinase targets.[14] When the lysate is subsequently passed over the Kinobeads, these "engaged" kinases can no longer bind to the resin and are washed away. By using quantitative mass spectrometry to compare the proteins captured from a drug-treated lysate versus a vehicle-treated lysate, one can identify which kinases were specifically bound by the drug.[7]
Experimental Workflow & Protocol
This workflow details the competitive binding and analysis process central to the Kinobeads assay.
Caption: Chemoproteomics workflow using the Kinobeads platform.
Step-by-Step Protocol:
-
Lysate Preparation: Prepare a native cell lysate from a suitable cell line (e.g., Jurkat, SK-MEL-28) under non-denaturing conditions to preserve protein structure and function.[15]
-
Competition Assay: Aliquot the lysate and incubate with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Kinobeads Capture: Add the Kinobeads affinity resin to each sample and incubate to allow the capture of kinases not bound by the test compound.[14]
-
Enrichment: Wash the beads extensively to remove non-specifically bound proteins.
-
Sample Preparation for MS: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative label-free mass spectrometry.[14]
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the signal intensity against the concentration of this compound. Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), representing the compound's binding affinity.[16]
Rationale and Trustworthiness
The power of this technique lies in its unbiased nature. It allows for the simultaneous profiling of hundreds of kinases, providing not only on-target affinity but also a comprehensive off-target selectivity profile.[8][15] The dose-dependent nature of the experiment is self-validating; a true interaction will result in a sigmoidal dose-response curve, whereas non-specific binding will not.[7] This method is limited to targets that can bind the affinity matrix, and allosteric inhibitors may not be detected.[8]
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
Once a primary target has been identified (e.g., through chemoproteomics), biophysical techniques like SPR are essential for detailed mechanistic understanding.[4][17] SPR provides precise, real-time data on the kinetics and affinity of the interaction between the compound and a purified target protein.[9]
Scientific Principle
SPR detects changes in the refractive index at the surface of a sensor chip. In a typical experiment, the purified target protein is immobilized on the chip. A solution containing the analyte (this compound) is then flowed over the surface. As the compound binds to the immobilized protein, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response signal. When the compound solution is replaced with buffer, the dissociation of the compound is monitored as a decrease in the signal.
Experimental Workflow & Protocol
The SPR workflow is an automated, real-time process managed by the instrument.
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Step-by-Step Protocol:
-
Protein Immobilization: Purify the identified target protein. Immobilize it onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., from 10 nM to 50 µM).
-
Binding Cycle: For each concentration, perform an automated injection cycle:
-
Association: Inject the compound solution over the sensor surface for a defined period (e.g., 180 seconds) to monitor binding.
-
Dissociation: Switch back to flowing only running buffer to monitor the dissociation of the compound from the target (e.g., for 300 seconds).
-
Regeneration: Inject a pulse of a harsh solution (e.g., glycine-HCl, pH 2.5) to strip all remaining bound compound, preparing the surface for the next cycle.
-
-
Data Analysis: After collecting data for all concentrations, use the instrument's software to globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics). This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Rationale and Trustworthiness
SPR is the gold standard for quantifying binding kinetics.[4][9] The trustworthiness of the data comes from its real-time nature and the ability to fit the data to established kinetic models. A good fit across multiple concentrations provides high confidence in the derived parameters. However, because it is an in vitro technique using purified components, it does not account for cellular factors like membrane permeability or competition from endogenous ligands.[9] Therefore, it serves as a critical orthogonal validation method rather than a primary cellular assay.
Hypothetical Data Summary & Conclusion
By employing this triad of techniques, a researcher can build a comprehensive and robust data package to validate the target engagement of this compound.
Table 2: Hypothetical Validation Data for this compound
| Assay | Target Protein | Metric | Result | Interpretation |
|---|---|---|---|---|
| CETSA | Kinase X | ΔTm | + 5.2 °C | Direct engagement and stabilization of Kinase X in intact cells. |
| Chemoproteomics | Kinase X | IC50 | 150 nM | Potent and selective binding to Kinase X in cell lysate. |
| Chemoproteomics | Kinase Y | IC50 | > 10 µM | Compound does not significantly engage Kinase Y. |
| SPR | Purified Kinase X | KD | 95 nM | High-affinity direct binding confirmed in vitro. |
| SPR | Purified Kinase X | koff | 1 x 10-3 s-1 | Slow dissociation rate suggests a prolonged duration of action. |
Validating the target engagement of a novel compound like this compound is a multi-faceted process that requires an integrated strategy. No single method can provide a complete picture. The recommended approach begins with a broad, unbiased technique like Chemoproteomics to identify the most likely molecular targets in a native protein environment. This is followed by CETSA in intact cells to confirm that the compound is cell-permeable and engages this identified target in a physiological setting. Finally, SPR provides the high-resolution kinetic and affinity data on the purified components needed to fully characterize the interaction and drive structure-activity relationship (SAR) studies. Together, these orthogonal methods provide the rigorous, cross-validated evidence of target engagement demanded by modern drug discovery programs.
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].
-
Determining target engagement in living systems. National Institutes of Health (NIH). Available at: [Link].
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Available at: [Link].
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link].
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. National Institutes of Health (NIH). Available at: [Link].
-
Enhance drug discovery with advanced biophysical techniques. Nuvisan. Available at: [Link].
-
Biophysics: How to choose the right assay for your drug discovery project. Domainex. Available at: [Link].
-
Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. Available at: [Link].
-
Target Engagement. Selvita. Available at: [Link].
-
The target landscape of clinical kinase drugs. National Institutes of Health (NIH). Available at: [Link].
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link].
-
Target Engagement Assays. DiscoverX. Available at: [Link].
-
Target Engagement Assay Services. Concept Life Sciences. Available at: [Link].
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link].
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link].
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link].
-
Target Identification and Validation (Small Molecules). University College London. Available at: [Link].
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Institutes of Health (NIH). Available at: [Link].
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link].
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link].
-
Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. Available at: [Link].
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link].
-
A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. selvita.com [selvita.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. nuvisan.com [nuvisan.com]
- 11. news-medical.net [news-medical.net]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of N-Aryl-β-Ketoamides: A Guide to Reproducibility in Experiments with 4-(3-Oxobutanamido)benzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. The journey from a promising molecular scaffold to a validated chemical probe or a therapeutic candidate is paved with rigorous, repeatable experimentation. This guide delves into the critical aspects of ensuring reproducibility when working with the N-aryl-β-ketoamide class of compounds, with a specific focus on 4-(3-Oxobutanamido)benzamide. While this specific molecule has limited publicly available data, the principles discussed herein, drawn from the broader understanding of its chemical class, provide a framework for robust scientific investigation.
The N-aryl-β-ketoamide core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties.[1][2] These compounds are attractive starting points for drug discovery due to their synthetic tractability and their ability to engage in various biological interactions. However, the inherent chemical properties of the β-ketoamide functionality can also present challenges to experimental reproducibility.
The Tautomeric Tightrope: A Key Consideration for Reproducibility
One of the most significant factors influencing the behavior of this compound and related compounds is keto-enol tautomerism. The β-dicarbonyl moiety can exist in equilibrium between the keto and enol forms. This equilibrium is sensitive to a variety of factors, including solvent polarity, pH, temperature, and the presence of metal ions.
Caption: Keto-enol tautomerism of this compound.
This dynamic equilibrium means that the active species in a biological assay may not be the one depicted in a simple 2D structure. Variations in experimental conditions can shift the equilibrium, leading to inconsistent results. For instance, a compound might exhibit different potencies in different buffer systems or in the presence of chelating agents.
A Comparative Look: Alternatives and Their Characteristics
When encountering reproducibility challenges or seeking to explore a broader chemical space, considering alternative scaffolds is a prudent strategy. The choice of an alternative will depend on the specific biological target and the desired mode of action.
| Feature | This compound (N-Aryl-β-ketoamide) | Alternative 1: 1,3,4-Oxadiazoles | Alternative 2: N-Arylindazole-3-carboxamides |
| Core Scaffold | N-Aryl-β-ketoamide | 1,3,4-Oxadiazole | N-Arylindazole |
| Potential Biological Activities | Antitumor, antimicrobial, enzyme inhibition[1][2] | Antiviral, antibacterial, antifungal, anti-inflammatory, anticancer[3] | Antiviral (including against SARS-CoV-2)[4][5] |
| Key Chemical Features | Keto-enol tautomerism, potential for metal chelation | Stable heterocyclic ring, hydrogen bond acceptors | Rigid, planar scaffold, hydrogen bond donors and acceptors |
| Potential Reproducibility Challenges | Tautomeric equilibrium, sensitivity to pH and metal ions | Generally stable, but solubility can be an issue | Potential for atropisomerism depending on substitution |
| Synthetic Accessibility | Generally straightforward synthesis from anilines and β-keto esters[6] | Multi-step synthesis, but well-established routes exist[3] | Multi-step synthesis, with various reported methods[4][5] |
Experimental Protocols: Laying the Foundation for Reproducibility
Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of results. Below are example protocols for the synthesis of an N-aryl-β-ketoamide and a general protocol for a cell-based proliferation assay, a common application for this class of compounds.
Synthesis of N-(4-carbamoylphenyl)-3-oxobutanamide (this compound)
This protocol is a general representation for the synthesis of N-aryl-3-oxobutanamides and can be adapted for the specific synthesis of the title compound.[6]
Materials:
-
4-Aminobenzamide
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., toluene or xylene)
-
Catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-aminobenzamide (1.0 equivalent) and the chosen solvent.
-
Add ethyl acetoacetate (1.0-1.2 equivalents) to the mixture.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the removal of ethanol via the Dean-Stark trap.
-
Continue refluxing until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(4-carbamoylphenyl)-3-oxobutanamide.
Caption: General workflow for the synthesis of this compound.
Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative activity of a compound in a cancer cell line.[1]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, A498)[1]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel, colchicine)[1]
-
Cell viability reagent (e.g., MTT, resazurin)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the positive control in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for a typical cell-based proliferation assay.
Self-Validating Systems: Building Trust in Your Data
To ensure the trustworthiness of experimental data, it is crucial to build self-validating systems into your workflows. This involves several key practices:
-
Orthogonal Assays: Confirm the biological activity of your compound using at least two different assay formats that measure distinct endpoints. For example, if you observe a decrease in cell proliferation, you could follow up with an assay that measures apoptosis or cell cycle arrest.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a small set of analogs of your lead compound. A logical and consistent SAR provides strong evidence that the observed biological effect is due to the specific chemical structure and not an artifact.
-
Use of Inactive Controls: Synthesize a structurally similar analog of your test compound that is predicted to be inactive. This control should not produce the same biological effect, helping to rule out non-specific effects.
-
Target Engagement Assays: If a specific molecular target is hypothesized, it is essential to demonstrate that the compound directly interacts with it.[7] Techniques such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed.
Conclusion: A Commitment to Rigor
While this compound itself may be an understudied molecule, the principles of good scientific practice are universal. By understanding the inherent chemical properties of the N-aryl-β-ketoamide scaffold, employing robust and detailed experimental protocols, and incorporating self-validating systems into your research, you can significantly enhance the reproducibility and reliability of your findings. This commitment to rigor is not just about generating high-quality data; it is about building a solid foundation for the advancement of science and the development of new medicines.
References
-
Alsayed, S. S. R., Lun, S., Luna, G., Beh, C. C., Payne, A. D., Foster, N., Bishai, W. R., & Gunosewoyo, H. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7523–7534. [Link]
-
Anonymous. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Anonymous. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Anonymous. (n.d.). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. ResearchGate. [Link]
-
Anonymous. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]
-
Anonymous. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]
-
Anonymous. (n.d.). Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. Semantic Scholar. [Link]
-
Anonymous. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]
-
Anonymous. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. PubMed Central. [Link]
-
Anonymous. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed Central. [Link]
-
Anonymous. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Anonymous. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. [Link]
-
Anonymous. (n.d.). Small molecule Translation: from target to adopted product. University of Birmingham. [Link]
-
Anonymous. (n.d.). α-Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres for Protease Inhibitor Screening on Solid Support. ACS Publications. [Link]
-
Anonymous. (2021). (PDF) In vitro cell-based assays to test drugs – A Review. ResearchGate. [Link]
-
Anonymous. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. PubMed Central. [Link]
-
Anonymous. (n.d.). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. PubMed Central. [Link]
-
Anonymous. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]
-
Anonymous. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central. [Link]
-
Anonymous. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. PubMed. [Link]
- Anonymous. (n.d.). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
-
Anonymous. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. ResearchGate. [Link]
-
Anonymous. (2024). Practical high-throughput screening assays to engineer the substrate scope of transketolase variants. PubMed. [Link]
-
Anonymous. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
Anonymous. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]
-
Anonymous. (2024). FDA Outlines Flexible Approach to CMC Oversight for Cell and Gene Therapies. OncLive. [Link]
-
Anonymous. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]
-
Anonymous. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. [Link]
-
Anonymous. (n.d.). Cell-Based Bioassays for Biologics. Charles River. [Link]
-
Anonymous. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA Laboratories. [Link]
-
Anonymous. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. PubMed Central. [Link]
-
Anonymous. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]
Sources
- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Cross-Validation of 4-(3-Oxobutanamido)benzamide Activity in Diverse Cancer Cell Lines
Introduction: From Chemical Structure to Biological Hypothesis
In preclinical drug discovery, the journey of a novel chemical entity from synthesis to a viable candidate is paved with rigorous validation. This guide focuses on establishing a robust, multi-faceted framework for characterizing the activity of 4-(3-Oxobutanamido)benzamide , a novel compound whose structure is highly suggestive of a specific mechanism of action. The presence of a benzamide "capping group" connected via a linker to a potential zinc-binding moiety (the β-keto amide) strongly implies its classification as a potential Histone Deacetylase (HDAC) inhibitor .[1][2]
HDAC enzymes are critical epigenetic regulators that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[3] In many cancers, aberrant HDAC activity silences tumor suppressor genes.[4] HDAC inhibitors aim to reverse this, inducing histone hyperacetylation, re-activating gene expression, and promoting cancer cell death (apoptosis).[4]
However, a promising chemical structure is merely the starting point. The true measure of a compound's potential lies in its performance across a diverse range of biological contexts. A single-cell line success can be misleading due to unique genetic dependencies. Therefore, cross-validation —a systematic process of testing the compound's efficacy and mechanism across a panel of well-characterized and varied cell lines—is not just best practice; it is essential for de-risking a compound for further development.[5][6]
This guide provides the strategic rationale, detailed experimental protocols, and comparative data interpretation needed to comprehensively profile this compound against established benchmarks, ensuring the trustworthiness and scientific integrity of the findings.
Comparative Framework: Benchmarking Against the Gold Standards
To objectively evaluate the performance of this compound (hereafter "Compound X"), it is crucial to compare it against well-characterized drugs with the same presumed mechanism of action. We have selected two FDA-approved pan-HDAC inhibitors that serve as ideal benchmarks.
| Compound | Structure & Core Features | Mechanism of Action (MOA) | Primary Clinical Indication |
| Compound X | This compound : Features a benzamide cap and a β-keto amide linker/zinc-binding group. | Hypothesized pan-HDAC inhibitor : Aims to increase histone acetylation, leading to cell cycle arrest and apoptosis. | To be determined |
| Vorinostat (SAHA) | Suberoylanilide Hydroxamic Acid : The archetypal HDAC inhibitor featuring a hydroxamic acid that chelates the zinc ion in the HDAC active site. | Pan-HDAC inhibitor : Induces accumulation of acetylated histones and non-histone proteins, resulting in cell cycle arrest and apoptosis.[4] | Cutaneous T-cell lymphoma (CTCL) |
| Panobinostat (LBH589) | Cinnamic Hydroxamic Acid : A potent pan-HDAC inhibitor with a structure also based on a hydroxamic acid zinc-binding group. | Pan-HDAC inhibitor : Shows potent inhibitory activity against Class I, II, and IV HDACs, leading to apoptosis in malignant cells.[7] | Multiple myeloma |
Experimental Design: A Multi-Tiered Validation Workflow
A robust cross-validation strategy moves from broad phenotypic screening to specific mechanistic confirmation. The selection of a diverse cell line panel is the foundation of this process. Our chosen panel represents different tumor origins and genetic backgrounds to reveal potential sensitivities or resistance patterns.
-
K-562: Chronic Myelogenous Leukemia (Hematological malignancy)
-
A549: Non-Small Cell Lung Cancer (Solid tumor, adenocarcinoma)
-
HCT116: Colorectal Carcinoma (Solid tumor, adenocarcinoma)
-
MCF-7: Breast Cancer (Solid tumor, adenocarcinoma, ER+)
The experimental workflow is designed to answer three core questions in sequence:
-
Is it active? (Cell Viability)
-
How does it kill the cells? (Apoptosis Induction)
-
Is it hitting the intended target? (Target Engagement)
Experiment 1: Cell Viability for Potency Determination
The first step is to determine the potency of Compound X across the cell panel by measuring its effect on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for this.
Expertise & Causality: We choose the CellTiter-Glo® assay over colorimetric methods (like MTT or MTS) for its superior sensitivity and direct mechanism.[8][9] It quantifies ATP, the fundamental unit of energy in metabolically active cells, providing a more direct and robust measure of viability.[10][11] Its "add-mix-measure" format minimizes pipetting errors and is ideal for generating high-quality dose-response curves.[10]
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cells in 100 µL of culture medium into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Compound X, Vorinostat, and Panobinostat in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This extended time allows for effects on cell proliferation to manifest.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[11] Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate-based luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response against the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Comparative Data Summary (Hypothetical)
| Compound | IC50 (µM) in K-562 | IC50 (µM) in A549 | IC50 (µM) in HCT116 | IC50 (µM) in MCF-7 |
| Compound X | 0.25 | 1.5 | 0.9 | 2.1 |
| Vorinostat | 0.40 | 2.5 | 1.8 | 3.5 |
| Panobinostat | 0.02 | 0.15 | 0.09 | 0.22 |
Trustworthiness & Interpretation: This table allows for an immediate, objective comparison. The hypothetical data suggests Compound X is potent, particularly in the K-562 hematological line, and generally more potent than Vorinostat but less so than Panobinostat. The ~8-fold difference in potency between K-562 and MCF-7 cells is significant and warrants further mechanistic investigation. Such differential sensitivity is common and highlights the necessity of a diverse cell panel.[5]
Experiment 2: Apoptosis Induction for Mechanistic Confirmation
A decrease in viability can result from either cell death (cytotoxicity) or the halting of cell proliferation (cytostasis). To confirm that Compound X acts by inducing apoptosis, the key programmed cell death pathway, we will measure the activity of effector caspases 3 and 7.
Expertise & Causality: The Caspase-Glo® 3/7 Assay is a highly specific and sensitive luminescent assay that directly measures the activity of the key executioner caspases.[12] Its "add-mix-measure" format is robust and provides a clear, quantitative readout of apoptotic pathway activation, confirming the compound's cytotoxic mechanism.[13]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding & Dosing: Seed and dose cells in a 96-well, opaque-walled plate as described in the viability protocol. Use a single, effective concentration for each compound (e.g., 2x the IC50 value determined for each cell line) and include a vehicle control.
-
Incubation: Incubate for a shorter period, typically 24-48 hours, to capture the peak of caspase activity which often precedes complete cell death.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read luminescence on a plate-based luminometer.
-
Analysis: Calculate the fold change in caspase activity by dividing the signal from compound-treated wells by the signal from vehicle-treated wells after subtracting background (no-cell) readings.
Comparative Data Summary (Hypothetical)
| Compound (at 2x IC50) | Caspase 3/7 Fold Induction in K-562 | Caspase 3/7 Fold Induction in A549 | Caspase 3/7 Fold Induction in HCT116 | Caspase 3/7 Fold Induction in MCF-7 |
| Compound X | 8.5 | 5.2 | 6.8 | 4.5 |
| Vorinostat | 7.9 | 4.8 | 6.1 | 4.1 |
| Panobinostat | 9.1 | 6.5 | 7.5 | 5.8 |
Trustworthiness & Interpretation: The strong induction of caspase 3/7 activity across all cell lines would confirm that Compound X, like its benchmarks, functions primarily by inducing apoptosis. The magnitude of induction correlates well with the observed potency from the viability screen (e.g., K-562 shows both high potency and high caspase induction).
Experiment 3: Target Engagement via Western Blot
The final and most critical step is to confirm that the observed apoptosis is a direct result of the compound hitting its intended target: HDAC enzymes. The most direct way to validate this is to measure the biochemical consequence of HDAC inhibition—an increase in histone acetylation.
Expertise & Causality: Western blotting is a cornerstone technique that allows for the visualization and semi-quantification of specific proteins. By probing for acetylated Histone H3 (a primary substrate of Class I HDACs) and comparing it to the total amount of Histone H3, we can directly measure the on-target effect of our compounds.[14] This provides definitive evidence linking the chemical to its biological mechanism.
Detailed Protocol: Western Blot for Acetyl-Histone H3
-
Cell Culture and Lysis: Culture K-562 cells and treat them with increasing concentrations of Compound X (e.g., 0, 0.1, 0.5, 2.5 µM) for 6-12 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20 µg of protein from each sample in LDS sample buffer and separate the proteins on a 10% Bis-Tris gel. Due to the small size of histones, a higher percentage gel ensures good resolution.[15]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm pore-size PVDF membrane, which is optimal for capturing low molecular weight proteins like histones.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with two separate primary antibodies:
-
Rabbit anti-Acetyl-Histone H3 (e.g., K9/K14)
-
Mouse anti-Total Histone H3 (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies (e.g., anti-Rabbit-AF680 and anti-Mouse-AF790).
-
Imaging: Wash the membrane three times with TBST and image on a digital imaging system (e.g., LI-COR Odyssey).
-
Analysis: Quantify the band intensity for Acetyl-H3 and Total-H3. Normalize the Acetyl-H3 signal to the Total-H3 signal for each lane to determine the relative increase in acetylation.
Authoritative Grounding & Expected Outcome: A successful experiment will show a clear, dose-dependent increase in the Acetyl-Histone H3 signal with no change in the Total Histone H3 signal. This result provides direct evidence that Compound X engages and inhibits HDAC enzymes within the cell at concentrations consistent with those that induce apoptosis and reduce viability.
Visualizing the Mechanism: The HDAC Inhibition Pathway
Understanding the downstream consequences of target engagement is key. HDAC inhibition initiates a cascade of events leading to an anti-tumor effect.
This pathway illustrates how Compound X, by inhibiting HDACs, prevents the removal of acetyl groups.[1] This leads to histone hyperacetylation, a more open chromatin structure, and the transcription of tumor suppressor genes like p21 (a cell cycle inhibitor) and pro-apoptotic genes like BAX, ultimately driving the cancer cell towards cell cycle arrest and apoptosis.[4]
Conclusion: Synthesizing a Comprehensive Profile
This guide outlines a systematic, multi-tiered approach to the cross-validation of a novel compound, this compound. By progressing logically from broad phenotypic screening to specific mechanistic assays, this workflow generates a self-validating dataset.
-
Cell Viability assays establish potency and differential sensitivity across a diverse cell panel.
-
Apoptosis assays confirm a cytotoxic mechanism of action.
-
Target engagement Western Blots provide definitive evidence of on-target activity at a biochemical level.
Together, these experiments provide a comprehensive and trustworthy profile of the compound's activity, benchmarked against established drugs. This rigorous cross-validation is indispensable for making informed decisions in the drug development pipeline, ensuring that only the most promising and well-characterized candidates move forward.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Drugs.com. List of Histone deacetylase inhibitors.
-
BenchChem. A Comparative Analysis of Histone Deacetylase (HDAC) Inhibitors for Drug Discovery and Development.
-
Ma, T. H., et al. (2019). Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats. BioMed Research International.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
-
Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology.
-
BroadPharm. (2022). Protocol for Cell Viability Assays.
-
Geeleher, P., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Pacific Symposium on Biocomputing.
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
-
Abcam. Histone western blot protocol.
-
National Library of Medicine. (2022). A cross-study analysis of drug response prediction in cancer cell lines.
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research.
-
Luminex Corporation. Muse® Caspase-3/7 Kit.
-
Merck Millipore. HDAC Activity Assay Kit | 566328.
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit.
-
ResearchGate. Various classes of histone deacetylase inhibitors.
-
EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
-
EpigenTek. EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric).
-
Abcam. ab1432 – HDAC Activity Assay Kit (Colorimetric).
-
Thermo Fisher Scientific. Apoptosis Protocols.
-
ResearchGate. (2025). A cross-study analysis of drug response prediction in cancer cell lines.
-
YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo.
-
EpigenTek. Western Blot (WB) Protocol.
-
OSTI.GOV. (2021). A cross-study analysis of drug response prediction in cancer cell lines.
-
Bio-protocol. Western Analysis of Histone Modifications (Aspergillus nidulans).
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
-
PubMed. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives.
-
National Library of Medicine. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood.
-
ResearchGate. Cross validation results for CCLE drugs.
-
Rockland Immunochemicals. Histone Immunoblotting Protocol.
-
PubChem. 4-Methyl-3-(3-oxobutanoylamino)benzamide.
-
Appchem. This compound | 56766-13-3.
-
PubChem. 4-Chloro-3-(3-oxobutanoylamino)benzamide.
-
PubMed. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site.
-
PubMed. (2002). Antitumor Activity of Benzamide Riboside in Vitro and in Vivo.
-
PubMed. (1996). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
-
Oriental Journal of Chemistry. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells.
-
PubMed. (2002). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models.
-
ChemicalBook. This compound.
-
Thoreauchem. This compound-56766-13-3.
-
National Library of Medicine. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
Sources
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cross-study analysis of drug response prediction in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
A Comparative Guide to the Efficacy of Substituted Benzamides in Cancer Cell Lines
Substituted benzamides represent a versatile and promising class of compounds in oncology, demonstrating significant therapeutic potential through a variety of mechanisms of action. This guide offers an in-depth comparative analysis of the in vitro efficacy of prominent substituted benzamides, supported by experimental data and detailed protocols. Designed for researchers, scientists, and drug development professionals, this document provides the foundational knowledge to inform experimental design and guide further investigation into this important class of anticancer agents.
Introduction: The Therapeutic Promise of Substituted Benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically relevant drugs. In oncology, substituted benzamides have emerged as potent agents capable of modulating key cellular processes involved in cancer progression. Their mechanisms of action are diverse, with the most well-characterized being the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, benzamide derivatives can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2][3] Another important mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[2]
This guide will focus on a comparative analysis of several key substituted benzamides, evaluating their efficacy across a range of cancer cell lines and elucidating the experimental methodologies used to generate this data.
Comparative Efficacy of Substituted Benzamides: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values for several well-studied substituted benzamides across various human cancer cell lines, providing a direct comparison of their cytotoxic potential. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and incubation time.[4]
| Compound | Primary Mechanism of Action | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | Source(s) |
| Entinostat (MS-275) | HDAC Inhibitor | 0.46 | 5.41 | 0.2 | 1.8 | [5] |
| Tucidinostat (Chidamide) | HDAC Inhibitor | ~2.5 | ~2.9 | ~1.5 | ~3.0 | [5] |
| Mocetinostat (MGCD0103) | HDAC Inhibitor | 1.3 | 0.8 | 0.1 | 2.5 | [5] |
| Declopramide | NF-κB Inhibitor / Apoptosis Inducer | Data not available | Data not available | Data not available | Data not available | [5] |
| N-acetyl declopramide | NF-κB Inhibitor | Data not available | Data not available | Data not available | Data not available | [5][6] |
Expert Insights: The data clearly indicates that the efficacy of these substituted benzamides is cell-line dependent. For instance, Mocetinostat shows remarkable potency in the K562 leukemia cell line (IC50 = 0.1 µM), while Entinostat is particularly effective against the MCF-7 breast cancer cell line (IC50 = 0.46 µM).[5] This highlights the importance of screening candidate compounds against a diverse panel of cancer cell lines to identify their optimal therapeutic niche. The structural differences between these compounds, particularly in the "cap" region that interacts with the outer rim of the HDAC active site, are key determinants of their potency and selectivity.[7]
Key Mechanisms of Action: A Deeper Dive
Histone Deacetylase (HDAC) Inhibition
The majority of clinically advanced substituted benzamides exert their anticancer effects through the inhibition of HDACs.[3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1] By inhibiting HDACs, benzamide derivatives promote histone hyperacetylation, resulting in a more open chromatin conformation that allows for the re-expression of silenced tumor suppressor genes, such as p21 and p53.[7][8][9] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis.[8][9]
Signaling Pathway: HDAC Inhibition and Apoptosis Induction
Caption: Substituted benzamides can inhibit the NF-κB pathway, leading to decreased expression of pro-survival genes.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of substituted benzamides in cancer cell lines.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. [10]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: MTT Assay
Sources
- 1. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Proposal Regarding Reporting of in Vitro Testing Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of antitumor activity of declopramide (3-chloroprocainamide) and N-acetyl-declopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 9. What is Entinostat used for? [synapse.patsnap.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
An In Vivo Comparative Analysis of Benzamide Riboside and Tiazofurin: A Guide for Preclinical and Translational Research
This guide provides a detailed comparative analysis of two prominent inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), benzamide riboside (BR) and tiazofurin (TR). Both compounds have been investigated for their potential as anticancer agents, operating through a shared mechanism of depleting intracellular guanine nucleotide pools. However, subtle and significant differences in their biochemical activity, metabolic fate, and toxicity profiles dictate their translational potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, a synthesis of preclinical and clinical data, and a framework for designing rigorous in vivo comparative studies.
Introduction: The Rationale for Targeting IMP Dehydrogenase in Oncology
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] Cancer cells exhibit a heightened demand for NAD+ to fuel rapid proliferation and biomass production.[3] A key enzyme in the de novo biosynthesis of guanine nucleotides is IMPDH, which catalyzes the rate-limiting step of converting inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[4][5] This pathway is essential for the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are vital for DNA and RNA synthesis.[6][7]
IMPDH activity is significantly elevated in proliferating cells, particularly in cancer, making it a prime target for therapeutic intervention.[4][5][8] Both benzamide riboside and tiazofurin are C-nucleoside analogues that function as prodrugs, exploiting this metabolic dependency to exert their cytotoxic effects.[6][9]
Comparative Mechanism of Action: A Tale of Two NAD+ Analogs
While both compounds target IMPDH, their intracellular activation and the properties of their active metabolites present key distinctions.
Both benzamide riboside and tiazofurin are intracellularly converted into NAD+ analogs.[4][6] Benzamide riboside is metabolized to benzamide adenine dinucleotide (BAD), while tiazofurin is converted to thiazole-4-carboxamide adenine dinucleotide (TAD).[4][8][10] These analogs mimic the structure of NAD+, the natural cofactor for IMPDH, and bind tightly to the enzyme's NAD+ binding site, leading to potent inhibition.[8][11] This blockade of IMPDH activity results in the depletion of GTP and dGTP pools, ultimately leading to cell cycle arrest, induction of apoptosis, and cessation of proliferation.[6][7][12]
A critical biochemical difference is the efficiency of this conversion. Studies in K562 human myelogenous leukemia cells have shown that benzamide riboside produces two- to three-fold more of its active NAD analog (BAD) compared to the amount of TAD produced from tiazofurin.[4][13] This suggests a more efficient anabolic conversion for benzamide riboside, which could translate to greater potency.
Furthermore, the active metabolites may have differing off-target activities. While TAD and a similar analog, SAD (from selenazofurin), do not inhibit dehydrogenases like lactate dehydrogenase, glutamate dehydrogenase, or malate dehydrogenase, BAD has been shown to selectively inhibit malate dehydrogenase activity at micromolar concentrations.[13] This suggests potential for a broader, and possibly different, spectrum of biological activity and toxicity for benzamide riboside.
Step-by-Step Experimental Protocol:
-
Animal Model and Cell Line:
-
Animals: Use female athymic nude mice (nu/nu), 6-8 weeks old. Their immunodeficiency allows for the growth of human tumor xenografts.
-
Cell Line: Culture K562 (human chronic myelogenous leukemia) cells under standard conditions.
-
Justification: This combination allows for a direct in vivo test of compounds previously characterized biochemically in the same cell line.
-
-
Tumor Implantation and Staging:
-
Inject 5 x 10⁶ K562 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Justification: Matrigel aids in tumor establishment. Staging ensures that treatment begins on tumors that are established and vascularized, providing a more clinically relevant model.
-
-
Randomization and Treatment Groups:
-
Randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2: Benzamide Riboside (dose selected from literature, e.g., 50 mg/kg, intraperitoneal injection, daily).
-
Group 3: Tiazofurin (dose selected from literature, e.g., 100 mg/kg, intraperitoneal injection, daily).
-
Justification: A vehicle control is essential to account for any effects of the injection vehicle itself. Doses should be based on prior maximum tolerated dose (MTD) studies to allow for a comparison at equitoxic or maximally effective doses.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight three times per week.
-
Body weight is a key indicator of systemic toxicity. A weight loss exceeding 15-20% is a common endpoint criterion.
-
Observe mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia).
-
Justification: Frequent monitoring allows for the calculation of tumor growth inhibition (TGI) and provides critical safety data.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
At termination, collect blood for complete blood count (CBC) to assess myelosuppression.
-
Harvest tumors for pharmacodynamic analysis (e.g., HPLC measurement of intratumoral GTP levels) and tissues (liver, muscle) for histopathological analysis of toxicity.
-
Justification: Endpoint analyses provide the primary efficacy data (TGI), confirm the mechanism of action (GTP depletion), and validate the observed toxicity profile (CBC, histopathology).
-
Conclusion and Future Perspectives
Benzamide riboside and tiazofurin are both potent inhibitors of IMPDH that achieve their anticancer effects by depleting guanine nucleotide pools. While they share a common target, this guide highlights crucial differences that impact their therapeutic potential. Benzamide riboside appears to be more efficiently converted to its active metabolite but carries a preclinical liability of myelosuppression and organ toxicity. [4][6][13]Tiazofurin, despite its advancement into clinical trials, was ultimately limited by a distinct profile of neurotoxicity and systemic side effects. [6][9] The choice between pursuing either compound for further development depends heavily on the therapeutic context. The potential for myelosuppression with benzamide riboside may complicate its use in combination with standard chemotherapies, whereas the non-myelosuppressive nature of tiazofurin was one of its attractive features. Future research could focus on developing derivatives of either scaffold that retain high potency against IMPDH while minimizing off-target effects and host toxicities. The detailed in vivo protocol provided here serves as a template for the rigorous preclinical evaluation necessary to identify such superior next-generation IMPDH inhibitors.
References
-
Franchetti, P., et al. (1994). Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin. Biochemical Pharmacology, 48(10), 1883-1890. [Link]
-
Szekeres, T., et al. (2000). Benzamide riboside, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells. Critical Reviews in Clinical Laboratory Sciences, 37(6), 523-540. [Link]
-
Cory, J. G., & Cory, A. H. (1989). Tiazofurin enhances the anabolism and toxicity of 5-fluorouracil. Cancer Communications, 1(2), 85-90. [Link]
-
Malek, K., et al. (2004). Effects of the IMP-dehydrogenase Inhibitor, Tiazofurin, in BCR-Abl Positive Acute Myelogenous Leukemia. Part I. In Vivo Studies. Leukemia Research, 28(11), 1125-1136. [Link]
-
Wikipedia. Tiazofurin. [Link]
-
Raso, E., et al. (2001). The antitumor effect of Tiazofurin (TR) consists of anti-proliferative and anti-invasive elements. International Journal of Cancer, 91(4), 557-564. [Link]
-
Jayaram, H. N., et al. (1995). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in Enzyme Regulation, 35, 237-251. [Link]
-
Weber, G., et al. (1996). Tiazofurin: molecular and clinical action. Anticancer Research, 16(6A), 3313-3322. [Link]
-
Tricot, G. J., & Weber, G. (1991). Tiazofurin: biological effects and clinical uses. International Journal of Cell Cloning, 9(3), 188-198. [Link]
-
Yalowitz, J. A., & Szekeres, T. (2002). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Current Medicinal Chemistry, 9(7), 781-787. [Link]
-
Sharma, R., et al. (2008). Benzamide Riboside Induced Mitochondrial Mediated Apoptosis in Human Lung Cancer H520 Cells. Journal of Cancer Molecules, 4(3), 89-96. [Link]
-
Grokipedia. Tiazofurin. [Link]
-
Conte, G., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 25(11), 5991. [Link]
-
Sharma, C., et al. (2021). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients, 13(5), 1658. [Link]
-
PubChem. Tiazofurin. [Link]
-
Novotny, L., et al. (2002). Antitumor Activity of Benzamide Riboside in Vitro and in Vivo. Current Medicinal Chemistry, 9(7), 773-779. [Link]
-
Szekeres, T., et al. (1996). Clinical pharmacokinetic study of tiazofurin administered as a 1-hour infusion. Cancer Chemotherapy and Pharmacology, 37(5), 453-458. [Link]
-
Audrito, V., et al. (2023). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. International Journal of Molecular Sciences, 24(23), 16751. [Link]
-
Keppler, D., et al. (2001). Metabolism and disposition of the novel antileukaemic drug, benzamide riboside, in the isolated perfused rat liver. European Journal of Cancer, 37(13), 1668-1675. [Link]
-
Wright, D. G., et al. (1996). Tiazofurin effects on IMP-dehydrogenase activity and expression in the leukemia cells of patients with CML blast crisis. Anticancer Research, 16(6A), 3349-3354. [Link]
-
Chini, C. C. S., et al. (2018). NAD Metabolism in Cancer Therapeutics. Frontiers in Oncology, 8, 208. [Link]
-
Majima, R., et al. (2022). Structure of nicotinamide riboside and benzamide riboside. ResearchGate. [Link]
-
Kubota, T., et al. (2023). Nicotinamide Riboside Supplementation Benefits in Patients With Werner Syndrome: A Double‐Blind Randomized Crossover Placebo‐Controlled Trial. ResearchGate. [Link]
-
Balis, F. M., et al. (1985). Phase I Evaluation and Pharmacokinetics of Tiazofurin. Cancer Research, 45(10), 5169-5174. [Link]
-
Sharma, R., et al. (2009). Apoptotic signaling induced by benzamide riboside: an in vitro study. Molecular and Cellular Biochemistry, 328(1-2), 119-126. [Link]
-
News-Medical.Net. (2019). NAD+ Metabolism in Cancer and Cancer Therapies. [Link]
-
Li, W., et al. (2023). Targeting NAD+ metabolism: dual roles in cancer treatment. Journal of Hematology & Oncology, 16(1), 154. [Link]
-
Canto, C., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications, 7, 12948. [Link]
-
Esparza-López, J., et al. (2023). Targeting NAD+ Metabolism: Preclinical Insights into Potential Cancer Therapy Strategies. Endocrinology, 164(11), bqad132. [Link]
-
AboutNAD. (2016). Safety Evaluation of Nicotinamide Riboside: Preclinical Findings. [Link]
-
Sager, R. D., et al. (2024). Acute nicotinamide riboside supplementation increases human cerebral NAD+ levels in vivo. Magnetic Resonance in Medicine, 92(6), 2329-2337. [Link]
-
van der Lans, A. A. J. J., et al. (2021). Nicotinamide Riboside Enhances In Vitro Beta-adrenergic Brown Adipose Tissue Activity in Humans. The Journal of Clinical Endocrinology & Metabolism, 106(4), e1566-e1577. [Link]
Sources
- 1. Frontiers | NAD Metabolism in Cancer Therapeutics [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. Targeting NAD+ metabolism: dual roles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiazofurin: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of benzamide riboside in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiazofurin: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Tiazofurin | C9H12N2O5S | CID 457954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzamide riboside, a recent inhibitor of inosine 5'-monophosphate dehydrogenase induces transferrin receptors in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzamide riboside induced mitochondrial mediated apoptosis in human lung cancer H520 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Benzamide Analogs
Introduction: The Significance of Pharmacokinetics in Benzamide Drug Action
The substituted benzamides are a structurally diverse class of pharmaceutical agents with wide-ranging therapeutic applications, from antipsychotics (e.g., Sulpiride, Remoxipride) to gastroprokinetic and antiemetic agents (e.g., Metoclopramide, Cisapride).[1] While their pharmacodynamic targets—primarily dopamine and serotonin receptors—are well-documented, the clinical efficacy and safety of these drugs are profoundly dictated by their pharmacokinetic profiles.[2] Understanding how these analogs are absorbed, distributed, metabolized, and excreted (ADME) is not merely an academic exercise; it is the cornerstone of rational drug design, dose optimization, and predicting potential drug-drug interactions.
This guide provides a comparative analysis of the pharmacokinetic profiles of four key benzamide analogs: Metoclopramide, Sulpiride, Remoxipride, and Cisapride. We will delve into the experimental methodologies used to characterize these profiles, explain the causal relationships between chemical structure and pharmacokinetic behavior, and provide field-proven insights for researchers in drug development.
The Four Pillars of Pharmacokinetics (ADME): A Methodological Overview
A drug's journey through the body is a complex process. To deconstruct this, we rely on a suite of robust in vitro and in vivo assays. The choice of these assays is critical, as they form the foundation of our understanding and allow us to build predictive models for human pharmacokinetics.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, the first major hurdle is absorption from the gastrointestinal tract. We primarily assess this using the Caco-2 permeability assay .
-
The "Why": Caco-2 cells, a human colon adenocarcinoma line, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the human small intestine.[3] They form critical tight junctions and express key efflux transporters (like P-glycoprotein), making them an invaluable model for predicting not just passive diffusion but also active transport mechanisms that can limit a drug's uptake.[4] A high apparent permeability coefficient (Papp) in the Caco-2 assay is a strong predictor of good oral absorption in humans.[5]
Distribution: Reaching the Target
Once in the bloodstream, a drug's ability to reach its site of action depends on its distribution profile. Two key parameters are plasma protein binding (PPB) and the volume of distribution (Vd).
-
The "Why": Only the unbound (free) fraction of a drug is pharmacologically active and available to diffuse into tissues.[6] High binding to plasma proteins like albumin can sequester the drug in the bloodstream, reducing its efficacy. We measure this using Equilibrium Dialysis , the gold-standard method that physically separates the unbound drug from the protein-bound fraction across a semi-permeable membrane for accurate quantification.[7]
Metabolism: The Biotransformation Engine
The liver is the body's primary metabolic hub. Understanding a compound's metabolic stability is crucial for predicting its half-life and potential for producing active or toxic metabolites.
-
The "Why": Human Liver Microsomes (HLMs) are subcellular fractions of hepatocytes that are highly enriched in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[8] The HLM stability assay provides a rapid, high-throughput method to determine a compound's intrinsic clearance—the rate at which it is metabolized by liver enzymes.[9] This in vitro data is essential for predicting in vivo hepatic clearance and half-life. While this model is excellent for studying Phase I (CYP-mediated) metabolism, it lacks the full complement of enzymes for Phase II conjugation reactions, which is a notable limitation.[10]
Excretion: The Final Exit
Finally, the drug and its metabolites must be cleared from the body, primarily via the kidneys. This is typically assessed through in vivo studies in preclinical species and human clinical trials by measuring the amount of unchanged drug and metabolites in urine and feces.
Comparative Pharmacokinetic Analysis of Key Benzamide Analogs
The structural diversity among benzamide analogs leads to significant differences in their pharmacokinetic profiles. The following table summarizes key parameters for four prominent examples.
| Parameter | Metoclopramide | Sulpiride | Remoxipride | Cisapride |
| Oral Bioavailability (F%) | 60-90% (highly variable)[11] | 27 ± 9% (low, incomplete absorption)[12] | >90% (high and consistent)[13] | ~33% (low, significant first-pass)[14] |
| Tmax (oral, hours) | 1 - 2[15] | 3 - 6[12][15] | ~1 (rapid absorption)[13] | ~2[16] |
| Plasma Protein Binding (%) | ~30-40%[11][15] | ~40%[15] | ~80% (mainly to α1-acid glycoprotein)[13][17] | 97.5% (very high)[14] |
| Volume of Distribution (Vd, L/kg) | ~3.5 (extensive tissue distribution)[15] | 0.94 ± 0.23 | 0.7[13] | 4.8 ± 3.3 (extensive tissue distribution)[16] |
| Elimination Half-life (t½, hours) | 5 - 6[15] | ~7-8[15] | 4 - 7[13][17] | ~10[14] |
| Primary Metabolism Route | CYP2D6 oxidation, N-4 sulfate conjugation[11] | Minimal metabolism | Hepatic metabolism (N-dealkylation, oxidation)[13][17] | Hepatic CYP3A4 (N-dealkylation, hydroxylation)[14] |
| Primary Excretion Route | Renal (as unchanged drug and metabolites) | Renal (mostly as unchanged drug)[12] | Renal (metabolites and ~25% unchanged)[13] | Renal and Biliary (as metabolites) |
Structure-Pharmacokinetic Relationships (SPKR): Decoding the Molecular Blueprint
The variations in the table above are not random; they are a direct consequence of the unique chemical structures of each analog. Understanding these relationships is key to designing the next generation of benzamides with optimized pharmacokinetic properties.
-
Sulpiride vs. Remoxipride (Absorption): Sulpiride is relatively polar and exhibits low, incomplete oral absorption.[12] In contrast, Remoxipride, with its additional methoxy groups and different side chain, has higher lipophilicity, leading to rapid and almost complete absorption with over 90% bioavailability.[13] This highlights how subtle modifications to the benzamide core and side chain can dramatically improve oral uptake.
-
Metoclopramide vs. Cisapride (Metabolism & Distribution): Metoclopramide has a relatively low volume of distribution and plasma protein binding.[15] Its metabolism involves CYP2D6 and conjugation.[11] Cisapride, a much larger and more lipophilic molecule, has a significantly larger volume of distribution and is very highly bound to plasma proteins (>97%).[14][16] This extensive binding and distribution contribute to its longer half-life. Furthermore, its complex structure makes it a prime substrate for extensive first-pass metabolism by CYP3A4, resulting in low oral bioavailability.[14]
-
Renal vs. Hepatic Clearance: The polarity of the molecule is a key determinant of its excretion pathway. Sulpiride is minimally metabolized and is excreted largely unchanged by the kidneys. This indicates that its physicochemical properties favor renal clearance over hepatic biotransformation. Conversely, the more lipophilic analogs like Remoxipride and Cisapride are extensively metabolized in the liver before their metabolites are excreted, demonstrating a shift towards hepatic clearance.[13][14][17]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
To ensure trustworthiness and provide actionable guidance, this section details a standard protocol for assessing metabolic stability. This self-validating system includes positive controls to confirm enzyme activity and negative controls to rule out non-enzymatic degradation.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a benzamide analog using pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (Benzamide Analog)
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) - a structurally similar but mass-distinguishable compound
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute in buffer to create a working solution. The final DMSO concentration in the incubation should be <0.5% to avoid inhibiting enzyme activity.[8]
-
Thaw the liver microsomes on ice and dilute in cold phosphate buffer to a working concentration of 0.5 mg/mL protein.[8]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: cold acetonitrile containing the internal standard at a fixed concentration.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal solution and the test compound working solution. Include wells for a negative control (without the NADPH system).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control. This is T=0.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of the cold ACN/IS quenching solution to the appropriate wells.[8] The cold acetonitrile immediately denatures the enzymes, halting metabolism.
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.
-
-
Analysis and Data Interpretation:
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point, normalized to the internal standard.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint, in µL/min/mg protein) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Conclusion and Future Directions
The pharmacokinetic profiles of benzamide analogs are highly dependent on their specific chemical structures. Lipophilicity, side-chain complexity, and the presence of ionizable groups directly influence their ADME properties. Remoxipride stands out for its excellent oral bioavailability, while Sulpiride's utility is limited by poor absorption.[12][13] The extensive metabolism and high protein binding of Cisapride contribute to its long half-life but also its low bioavailability and potential for drug interactions via CYP3A4.[14] Metoclopramide shows moderate and highly variable bioavailability, with metabolism dependent on the polymorphic CYP2D6 enzyme.[11]
This comparative analysis, grounded in established in vitro methodologies, provides a framework for drug development professionals. By understanding the causal links between structure and pharmacokinetics, researchers can rationally design new benzamide analogs with superior drug-like properties—for instance, by modifying moieties to reduce CYP3A4 metabolism or by tuning polarity to balance oral absorption with desired distribution characteristics. The future of benzamide development lies in this integrated approach, combining chemical synthesis with predictive pharmacokinetic screening to create safer and more effective medicines.
References
-
Grind, M., Nilsson, M. I., Nilsson, L., Oxenstierna, G., Sedvall, G., & Wahlén, A. (1990). Clinical pharmacokinetics of remoxipride. Acta Psychiatrica Scandinavica. Supplementum, 358, 83–86. [Link]
-
Bateman, D. N. (1983). Clinical pharmacokinetics of metoclopramide. Clinical Pharmacokinetics, 8(6), 523–529. [Link]
-
Wiesner, B., Bressolle, F., Gomeni, R., & Glikman, J. (1993). Sulpiride pharmacokinetics in humans after intramuscular administration at three dose levels. Journal of Pharmaceutical Sciences, 82(3), 259–263. [Link]
-
Møller, I. W., Bue, J., & Larsen, N. E. (1981). The pharmacokinetics of intravenous and oral sulpiride in healthy human subjects. European Journal of Clinical Pharmacology, 21(2), 171–176. [Link]
-
Grind, M., Nilsson, M. I., Nilsson, L., Oxenstierna, G., Sedvall, G., & Wahlén, A. (1990). Pharmacokinetics of Remoxipride in Elderly Psychotic Patients. Acta Psychiatrica Scandinavica. Supplementum, 358, 176–180. [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). REGLAN (metoclopramide) tablets Label. Retrieved from [Link]
-
Grokipedia. (n.d.). Remoxipride. Retrieved from [Link]
-
Thomas, N., Richter, K., Pedersen, T. B., Holm, R., Müllertz, A., & Rades, T. (2014). Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. The AAPS Journal, 16(5), 1106–1114. [Link]
-
Parkman, H. P., & Kichler, K. M. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Journal of Clinical Gastroenterology, 57(7), 653–659. [Link]
-
Higuchi, S., Yokoi, K., Soeishi, Y., & Kawamura, S. (1986). Comparative Pharmacokinetics of a New Benzamide Neuroleptic Drug in Rats, Dogs and Monkeys Using a Stable Isotope Technique. Xenobiotica, 16(1), 79–86. [Link]
-
Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Obach, R. S. (2016). In Vitro Drug Metabolism Using Human Liver Microsomes. ResearchGate. [Link]
-
Sun, H., Chow, E. C., & Pang, K. S. (2005). Estimating Human Drug Oral Absorption Kinetics From Caco-2 Permeability Using an Absorption-Disposition Model: Model Development and Evaluation and Derivation of Analytical Solutions for K(a) and F(a). The Journal of Pharmacology and Experimental Therapeutics, 314(2), 829–839. [Link]
-
Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link]
-
Kalyan Kumar, K. V., Karnati, S., Reddy, B. M., & Chandramouli, R. (2010). CACO-2 cell lines in drug discovery- An updated perspective. Journal of Pharmacy Research, 3(5), 947-950. [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Gladziwa, U., Bares, R., Klotz, U., Heimann, G., & Sieberth, H. G. (1992). Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis. Clinical Pharmacology & Therapeutics, 51(6), 675–681. [Link]
-
Wikipedia. (n.d.). Cisapride. Retrieved from [Link]
-
Baranczewski, P., Stanczak, A., & Sundberg, K. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1–7.8.24. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Gardner, C. R., Pop-Damkov, P., & L-Aleksic, J. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13342–13348. [Link]
-
Reitz, A. B., Baxter, E. W., Codd, E. E., Davis, C. B., Jordan, A. D., Maryanoff, B. E., Maryanoff, C. A., McDonnell, M. E., Powell, E. T., Renzi, M. J., Schott, M. R., Scott, M. K., Shank, R. P., & Vaught, J. L. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 2049–2058. [Link]
-
Justin-Besançon, L., & Laville, C. (1980). Pharmacological classification of benzamides. Cephalalgia, 1(Suppl 1), 75–81. [Link]
-
Nikiforuk, A. (2015). Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. [Link]
-
Puech, A. J., Simon, P., & Boissier, J. R. (1978). Benzamides and classical neuroleptics: comparison of their actions using 6 apomorphine-induced effects. European Journal of Pharmacology, 50(4), 291–300. [Link]
-
Arnold, L. A., Toth, K., Toth, M., & Cook, J. M. (2017). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PLoS ONE, 12(8), e0181423. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 194. [Link]
-
Harrington, R. A., Hamilton, C. W., Brogden, R. N., Linkewich, J. A., Romankiewicz, J. A., & Heel, R. C. (1983). Metoclopramide: pharmacology and clinical application. Annals of Internal Medicine, 99(3), 415–429. [Link]
Sources
- 1. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. Estimating human drug oral absorption kinetics from Caco-2 permeability using an absorption-disposition model: model development and evaluation and derivation of analytical solutions for k(a) and F(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mttlab.eu [mttlab.eu]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. mdpi.com [mdpi.com]
- 10. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 11. cn-bio.com [cn-bio.com]
- 12. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 16. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of high-dose metoclopramide in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating Benzamide Derivatives Against Other Scaffolds
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][3] This seemingly simple reaction is crucial for pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][2] The dysregulation of specific CA isoforms is implicated in a host of pathologies, including glaucoma, epilepsy, obesity, and cancer, making them a significant target for therapeutic intervention.[4][5]
The development of carbonic anhydrase inhibitors (CAIs) has been historically dominated by the sulfonamide class of compounds.[1][4] However, limitations such as isoform non-selectivity and off-target effects have spurred the exploration of alternative chemical scaffolds.[6][4] This guide provides a detailed comparison of benzamide derivatives against other major classes of CAIs, with a focus on their mechanisms of action, structure-activity relationships (SAR), and isoform selectivity, supported by experimental data and protocols for their evaluation.
The Benzamide Scaffold: A Closer Look
While often associated with sulfonamides (as in benzamide-4-sulfonamides), the benzamide moiety itself presents a distinct scaffold for CA inhibition. These compounds offer a versatile platform for designing isoform-selective inhibitors.
Mechanism of Action
Unlike classical sulfonamides that directly bind to the zinc ion in the active site, the inhibitory mechanism of non-sulfonamide benzamides can vary. They may interact with residues within the active site or at its entrance, thereby blocking substrate access. This alternative binding mode can be a key determinant of isoform selectivity.
Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of benzamide derivatives are largely influenced by the nature and position of substituents on the benzene ring and the amide nitrogen.[7][8] The "tail approach" in inhibitor design, where different chemical moieties are added to the core scaffold, has been effectively used to exploit differences in the active site residues among CA isoforms.[8][9] For instance, modifications that interact with amino acid residues unique to a particular isoform's active site can significantly enhance selectivity.[8][10]
Comparative Analysis: Benzamide Derivatives vs. Other Scaffolds
A direct comparison with other well-established CAI scaffolds is essential to understand the relative advantages and disadvantages of benzamide derivatives.
The Sulfonamide Scaffold
Sulfonamides are the most studied class of CAIs, with several compounds in clinical use, such as acetazolamide and dorzolamide.[11][12]
-
Mechanism of Action: Primary sulfonamides (R-SO2NH2) are potent inhibitors that bind to the Zn(II) ion in the deprotonated state, coordinating to it in a tetrahedral geometry.[13] This binding mimics the transition state of the CO2 hydration reaction, effectively blocking catalysis.[13]
-
Advantages: High potency, with many derivatives exhibiting inhibition constants in the low nanomolar range.[2][14]
-
Disadvantages: A major drawback is the lack of isoform selectivity, as the zinc-binding mechanism is common to most CA isoforms.[1][4] This can lead to off-target side effects.[1][10] Additionally, a portion of the population exhibits allergic reactions to sulfonamide-based drugs.[4][10]
The Coumarin Scaffold
Coumarins represent a novel class of natural product-based CAIs with a unique mechanism of action.[15][16]
-
Mechanism of Action: Coumarins act as prodrug inhibitors.[15][16][17] They are hydrolyzed in situ by the esterase activity of CA to a 2-hydroxycinnamic acid derivative.[17][18] This hydrolysis product then binds at the entrance of the active site, occluding it from the substrate, without directly interacting with the zinc ion.[16][17][18]
-
Advantages: This unique binding mechanism allows for high isoform selectivity, as the residues at the entrance of the active site vary more among isoforms than the zinc-coordinating residues.[15][17]
-
Disadvantages: The inhibitory activity is dependent on the rate of hydrolysis by the target CA isoform.
Comparative Data on Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) of representative compounds from each scaffold against key CA isoforms. Lower Ki values indicate higher potency.
| Compound | Scaffold | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | Sulfonamide | 250 | 12 | 25 | 5.7 |
| Benzolamide | Sulfonamide | 30 | 9 | 3 | 7 |
| U-104 | Sulfonamide | - | - | 45 | 4.5 |
| Compound 3a | Benzamide-4-sulfonamide | 334 | 12.4 | 0.72 | - |
| Compound 3l | Benzamide-4-sulfonamide | 5.3 | 0.51 | 0.96 | - |
| Coumarin | Coumarin | 10,000 | 9,500 | 79 | 50 |
| 6-Hydroxycoumarin | Coumarin | 9,800 | 9,100 | 82 | 52 |
Data compiled from multiple sources. Reported values can vary between studies based on experimental conditions.[14]
Experimental Evaluation of Carbonic Anhydrase Inhibitors
The robust evaluation of CAIs requires well-defined experimental protocols. Below are methodologies for key in vitro and cell-based assays.
In Vitro Assay: Stopped-Flow CO2 Hydration Assay
This is the gold standard method for determining the kinetic parameters of CA inhibition.[19] It measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change.[20][21][22]
Experimental Protocol
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).[19]
-
Prepare a stock solution of the CA enzyme in a suitable buffer.
-
Prepare serial dilutions of the inhibitor compound.
-
Prepare CO2-saturated water by bubbling pure CO2 gas through deionized water at 0 °C.[19]
-
-
Assay Procedure:
-
Equilibrate the enzyme, inhibitor, and buffer solutions to the desired temperature (e.g., 25 °C).
-
In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time at its λmax (e.g., 557 nm for phenol red).
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve.
-
Determine the inhibition constant (Ki) by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Workflow Diagram
Caption: Workflow for the stopped-flow CO2 hydration assay.
Cell-Based Assay for CA IX Inhibition
Evaluating inhibitors in a cellular context is crucial, especially for tumor-associated isoforms like CA IX, which are often targeted in hypoxic environments.[23][24]
Experimental Protocol
-
Cell Culture:
-
Culture a suitable cancer cell line that overexpresses CA IX under hypoxic conditions (e.g., HT-29 colorectal cancer cells).[23]
-
Induce hypoxia by incubating the cells in a low-oxygen environment (e.g., 1% O2) for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the hypoxic cells with various concentrations of the inhibitor compound for a defined period.
-
-
Assessment of Intracellular pH (pHi):
-
Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Measure the fluorescence intensity at the excitation wavelengths for the protonated and deprotonated forms of the dye using a fluorescence microscope or plate reader.
-
Calculate the pHi based on a calibration curve.
-
-
Endpoint Assays:
Workflow Diagram
Caption: Workflow for a cell-based CA IX inhibition assay.
Conclusion
The landscape of carbonic anhydrase inhibitors is evolving beyond the classical sulfonamide scaffold. Benzamide derivatives offer a promising and versatile platform for the development of potent and, crucially, isoform-selective inhibitors. Their ability to engage in different binding modes compared to sulfonamides provides a clear rationale for their exploration. While sulfonamides remain a benchmark for potency, the unique mechanism of coumarins and the tunable nature of benzamides highlight the diverse strategies available for targeting the carbonic anhydrase family. The continued investigation of these non-sulfonamide scaffolds is paramount for developing next-generation therapeutics with improved efficacy and safety profiles.
References
-
Di Fiore, A., De Simone, G., D'Ambrosio, K., et al. (2013). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry. Available at: [Link]
-
Wistrand, P. J., & Wåhlstrand, T. (1981). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. Available at: [Link]
-
Vullo, D., Maresca, A., & Supuran, C. T. (2015). Coumarin carbonic anhydrase inhibitors from natural sources. PubMed. Available at: [Link]
-
Angeli, A., De Simone, G., D'Ambrosio, K., et al. (2013). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. ElectronicsAndBooks. Available at: [Link]
-
Khan, M. F., Ali, A., Khan, A., et al. (2025). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. PubMed. Available at: [Link]
-
Vullo, D., Maresca, A., & Supuran, C. T. (2015). Coumarin carbonic anhydrase inhibitors from natural sources. ResearchGate. Available at: [Link]
-
Vullo, D., Maresca, A., & Supuran, C. T. (2015). Coumarin carbonic anhydrase inhibitors from natural sources. PubMed Central. Available at: [Link]
-
Khan, M. F., Ali, A., Khan, A., et al. (2025). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. ResearchGate. Available at: [Link]
-
Lomelino, C. L., Supuran, C. T., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. ResearchGate. Available at: [Link]
-
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]
-
Lomelino, C. L., Supuran, C. T., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. PubMed. Available at: [Link]
-
David, S., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]
-
De, B. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. PubMed. Available at: [Link]
-
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]
-
Bozdag, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health. Available at: [Link]
-
Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
-
Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
Lee, J., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society of Chemistry. Available at: [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]
-
Fuchs, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Büber, E., et al. (2015). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. Available at: [Link]
-
Ilies, M., et al. (2003). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Available at: [Link]
-
Mangani, S., & Liljas, A. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. Available at: [Link]
-
Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. Available at: [Link]
-
Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Available at: [Link]
-
Castillo, K. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Koyuncu, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. Available at: [Link]
-
Fuchs, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Hobbs, C., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. PubMed Central. Available at: [Link]
-
Bozdag, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. Available at: [Link]
-
Lecturio. (2025). Carbonic Anhydrase Inhibitors. Lecturio. Available at: [Link]
-
Shbaklo, S., & Rehman, A. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Available at: [Link]
-
Nocentini, A., et al. (2024). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]
-
Consensus. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Consensus. Available at: [Link]
Sources
- 1. Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Non-Classical Inhibition of Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin carbonic anhydrase inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 22. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 25. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 4-(3-Oxobutanamido)benzamide
Essential Safety and Handling Guide for 4-(3-Oxobutanamido)benzamide
Hazard Identification and Risk Profile
Based on data from analogous benzamide compounds, this compound should be handled as a potentially hazardous substance.[4][5] The primary anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon direct contact.[6][7][8]
-
Serious Eye Irritation: Contact with eyes may cause serious irritation or damage.[6][7][8]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7][9]
-
Potential for Genetic Defects: Some related benzamides are suspected of causing genetic defects, warranting a cautious approach.[2][4][5]
Due to these potential risks, a multi-layered safety approach incorporating engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[10][11] | Protects eyes from airborne dust particles and accidental splashes. |
| Face Shield | To be worn over safety goggles.[2][7] | Provides full-face protection, crucial when handling larger quantities or when there is a significant risk of splashing. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling powdered chemicals.[7][11] Inspect for tears or degradation before each use and change frequently. | Prevents direct skin contact, a primary route of exposure. |
| Laboratory Coat | A long-sleeved, flame-retardant lab coat should be worn and kept fully buttoned.[2][11] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-Approved Respirator or Chemical Fume Hood | All handling of the solid compound should occur in a certified chemical fume hood to minimize inhalation risk.[9] If a fume hood is not feasible, a NIOSH-approved respirator appropriate for particulates is required.[7] | Prevents the inhalation of fine dust particles, which can cause respiratory irritation.[9] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, restricted to authorized personnel.[9]
-
Ventilation: All weighing and handling of the powdered compound must be conducted within a certified chemical fume hood.[9] This serves as the primary engineering control to prevent inhalation exposure and contain spills.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: A spill kit appropriate for solid chemical waste should be available in the immediate vicinity.[9]
Step-by-Step Handling Procedure
-
Pre-Handling Check: Before starting, ensure the fume hood is operational, the work area is clean and uncluttered, and all required PPE is available and in good condition.
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing operations on a tared container within the fume hood or a ventilated balance enclosure.
-
Use spatulas and other tools carefully to avoid generating airborne dust.
-
If transferring to a reaction vessel, do so slowly and carefully.
-
-
Post-Handling Decontamination:
-
Thoroughly clean all equipment and the work surface after use.
-
Wipe down the work area with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9] Do not eat, drink, or smoke in the work area.[4][5]
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: Avoid creating dust.[9] Gently cover the spill with an inert absorbent material from the spill kit.
-
Cleanup: Carefully scoop the contained material into a clearly labeled hazardous waste container.[5][12]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and dispose of all cleanup materials as hazardous waste.
Disposal Plan: Environmental Stewardship
Improper disposal of this compound and its containers can pose an environmental risk.
-
Waste Classification: All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous chemical waste.[4][9]
-
Container Management: Do not mix with other waste streams.[4] Keep waste in its original container or a suitable, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of contents and containers in accordance with all local, state, and federal regulations.[4][5][8] This typically involves transfer to an approved waste disposal plant via your institution's environmental health and safety office.[12]
Workflow Visualization
The following diagram illustrates the core workflow for safely handling this compound.
Sources
- 1. appchemical.com [appchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. actylislab.com [actylislab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
